1,1-Difluorospiro[2.5]octan-6-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorospiro[2.5]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUBKPAVIABEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513853-81-0 | |
| Record name | 1,1-difluorospiro[2.5]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,1-Difluorospiro[2.5]octan-6-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,1-Difluorospiro[2.5]octan-6-one
Abstract
This compound is a compelling structural motif for modern chemistry, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a gem-difluorocyclopropane unit into a spirocyclic system containing a cyclohexanone ring imparts a unique combination of conformational rigidity, modulated electronic properties, and metabolic stability. This guide provides an in-depth analysis of its core chemical properties, including structural and physicochemical characteristics, spectroscopic signatures, synthetic pathways, and chemical reactivity. Furthermore, we explore its potential as a versatile building block for the development of novel therapeutics, leveraging its distinct three-dimensional architecture to explore chemical space more effectively.
Introduction: The Strategic Value of Fluorinated Spirocycles
Spirocyclic scaffolds are increasingly sought after in drug development for their inherent three-dimensionality.[1] Unlike flat aromatic systems, spirocycles present substituents in well-defined vectors, which can lead to improved potency and selectivity for biological targets.[1] The quaternary spiro-carbon enhances the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development.[1]
The introduction of fluorine, and specifically a gem-difluoro group, offers further strategic advantages. The difluoromethylene (CF₂) group is a lipophilic bioisostere of a carbonyl or ether oxygen, capable of engaging in unique non-covalent interactions while often improving metabolic stability by blocking sites of oxidative metabolism. The rigid cyclopropane ring fused in a spiro fashion to a cyclohexanone core creates the unique structure of this compound, a building block poised for creating novel chemical entities with desirable pharmaceutical properties.[2]
Structural and Physicochemical Properties
The defining feature of this compound is the fusion of a planar cyclopropane ring with a cyclohexane ring, which adopts a chair-like conformation to minimize steric strain. The presence of the spiro-center and the gem-difluoro group significantly influences the molecule's overall shape and electronic distribution.
The conformational equilibrium of the six-membered ring is a key property. Studies on the related spiro[2.5]octan-6-ol have shown that the cyclohexane ring undergoes inversion, similar to a standard cyclohexane.[3] For this compound, the chair conformation would be the predominant form. The electronegative fluorine atoms can influence the electronic environment of the adjacent carbonyl group, potentially affecting its reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀F₂O | [4] |
| Molecular Weight | 160.16 g/mol | [4] |
| CAS Number | 1513853-81-0 | [4][5] |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in dry, 2-8°C | [5] |
| Predicted LogP | 1.96 | [6] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [6] |
Spectroscopic Characterization (Predicted)
While specific spectral data is not widely published, the structure of this compound allows for reliable prediction of its key spectroscopic features, essential for reaction monitoring and quality control.[7]
-
¹H NMR Spectroscopy: The spectrum would be complex due to the rigid, asymmetric nature of the molecule. Protons on the cyclohexane ring would appear as multiplets in the 1.5-3.0 ppm range. The protons on the cyclopropane ring would likely appear as a distinct set of multiplets at higher field (0.5-1.5 ppm), with complex splitting patterns due to geminal and vicinal coupling, including coupling to fluorine.
-
¹³C NMR Spectroscopy: The spectrum would show 8 distinct signals. The carbonyl carbon (C=O) would be the most downfield, typically in the 200-210 ppm range. The spiro-carbon would be a unique quaternary signal. The carbon of the difluoromethylene group (CF₂) would appear as a triplet due to one-bond C-F coupling, at a characteristic chemical shift. The remaining CH₂ carbons of the cyclohexane and cyclopropane rings would appear in the aliphatic region.
-
¹⁹F NMR Spectroscopy: A single signal, likely a complex multiplet, would be expected for the two chemically equivalent fluorine atoms, showing coupling to the adjacent cyclopropyl and cyclohexyl protons.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent in the range of 1710-1730 cm⁻¹.[8] The C-F bonds would exhibit strong stretching absorptions in the 1000-1200 cm⁻¹ region. The absence of a broad peak around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl impurities.[8]
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 160.[9] Common fragmentation patterns would likely involve the loss of CO (m/z = 28), ethylene (m/z = 28), and fragments related to the cyclopropane ring, providing confirmation of the molecular structure.[9]
Synthesis and Manufacturing
Caption: Proposed synthetic workflow for this compound.
This approach leverages readily available starting materials and a well-precedented difluorocyclopropanation reaction, making it suitable for multigram scale production, similar to strategies used for other difluorinated spirocycles.[10]
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the ketone functional group, while the gem-difluorocyclopropane ring is generally robust and stable under many reaction conditions.
-
Reactions at the Carbonyl Group: The ketone is susceptible to a wide range of standard transformations.
-
Reduction: Can be selectively reduced to the corresponding alcohol, 1,1-Difluorospiro[2.5]octan-6-ol[11], using hydride reagents like NaBH₄. This alcohol can serve as a handle for further functionalization.
-
Nucleophilic Addition: Reacts with Grignard or organolithium reagents to introduce alkyl, aryl, or other substituents at the C6 position, leading to tertiary alcohols.
-
Reductive Amination: Can be converted to the amine, 1,1-Difluorospiro[2.5]octan-6-amine[12], a valuable intermediate for amide or sulfonamide synthesis.
-
Wittig Reaction: Can be converted to an exocyclic alkene, providing a scaffold for further modifications like Michael additions or epoxidations.
-
-
Stability: The gem-difluorocyclopropane ring is significantly more stable than its non-fluorinated counterpart due to the strength of the C-F bonds. It is resistant to many nucleophilic and acidic conditions that might open a standard cyclopropane ring. Thermally, spiro compounds exhibit high stability, a trait that is expected to be retained in this molecule.
Caption: Reactivity map for this compound.
Applications in Drug Discovery
The true value of this compound lies in its application as a scaffold in drug discovery. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric groups, potentially enhancing binding affinity and selectivity. Replacing a more flexible or planar fragment (like a cyclohexanone or phenyl ring) with this spirocyclic core can favorably modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2]
For instance, introducing this scaffold can:
-
Improve Metabolic Stability: The gem-difluoro group and the quaternary spiro-carbon block potential sites of metabolism.
-
Modulate Lipophilicity and Solubility: The polar carbonyl and the lipophilic difluoroalkane character provide a balance that can be fine-tuned through derivatization to optimize solubility and cell permeability.[1]
-
Enhance Binding Affinity: The rigid conformation reduces the entropic penalty upon binding to a protein target.[13]
This building block is ideal for constructing libraries of compounds for screening against various targets, including kinases, proteases, and GPCRs, where precise spatial orientation of substituents is critical for activity.
Experimental Protocols
Protocol: Reduction of this compound to 1,1-Difluorospiro[2.5]octan-6-ol
This protocol describes a standard, reliable method for the reduction of the ketone to the corresponding secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (e.g., 1.60 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (e.g., 0.57 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) at 0°C, followed by 1 M HCl until the pH is ~5-6 to neutralize excess NaBH₄ and decompose borate esters.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). Trustworthiness Note: The brine wash removes residual water and inorganic salts, ensuring a clean product upon solvent evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1,1-Difluorospiro[2.5]octan-6-ol.[11]
Conclusion
This compound is more than a chemical curiosity; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of spirocyclic rigidity, the bio-isosteric properties of the gem-difluoro group, and the versatile reactivity of the ketone functional group make it an exceptionally valuable tool for medicinal chemists. By enabling the exploration of novel three-dimensional chemical space, this compound and its derivatives are poised to play a significant role in the development of the next generation of therapeutic agents.
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An In-Depth Technical Guide to 1,1-Difluorospiro[2.5]octan-6-one: A Versatile Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 1,1-Difluorospiro[2.5]octan-6-one (CAS 1513853-81-0), a unique fluorinated spirocyclic ketone. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer expert insights into its synthesis, properties, and potential applications. Given the compound's status as a specialized building block, this guide emphasizes the foundational chemistry that underpins its utility and provides a framework for its strategic deployment in research and development programs.
Strategic Importance in Medicinal Chemistry
The strategic incorporation of fluorine and rigid, three-dimensional scaffolds are cornerstone principles in modern drug design. This compound is a manifestation of both strategies.
-
The Role of the gem-Difluorocyclopropyl Group: The 1,1-difluorocyclopropyl moiety is a fascinating bioisostere. It can act as a mimic for a carbonyl group or a gem-dimethyl group, yet it imparts distinct electronic and conformational properties. The strong C-F bonds enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity or basicity of nearby functional groups, influencing target binding and pharmacokinetic properties.
-
The Spiro[2.5]octane Scaffold: Spirocycles introduce a defined three-dimensional geometry into a molecule, which is highly advantageous for improving target selectivity and reducing off-target effects.[1] The rigid spiro[2.5]octane core, composed of a cyclopropane fused to a cyclohexane ring, provides novel exit vectors for substituents, allowing for a more precise exploration of the chemical space within a protein's binding pocket. This rigidity can also lead to an improved entropy profile upon binding to a biological target.
The combination of these two features in a single, synthetically accessible ketone makes this compound a high-value scaffold for the development of novel therapeutics.
Physicochemical and Structural Properties
A summary of the key properties of this compound is presented below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1513853-81-0 | [2],[3] |
| Molecular Formula | C₈H₁₀F₂O | [2] |
| Molecular Weight | 160.16 g/mol | [2] |
| IUPAC Name | This compound | |
| SMILES | C1CC2(CCC1=O)CC2(F)F | [2] |
| Appearance | Inferred to be a solid or oil at room temperature. | General |
| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere for long-term stability. | [4],[5] |
Proposed Synthesis Pathway and Methodology
While specific literature detailing the synthesis of this compound is not publicly available, a plausible and robust synthetic route can be proposed based on well-established methods for the synthesis of gem-difluorocyclopropanes.[6] The most common and effective method involves the [2+1] cycloaddition of difluorocarbene (:CF₂) with a suitable alkene precursor.[6]
A logical precursor for this synthesis is the silyl enol ether of cyclohexanone. This approach offers excellent regioselectivity and is amenable to a variety of difluorocarbene sources.
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An In-depth Technical Guide to 1,1-Difluorospiro[2.5]octan-6-one: Nomenclature, Properties, and Applications
This guide provides a comprehensive technical overview of 1,1-Difluorospiro[2.5]octan-6-one, a fluorinated spirocyclic ketone of increasing interest in medicinal chemistry and drug discovery. We will dissect its formal IUPAC name, explore its physicochemical properties, and discuss its potential applications, supported by relevant literature and established chemical principles.
Part 1: Elucidation of the IUPAC Name: this compound
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each name corresponds to a single, unambiguous structure. The name "this compound" can be broken down to understand the molecule's architecture.
The Spirocyclic Core: spiro[2.5]octane
-
Spiro Compound : The prefix "spiro" indicates a spirocyclic compound, which consists of two rings connected by a single common atom, known as the spiro atom.[1]
-
Parent Hydrocarbon : The suffix "octane" signifies that the total number of carbon atoms in both rings is eight.[2]
-
Ring Sizes : The numbers within the brackets, [2.5], denote the number of carbon atoms in each ring, excluding the spiro atom itself. These numbers are arranged in ascending order.[1][3] Therefore, one ring has 2 carbon atoms (a cyclopropane ring), and the other has 5 carbon atoms (a cyclohexane ring) attached to the central spiro atom.
Numbering the Spirocyclic System
According to IUPAC rules, the numbering of a monospiro compound begins in the smaller ring, starting with a carbon atom adjacent to the spiro atom. The numbering proceeds around the smaller ring, through the spiro atom, and then around the larger ring.[3]
Substituents and Functional Groups
-
Ketone Group : The suffix "-6-one" indicates the presence of a ketone functional group (a carbonyl group, C=O) at the 6th position of the spiro[2.5]octane framework.[4]
-
Fluorine Substituents : The prefix "1,1-Difluoro" specifies that two fluorine atoms are attached to the carbon atom at the 1st position. The "di-" prefix indicates two identical substituents.[5][6]
The combination of these components leads to the unequivocal name This compound .
Below is a diagram illustrating the structure and numbering of this compound.
Caption: Structure and IUPAC numbering of this compound.
Part 2: Physicochemical Properties and Data
The introduction of fluorine atoms into organic molecules can significantly alter their properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[7][8] The gem-difluoro group in this compound is a bioisostere of a carbonyl group, which can be a valuable feature in drug design.
| Property | Value |
| Molecular Formula | C₈H₁₀F₂O |
| Molecular Weight | 160.16 g/mol [9] |
| CAS Number | 1513853-81-0[9] |
| Appearance | (Typically a solid, refer to supplier for specifics) |
| Purity | ≥97% (As commonly supplied)[9] |
Part 3: Synthesis Strategies
The synthesis of spirocyclic compounds, particularly those with functionalization like gem-difluoro groups, often requires multi-step sequences. A plausible retrosynthetic analysis suggests that this compound could be synthesized from a suitable cyclohexanone derivative and a difluorinated cyclopropanating agent.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic workflow for this compound.
Example Experimental Protocol (Illustrative)
Step 1: Synthesis of 4-(hydroxymethylene)cyclohexanone
-
To a stirred solution of cyclohexane-1,4-dione in a suitable solvent (e.g., THF), add a base (e.g., sodium hydride) at 0 °C.
-
Slowly add a formylating agent (e.g., ethyl formate) and allow the mixture to warm to room temperature.
-
Stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a weak acid and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 4-(difluoromethylidene)cyclohexanone
-
Dissolve the 4-(hydroxymethylene)cyclohexanone in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C and slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Allow the reaction to proceed at low temperature for a specified time.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Step 3: Synthesis of this compound
-
To a solution of 4-(difluoromethylidene)cyclohexanone in a suitable solvent (e.g., diethyl ether), add a solution of diazomethane (generated in situ for safety).
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once complete, carefully quench any remaining diazomethane with acetic acid.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography to yield this compound.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All steps should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Part 4: Applications in Drug Discovery
Fluorinated organic compounds are of significant interest in the pharmaceutical industry. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of drug candidates.[10][11] Spirocyclic scaffolds are also valuable as they introduce three-dimensionality, which can lead to improved target selectivity and reduced off-target effects.
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality provides a handle for further chemical modifications, such as reductive amination to introduce amine-containing side chains or aldol condensations to build larger carbon skeletons. The gem-difluorocyclopropane moiety can act as a conformationally restricted and metabolically stable isostere for other chemical groups.
References
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ChemHelp ASAP. (2019, May 29). naming halogenated alkanes [Video]. YouTube. [https://www.youtube.com/watch?v=kOCG பூஜ-zU]([Link] பூஜ-zU)
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An In-Depth Technical Guide to the Molecular Structure of 1,1-Difluorospiro[2.5]octan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1,1-Difluorospiro[2.5]octan-6-one, a molecule of significant interest in medicinal chemistry. The unique combination of a spirocyclic system, a gem-difluorinated cyclopropane ring, and a cyclohexanone moiety imparts distinct conformational and electronic properties to this scaffold. This document will delve into the synthesis, spectroscopic characterization, and structural intricacies of this compound, offering valuable insights for its application in the design and development of novel therapeutic agents.
Introduction: The Significance of Fluorinated Spirocycles in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2][3] Similarly, spirocyclic scaffolds provide a rigid three-dimensional framework that can effectively probe protein binding pockets and serve as bioisosteres for more flexible or planar moieties.[4] The fusion of these two privileged motifs in this compound creates a versatile building block with significant potential in medicinal chemistry. The gem-difluoro group acts as a lipophilic hydrogen bond acceptor and can influence the conformational preferences of the adjacent rings, while the spirocyclic nature offers a defined spatial arrangement of substituents.
Molecular Structure and Conformational Analysis
The molecular structure of this compound, with the chemical formula C₈H₁₀F₂O and a molecular weight of 160.16 g/mol , is characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom (the spiro center).[5]
Diagram of the Molecular Structure of this compound:
Caption: 2D representation of this compound.
The cyclohexane ring in spiro[2.5]octane systems typically adopts a chair conformation to minimize steric strain. The presence of the spiro-fused cyclopropane ring and the gem-difluoro group on the cyclopropane ring introduces significant conformational constraints. The C-F bonds are highly polarized, and their orientation can influence the overall dipole moment of the molecule.
Variable temperature NMR studies on the parent spiro[2.5]octan-6-ol have shown an Arrhenius activation energy of ring inversion of 14.4 ± 1.3 kcal/mole, indicating a significant energy barrier for the interconversion between the two chair conformations.[6] A similar conformational rigidity is expected for this compound. The axial and equatorial positions on the cyclohexanone ring will have distinct chemical environments, which can be probed by NMR spectroscopy.
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocol (General Procedure):
A detailed experimental protocol for a similar transformation, the synthesis of 6,6-Difluorospiro[3.3]heptan-2-one, involves the reaction of a suitable precursor with a difluorocarbene source.[7] A plausible, though unverified, procedure for this compound would be as follows:
-
Synthesis of the Alkene Precursor: The synthesis would likely start from a commercially available cyclohexenone derivative, which would be converted to the corresponding vinylcyclohexenone.
-
Difluorocyclopropanation: The alkene precursor would then be subjected to difluorocyclopropanation. Common reagents for generating difluorocarbene include:
-
Trifluoromethyl)trimethylsilane (TMSCF₃) and Sodium Iodide (NaI): This system generates difluorocarbene under relatively mild conditions.[4]
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This reagent thermally decomposes to generate difluorocarbene, often requiring higher temperatures.
-
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.
The choice of reagents and reaction conditions would need to be optimized to achieve a good yield and purity of the final product.
Spectroscopic Characterization
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not available in the searched literature, the expected characteristic signals can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to be complex due to the rigid, non-planar structure and the presence of diastereotopic protons. Key expected features include:
-
Cyclohexanone Protons: A series of multiplets in the upfield region (typically 1.5-3.0 ppm) corresponding to the methylene protons of the cyclohexanone ring. The protons alpha to the carbonyl group would be expected to be the most downfield.
-
Cyclopropane Protons: The protons on the cyclopropane ring will appear as multiplets, likely in the region of 0.5-1.5 ppm. The geminal and vicinal coupling constants would provide valuable information about the stereochemistry of the cyclopropane ring.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
-
Carbonyl Carbon: A characteristic signal in the downfield region (around 200-210 ppm).
-
Spiro Carbon: The quaternary spiro carbon will likely appear as a singlet in the range of 20-40 ppm.
-
Gem-difluoro Carbon: The carbon atom bearing the two fluorine atoms will exhibit a triplet due to one-bond coupling with the fluorine atoms (¹JCF), and its chemical shift will be significantly downfield compared to a non-fluorinated cyclopropyl carbon.
-
Cyclohexanone and Cyclopropane Carbons: The remaining methylene carbons of the cyclohexanone and cyclopropane rings will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1705-1725 |
| C-F | 1000-1400 (strong) |
| C-H (sp³) | 2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (160.16 g/mol ) should be observed.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation, such as the loss of CO, C₂H₄, and fluorine-containing fragments.
Applications in Drug Development
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The gem-difluoro group can serve as a bioisostere for a carbonyl group or a hydroxyl group, offering improved metabolic stability and altered electronic properties.[1][8] The rigid spirocyclic framework can be used to orient substituents in a precise manner, which is crucial for optimizing interactions with biological targets.[4]
Potential Applications:
-
Enzyme Inhibitors: The ketone functionality can be a handle for further chemical modifications or can directly interact with active sites of enzymes.
-
Conformationally Restricted Analogs: The rigid scaffold can be used to synthesize conformationally locked analogs of known bioactive molecules to study structure-activity relationships.
-
Probes for Biological Systems: The unique structural and electronic properties of this molecule make it a potential candidate for the development of chemical probes.
Conclusion
This compound is a fascinating molecule with a unique combination of structural features that make it a promising scaffold for medicinal chemistry. This technical guide has provided a comprehensive overview of its molecular structure, potential synthetic routes, and expected spectroscopic characteristics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.
References
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Journal of Organic Chemistry.
- Application of Bioisosteres in Drug Design. SlideShare.
- Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Tetrahedron Letters.
- This compound. Biosynth.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules.
- The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery.
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- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
An In-depth Technical Guide to the Synthesis of 1,1-Difluorospiro[2.5]octan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1,1-difluorospiro[2.5]octan-6-one, a valuable building block in medicinal chemistry. The spiro[2.5]octane scaffold offers a unique three-dimensional architecture, and the introduction of a gem-difluoro group at the C1 position can significantly modulate the physicochemical and pharmacological properties of lead compounds. This guide details a two-step synthetic sequence, commencing with the formation of the spiro[2.5]octan-6-one core via a Simmons-Smith cyclopropanation of the silyl enol ether of 2-cyclohexen-1-one, followed by a regioselective gem-difluorination using an electrophilic fluorine source. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and expected analytical data are presented to enable the successful synthesis and characterization of the target compound.
Introduction: The Significance of the this compound Scaffold
Spirocyclic systems have garnered considerable interest in drug discovery due to their inherent three-dimensionality, which allows for the exploration of novel chemical space and can lead to improved target engagement and selectivity. The spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane ring, provides a rigid and well-defined scaffold for the precise spatial arrangement of functional groups.
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate acidity/basicity, and improve membrane permeability. The gem-difluoromethylene group (CF₂) is of particular interest as it can serve as a non-hydrolyzable isostere of a carbonyl group or a hydrated carbonyl group, potentially improving the pharmacokinetic profile of a molecule. The target molecule, this compound, combines the desirable attributes of a spirocyclic core with the beneficial effects of gem-difluorination, making it an attractive starting point for the synthesis of novel therapeutic agents.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Step 1: Synthesis of spiro[2.5]octan-6-one. This involves the formation of the silyl enol ether of 2-cyclohexen-1-one, followed by a Simmons-Smith cyclopropanation.
-
Step 2: Gem-difluorination of spiro[2.5]octan-6-one. The ketone precursor is then subjected to electrophilic fluorination to install the gem-difluoro group at the C1 position.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established and reliable chemical transformations.
Spectroscopic data of 1,1-Difluorospiro[2.5]octan-6-one
An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Difluorospiro[2.5]octan-6-one
Introduction
This compound is a fascinating molecule that holds significant potential in the fields of medicinal chemistry and materials science. Its unique structure, featuring a spirocyclic system containing a gem-difluorinated cyclopropane ring fused to a cyclohexanone ring, imparts a distinct set of physicochemical properties. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable motif in drug design. The rigid spirocyclic scaffold provides a well-defined three-dimensional orientation of substituents, which is crucial for probing and optimizing interactions with biological targets.
A thorough understanding of the spectroscopic properties of this compound is paramount for its synthesis, purification, and application. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and data from analogous structures to provide a detailed and predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar fluorinated spirocyclic compounds.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclohexanone and cyclopropane rings. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone and the fluorine atoms, as well as the anisotropic effects of the cyclopropane ring.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2, H5 | 2.20 - 2.40 | m | - |
| H3, H4 | 1.80 - 2.00 | m | - |
| H7, H8 | 1.20 - 1.40 | m | - |
Interpretation:
-
H2 and H5: These protons are alpha to the spiro center and are expected to be deshielded compared to typical cyclohexane protons. Their signals will likely be complex multiplets due to coupling with the adjacent methylene protons.
-
H3 and H4: These protons are beta to the ketone and are expected to resonate at a more upfield region compared to H2 and H5. They will also appear as complex multiplets.
-
H7 and H8: The protons on the cyclopropane ring are expected to be the most shielded due to the ring current effect of the cyclopropane moiety. They will likely show complex splitting patterns due to geminal and vicinal couplings, as well as potential long-range coupling with the fluorine atoms.
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will be characterized by the presence of a carbonyl signal, signals for the spiro and difluorinated carbons, and signals for the methylene carbons of the cyclohexane ring.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C6 (C=O) | 208 - 212 |
| C7 (CF₂) | 110 - 115 (t, ¹JCF ≈ 280-290 Hz) |
| C8 (Spiro) | 35 - 40 |
| C2, C5 | 30 - 35 |
| C3, C4 | 25 - 30 |
| C1 | 20 - 25 |
Interpretation:
-
C6 (C=O): The carbonyl carbon of the ketone is expected to appear at a characteristic downfield chemical shift.
-
C7 (CF₂): The carbon atom bonded to two fluorine atoms will be significantly deshielded and will appear as a triplet due to the one-bond coupling with the two fluorine atoms.
-
C8 (Spiro): The spiro carbon, being a quaternary carbon, is expected to have a relatively low intensity and will appear in the aliphatic region.
-
C1, C2, C3, C4, C5: The methylene carbons of the cyclohexane ring will resonate in the typical aliphatic region. Their precise chemical shifts will be influenced by their proximity to the ketone and the spiro center.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be dominated by a strong absorption band for the carbonyl group and characteristic absorptions for the C-F bonds.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | 1710 - 1725 | Strong |
| C-F | 1100 - 1200 | Strong, multiple bands |
| C-H (sp³) | 2850 - 3000 | Medium |
Interpretation:
-
The strong absorption in the region of 1710-1725 cm⁻¹ is a clear indicator of the presence of a saturated six-membered ring ketone.[1][2]
-
The strong and typically broad absorptions in the 1100-1200 cm⁻¹ region are characteristic of C-F stretching vibrations. The presence of two fluorine atoms on the same carbon will likely result in multiple strong bands in this region.
-
The bands in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the sp³ hybridized carbons in the molecule.
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (160.16 g/mol ).[3][4] The fragmentation pattern will be influenced by the presence of the ketone and the difluorocyclopropane ring.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular ion) |
| 132 | [M - CO]⁺ |
| 112 | [M - CO - HF]⁺ |
| 93 | [M - CO - F]⁺ |
Interpretation:
-
The molecular ion peak at m/z 160 will confirm the molecular weight of the compound.
-
A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a peak at m/z 132.
-
Subsequent fragmentation could involve the loss of HF or a fluorine radical from the difluorocyclopropane ring, leading to the observed fragment ions.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling should be applied to obtain singlet peaks for all carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit a drop onto a salt plate, allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the structural characterization of this important fluorinated spirocycle. A thorough understanding and application of these spectroscopic techniques are essential for any researcher working on the synthesis, purification, and application of this and related compounds in the pursuit of new therapeutic agents and advanced materials.
References
- Vertex AI Search. This compound.
- Biosynth. This compound.
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
- LibreTexts. Infrared Spectroscopy and Mass Spectrometry.
- ARC Journals. Application of I.R.
Sources
1H NMR and 13C NMR of 1,1-Difluorospiro[2.5]octan-6-one
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,1-Difluorospiro[2.5]octan-6-one
Disclaimer: This document provides a predictive analysis of the ¹H and ¹³C NMR spectra for this compound. As of the latest search, experimental spectral data for this specific compound is not publicly available. The analysis herein is based on established principles of nuclear magnetic resonance spectroscopy, including known chemical shift ranges and the well-documented effects of fluorine substitution on neighboring nuclei. All spectral values are theoretical estimations intended to guide researchers.
Introduction
Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The introduction of fluorine atoms into these scaffolds can profoundly influence molecular properties such as metabolic stability, lipophilicity, and binding affinity. This compound, a molecule combining a gem-difluorocyclopropane unit with a cyclohexanone ring, represents an intriguing building block for drug discovery. Understanding its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its characterization and utilization in synthesis. This guide provides a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Atom Numbering
A clear numbering system is essential for the unambiguous assignment of NMR signals. The structure of this compound is numbered as follows:
Caption: Molecular structure with IUPAC numbering.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show distinct signals for the protons on the cyclohexanone and cyclopropane rings. The presence of the ketone and the gem-difluoro group will be the primary influences on the chemical shifts.
Key Predicted Resonances:
-
H5 & H7 (α-to-carbonyl): The four protons on the carbons adjacent to the carbonyl group (C5 and C7) are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the C=O bond. They will likely appear as a complex multiplet in the range of δ 2.2 – 2.5 ppm .
-
H4 & H8 (β-to-carbonyl): The four protons on the carbons beta to the carbonyl (C4 and C8) will be more shielded than H5/H7. Their signals are predicted to be in the range of δ 1.8 – 2.1 ppm , likely as multiplets due to coupling with their neighbors.
-
H2 (cyclopropyl): The two protons on the C2 of the cyclopropane ring are expected to be the most shielded due to the ring's anisotropy. However, the gem-difluoro group on the adjacent C1 will exert a deshielding effect through space. This results in a predicted chemical shift in the range of δ 1.2 – 1.6 ppm . These protons may appear as a triplet or a more complex multiplet due to potential long-range H-F coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H5, H7 | 2.2 – 2.5 | Multiplet (m) | 4H |
| H4, H8 | 1.8 – 2.1 | Multiplet (m) | 4H |
| H2 | 1.2 – 1.6 | Triplet (t) or Multiplet | 2H |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide key information, particularly through the carbon-fluorine couplings, which are invaluable for confirming the structure. The presence of two fluorine atoms on C1 will cause this signal, and those of nearby carbons, to split into multiplets.[1][2]
Key Predicted Resonances:
-
C6 (Carbonyl): The carbonyl carbon is the most deshielded and will appear as a singlet far downfield, predicted in the range of δ 205 – 210 ppm .
-
C1 (CF₂): This carbon is directly bonded to two highly electronegative fluorine atoms. This will shift its resonance significantly downfield. Due to one-bond coupling to two equivalent fluorine atoms (spin I = ½), this signal will appear as a triplet with a very large coupling constant (¹JCF ≈ 250-290 Hz ). The chemical shift is predicted to be in the range of δ 115 – 125 ppm . Finding this characteristic triplet is a key confirmation of the gem-difluoro moiety.[3]
-
C5 & C7 (α-to-carbonyl): These carbons will appear in the typical range for carbons alpha to a ketone, predicted around δ 38 – 42 ppm .
-
C3 (Spiro Carbon): The spiro carbon is a unique quaternary center. It is expected to show two-bond coupling to the fluorine atoms, appearing as a triplet with a predicted ²JCF of 20-30 Hz . Its chemical shift is estimated to be in the range of δ 30 – 35 ppm .
-
C4 & C8 (β-to-carbonyl): These carbons are predicted to resonate in the range of δ 25 – 29 ppm . They may exhibit a small three-bond C-F coupling.
-
C2 (Cyclopropyl): This carbon, part of the strained three-membered ring, will be relatively shielded. It will also exhibit two-bond C-F coupling, appearing as a triplet with a predicted ²JCF of 10-20 Hz . Its chemical shift is estimated to be around δ 18 – 23 ppm .
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (JCF, Hz) |
| C6 | 205 – 210 | Singlet (s) | - |
| C1 | 115 – 125 | Triplet (t) | ¹JCF ≈ 250-290 |
| C5, C7 | 38 – 42 | Singlet (s) | - |
| C3 | 30 – 35 | Triplet (t) | ²JCF ≈ 20-30 |
| C4, C8 | 25 – 29 | Singlet (s) or small triplet | ³JCF ≈ 1-5 |
| C2 | 18 – 23 | Triplet (t) | ²JCF ≈ 10-20 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality spectra for structural confirmation, the following experimental workflow is recommended.
Caption: Standard workflow for NMR analysis.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
For precise chemical shift referencing, a standard like tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak is more common.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
Insert the sample and lock onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H Spectrum Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 8 to 32, depending on sample concentration.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220-240 ppm, centered around 110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512 to 2048 scans, as ¹³C is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the reference signal.
-
For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.
-
For the ¹³C spectrum, pick peaks and note the chemical shifts and any observed C-F coupling constants.
-
Conclusion
The structural elucidation of this compound relies heavily on a detailed interpretation of its NMR spectra. This predictive guide outlines the expected ¹H and ¹³C NMR signals based on fundamental principles. The key diagnostic feature in the ¹³C NMR spectrum is the large, one-bond carbon-fluorine coupling constant for C1, which should appear as a downfield triplet. The ¹H NMR spectrum should show characteristic multiplets for the cyclohexanone protons and a shielded signal for the cyclopropyl protons. While this theoretical analysis provides a strong foundation, experimental verification is essential for definitive structural confirmation.
References
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Link
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Link
-
ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Link
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An In-depth Technical Guide to the Physical and Chemical Stability of 1,1-Difluorospiro[2.5]octan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Difluorospiro[2.5]octan-6-one is a unique fluorinated spirocyclic ketone with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoro group and the spirocyclic system imparts distinct conformational rigidity and electronic properties, making it an attractive scaffold for the design of novel molecules. This guide provides a comprehensive overview of the theoretical physical and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of organic chemistry, knowledge of fluorinated compounds, and standard pharmaceutical stability testing protocols to offer a predictive assessment and a framework for its empirical evaluation. The guide delves into potential degradation pathways under various stress conditions, outlines detailed experimental protocols for stability assessment, and provides recommendations for handling and storage.
Introduction: The Significance of Fluorinated Spirocycles
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances metabolic stability and modulates the physicochemical properties of a compound, such as lipophilicity and pKa[1]. Spirocycles, characterized by a single atom shared between two rings, are of increasing interest due to their three-dimensional nature, which can lead to improved target selectivity and novelty in chemical space. This compound combines these two valuable structural motifs, presenting a promising building block for the development of new chemical entities.
Understanding the stability of such a novel scaffold is paramount for its successful application, from synthesis and purification to formulation and long-term storage. This guide aims to provide a proactive and scientifically grounded perspective on the stability of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀F₂O | [2] |
| Molecular Weight | 160.16 g/mol | [2] |
| CAS Number | 1513853-81-0 | [2] |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | General knowledge |
| Purity | >97% (as commercially available) | [2] |
| Predicted Boiling Point | ~180-200 °C at 760 mmHg | Estimation based on similar structures |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone). Low solubility in water. | General knowledge |
Theoretical Chemical Stability Profile
The stability of this compound is dictated by the interplay of its three key structural features: the ketone carbonyl group, the gem-difluoro cyclopropane ring, and the cyclohexanone ring.
Thermal Stability
The molecule is expected to exhibit good thermal stability. The strong C-F bonds and the C-C bonds of the spirocyclic system require significant energy for cleavage. Decomposition, if it occurs at elevated temperatures, would likely initiate from the weakest bonds or through complex molecular rearrangements.
Hydrolytic Stability
The ketone functionality is the most likely site for hydrolytic degradation. Under strongly acidic or basic conditions, the ketone could undergo reactions such as enolization or aldol-type condensations. However, the gem-difluoro group on the adjacent cyclopropane ring may influence the reactivity of the carbonyl group through electronic effects. The high electronegativity of fluorine atoms can decrease the electron density at the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.
A potential, though less likely, degradation pathway could involve the opening of the cyclopropane ring under harsh acidic conditions.
Photolytic Stability
Saturated ketones can undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon absorption of UV light. For this compound, a Norrish Type I cleavage would lead to the formation of a diradical intermediate, which could then undergo various rearrangements or decarbonylation. It is therefore advisable to handle and store the compound protected from light.
Oxidative Stability
The molecule is expected to be relatively stable to mild oxidizing agents. However, strong oxidants could potentially oxidize the ketone or the hydrocarbon backbone.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized. The following diagram illustrates the most probable degradation routes under hydrolytic and photolytic stress.
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate the solution at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate the solution at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound in a stability chamber at 80°C.
-
Photolytic Degradation: Expose the solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Time-Point Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, quench the reaction (e.g., neutralize acid/base). Analyze the samples by a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradants.
Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.
Table 2: Proposed Conditions for Long-Term Stability Studies
| Condition | Temperature | Relative Humidity |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |
| Refrigerated | 5°C ± 3°C | - |
Hypothetical Stability Data
The following table presents a hypothetical summary of forced degradation results.
Table 3: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradants (m/z) |
| 0.1 M HCl (60°C) | 24 h | 95.2 | 178 (Hydrated form) |
| 0.1 M NaOH (60°C) | 24 h | 88.5 | 178 (Hydrated form), others |
| 3% H₂O₂ (RT) | 24 h | 99.1 | Minor peaks |
| Heat (80°C, solid) | 7 days | 99.5 | No significant degradation |
| Light (ICH Q1B) | - | 92.8 | 132 (Decarbonylated) |
Handling and Storage Recommendations
Based on the theoretical stability profile, the following handling and storage recommendations are proposed:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) is recommended.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.
-
Light Protection: Protect from light to prevent photolytic degradation. Use amber vials or store in the dark.
Conclusion
This compound is a compound of significant interest with a predicted stability profile that makes it suitable for various applications in drug discovery and materials science. While it is expected to be reasonably stable under normal storage conditions, potential degradation pathways involving hydrolysis of the ketone and photolysis exist. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its stability and the identification of any potential degradants. A thorough understanding of its stability is essential for its effective utilization and the reliability of experimental data generated using this novel chemical entity.
References
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A-Z Chemical Catalog. This compound. [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]
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Key, B. D., Howell, R. D., & Criddle, C. S. (2015). Degradation and Transformation of Organic Fluorine Compounds. In The Handbook of Environmental Chemistry (Vol. 37, pp. 1-38). Springer, Berlin, Heidelberg. [Link]
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An In-Depth Technical Guide to 1,1-Difluorospiro[2.5]octan-6-one for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and explore new chemical space. The introduction of fluorine atoms into these structures further enhances their appeal by modulating key physicochemical and pharmacological properties. This guide focuses on a particularly valuable building block at the intersection of these two concepts: 1,1-Difluorospiro[2.5]octan-6-one .
The gem-difluorocyclopropyl group is a bioisostere of a carbonyl group and can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. When incorporated into a spiro[2.5]octane framework, it creates a conformationally restricted scaffold that can serve as a unique building block for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound, tailored for researchers, medicinal chemists, and professionals in drug development.
Commercial Availability: A Comparative Overview of Leading Suppliers
For researchers and process chemists, securing a reliable source of key building blocks is the first critical step. This compound (CAS Number: 1513853-81-0) is available from a number of specialized chemical suppliers. The following table provides a comparative overview of prominent vendors offering this compound.
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| Biosynth | NKC85381 | Inquire | Inquire | Offers price matching.[1][2] |
| AChemBlock | L19278 | 95% | Inquire | Provides IUPAC name and SMILES string.[3] |
| BLDpharm | 1513853-81-0 | Inquire | Inquire | Offers access to NMR, HPLC, and LC-MS data.[4] |
| Amadis Chemical | A1062697 (for the carboxylic acid derivative) | 97% | 250mg, 1g | Primarily lists the related carboxylic acid. |
| Sigma-Aldrich | Not directly listed, but offers related azaspiro[2.5]octane derivatives. | It is advisable to check for custom synthesis options. |
It is important to note that while the ketone is the primary subject of this guide, several suppliers also offer derivatives such as 1,1-difluorospiro[2.5]octan-6-ol[1] and 1,1-difluorospiro[2.5]octane-6-carboxylic acid[5], which can also serve as valuable starting materials for further synthetic elaborations. Researchers are encouraged to request certificates of analysis (CoA) from suppliers to verify purity and identity.
Synthetic Strategies: Accessing the this compound Scaffold
While commercial availability is convenient for initial studies, a scalable and reliable synthetic route is essential for larger-scale applications. The synthesis of gem-difluorocyclopropanes is a well-established field in organic chemistry, and these methods can be adapted to produce the target spirocycle. A plausible and commonly employed strategy involves the difluorocyclopropanation of a suitable olefin precursor.
A general retrosynthetic analysis is depicted below:
Caption: Retrosynthetic approach to this compound.
A key intermediate for this synthesis is a methylenecyclohexanone derivative, which can be prepared from a protected cyclohexanone via olefination reactions such as the Wittig reaction. The subsequent and crucial step is the [2+1] cycloaddition of difluorocarbene (:CF₂) to the exocyclic double bond.
Illustrative Experimental Protocol (Adapted from established methodologies for difluorocyclopropanation):
Step 1: Synthesis of a Protected Methylenecyclohexane Precursor
A detailed procedure for a similar transformation can be found in the literature for the synthesis of related spirocycles.[6] Generally, this involves the reaction of a protected cyclohexanone with a methylenating agent like a Wittig reagent (e.g., methyltriphenylphosphonium bromide) or the Tebbe reagent.
Step 2: Generation and Reaction of Difluorocarbene
There are several methods for generating difluorocarbene. A common laboratory-scale method involves the thermal decomposition of a suitable precursor, such as sodium chlorodifluoroacetate, or the reaction of a fluoroform-derived reagent with a base.
A Self-Validating System for Difluorocyclopropanation:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), and a dropping funnel is charged with the methylenecyclohexane precursor and a suitable solvent (e.g., anhydrous diglyme).
-
Reagent Addition: Sodium chlorodifluoroacetate is added in portions to the heated reaction mixture.
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound. The final deprotection of the ketone may be necessary depending on the starting material.
The success of this reaction is often validated by the disappearance of the starting olefin and the appearance of a new spot on the TLC plate with a different retention factor. Further confirmation is obtained through spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) of the purified product. A detailed experimental procedure for a related bicyclo[3.2.1]octan-3-one synthesis can be found in Organic Syntheses, providing a reliable reference for the multi-step nature of such syntheses.[7]
Physicochemical Properties and Structural Insights
| Property | Estimated/Inferred Value | Source/Rationale |
| Molecular Formula | C₈H₁₀F₂O | [2][3] |
| Molecular Weight | 160.16 g/mol | [2][3] |
| Appearance | Likely a solid or high-boiling liquid | Inferred from related structures. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | Inferred from its nonpolar hydrocarbon backbone and polar ketone and difluoro groups. |
| Melting Point | Not available | |
| Boiling Point | Not available |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for the synthesis of novel drug candidates. The rigid spirocyclic core allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding to biological targets. The gem-difluoro group, as a lipophilic hydrogen bond acceptor, can improve cell membrane permeability and metabolic stability.
While specific examples of marketed drugs containing the 1,1-difluorospiro[2.5]octane moiety are not yet prevalent, the broader class of fluorinated spirocycles is of growing interest. For instance, spiro-oxindole derivatives have shown promise as potent inhibitors of the MDM2-p53 interaction. The principles guiding the use of such scaffolds are applicable to this compound.
The ketone functionality of this molecule serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Caption: Synthetic utility of the ketone group in this compound.
These transformations open the door to a vast array of derivatives that can be screened for biological activity across various therapeutic areas. The conformational constraint imposed by the spirocyclic system can be particularly advantageous in the design of selective enzyme inhibitors and receptor ligands. While patents specifically citing this compound are not abundant in the public domain, related oxaspiro[2.5]octane derivatives have been the subject of patent applications for various therapeutic uses.[10][11]
Conclusion and Future Outlook
This compound represents a valuable and underexplored building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally rigid spirocyclic core and the modulating effects of gem-difluorination makes it an attractive scaffold for the synthesis of novel chemical entities. While the commercial availability is somewhat limited to specialized suppliers, established synthetic methodologies for difluorocyclopropanation should allow for its preparation on a laboratory scale.
As the demand for novel 3D-rich molecular architectures in drug discovery continues to grow, it is anticipated that the utility of this compound and its derivatives will become more widely recognized. Further exploration of its synthetic transformations and the biological evaluation of the resulting compounds are warranted and hold the promise of yielding new therapeutic agents with improved pharmacological profiles.
References
- Google Patents. EP0374509B1 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
- Myasnyanko, I. N., et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ACS Omega, 2021.
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Organic Syntheses. bicyclo[3.2.1]octan-3-one. [Link]
- Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
-
NIST. Spiro[2.5]octane. [Link]
-
PubChem. Spiro(2,5)octane. [Link]
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- 1. labsolu.ca [labsolu.ca]
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- 4. 1513853-81-0|this compound|BLD Pharm [bldpharm.com]
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- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0374509B1 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 11. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Activity of Difluorinated Spiro Compounds
Foreword: The Strategic Convergence of Fluorine and Spirocyclic Scaffolds in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique and promising chemical spaces. Among the most successful strategies has been the incorporation of fluorine atoms and spirocyclic systems into molecular architectures. This guide delves into the confluence of these two powerful approaches, offering a comprehensive exploration of the biological activities of difluorinated spiro compounds.
Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The introduction of a gem-difluoromethylene (CF2) group, in particular, can serve as a non-hydrolyzable mimic of a carbonyl or sulfonyl group, offering unique opportunities for modulating interactions with biological targets.[3] Concurrently, spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, provide a rigid, three-dimensional framework.[4][5] This inherent three-dimensionality can enhance binding to target proteins by pre-organizing functional groups into a bioactive conformation, thereby improving potency and selectivity while often leading to improved physicochemical properties like solubility and metabolic stability.[6]
This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of the known biological activities of this fascinating class of compounds, the underlying mechanisms of action, and the experimental methodologies used for their evaluation. We will explore their potential as anticancer, enzyme-inhibiting, and antimicrobial agents, grounded in authoritative scientific literature and presented with the practical insights of a seasoned application scientist.
Anticancer Activity: Targeting Key Pathways in Malignancy
The unique structural features of difluorinated spiro compounds have made them particularly promising candidates for anticancer drug development. The rigid spirocyclic core allows for precise positioning of substituents to interact with specific pockets on target proteins, while the difluoro group can enhance binding affinity and metabolic stability. A prominent area of investigation is the development of spirooxindole-based compounds.[7][8][9]
Mechanism of Action: Disruption of the p53-MDM2 Interaction
A key mechanism through which spirooxindoles exert their anticancer effects is by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[10][11] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions.[12] Small molecules that can block the p53-binding pocket of MDM2 can stabilize and reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
The spirooxindole scaffold provides an ideal framework for positioning key functional groups, often halogenated phenyl rings, into the hydrophobic pockets of MDM2 that are critical for p53 binding. The fluorine atoms can contribute to enhanced binding affinity through favorable interactions within these pockets.[8]
Logical Pathway for p53 Reactivation by a Difluorinated Spirooxindole MDM2 Inhibitor
Caption: p53-MDM2 inhibition by a difluorinated spiro compound.
Other Anticancer Mechanisms
Beyond p53-MDM2 inhibition, difluorinated spiro compounds have been investigated as inhibitors of other key cancer-related targets:
-
Kinase Inhibition: The spirooxindole scaffold has been utilized to develop potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as Polo-like kinase 4 (Plk4).[15] The rigid structure allows for precise targeting of the ATP-binding pocket.
-
Tubulin Polymerization Inhibition: Some fluorinated heterocyclic compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared by established anticancer drugs like Taxol.[16]
-
Induction of Oxidative Stress: Certain steroidal spirooxindoles have been found to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[17]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative spiro compounds against various human cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole | Derivative 28d | MCF-7 (Breast) | 7.36 ± 0.37 | [8] |
| Spirooxindole | Derivative 28f | PC3 (Prostate) | 8.7 ± 0.7 | [8] |
| Spirooxindole | Derivative 28k | HeLa (Cervical) | 8.4 ± 0.5 | [8] |
| Steroidal Spirooxindole | by241 | MGC-803 (Gastric) | 2.77 | [17] |
| Steroidal Spirooxindole | by241 | BGC-803 (Gastric) | 1.18 | [17] |
| Fluoro-Spiro-Isoxazoline | 4l | GBM6 (Glioblastoma) | ~36-80 | [16][18] |
| Spirooxindole-Coumarin | 4i | HCT-116 (Colon) | 51 | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[19] The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[20]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan blue).
-
Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottomed plate.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a stock solution of the difluorinated spiro compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[19][20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Workflow for MTT Assay
Caption: Standard workflow for assessing cytotoxicity via MTT assay.
Enzyme Inhibition: Modulating Catalytic Activity
The incorporation of a difluoromethylene (CF2) group makes these spiro compounds effective mimics of transition states in enzymatic reactions, particularly for hydrolytic enzymes.[23] The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack by active site residues.[9]
Mechanism of Action: Covalent and Non-covalent Interactions
Difluorinated spiro compounds can inhibit enzymes through various mechanisms:
-
Competitive Inhibition: The compound competes with the natural substrate for binding to the active site. The difluorinated moiety can enhance binding affinity through favorable interactions.[23]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[23]
-
Transition-State Analogy: For hydrolases like serine proteases and acetylcholinesterase, a difluoroketone moiety can be attacked by an active site serine residue to form a stable hemiketal, mimicking the tetrahedral transition state of substrate hydrolysis. This effectively sequesters the enzyme in an inactive state.
Target Profile: Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[3] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Difluorinated ketone analogues of acetylcholine have been shown to be potent inhibitors of AChE.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine (ATCh) hydrolysis, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.[3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a suitable phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution of DTNB in the phosphate buffer.[3]
-
ATCh Solution (Substrate): Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this fresh daily.[3]
-
Enzyme Solution: Prepare a solution of AChE (e.g., from electric eel) in phosphate buffer to a final concentration of approximately 400 Units/L.[24]
-
Inhibitor Solutions: Prepare a stock solution of the difluorinated spiro compound in DMSO and perform serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Test Wells: Add 25 µL of phosphate buffer and 25 µL of the various inhibitor dilutions.
-
Control (No Inhibitor): Add 50 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).
-
Blank: Add 100 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation: Add 25 µL of the AChE solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATChI substrate solution to initiate the reaction. The total volume is 150 µL.[3]
-
-
Absorbance Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.
-
Take kinetic readings every minute for 10-15 minutes.[3]
-
-
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration:
-
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
-
Determine the IC50 value. To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or other kinetic plots.[25][26]
-
Antimicrobial Activity: A New Frontier against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated spiro compounds, particularly those based on the spirooxindole scaffold, have demonstrated promising activity against a range of bacteria and fungi.[27]
Mechanism of Action
The precise mechanisms of antimicrobial action for many difluorinated spiro compounds are still under investigation, but several possibilities exist:
-
Enzyme Inhibition: Fluoride ions are known to be direct inhibitors of essential bacterial enzymes, such as enolase in the glycolytic pathway.[4] The difluorinated spiro compounds may act as carriers to deliver fluoride to the bacterial cytoplasm or may inhibit specific enzymes themselves.
-
Disruption of Membrane Potential: The lipophilic nature of these compounds could allow them to intercalate into the bacterial cell membrane, disrupting its integrity and dissipating the proton motive force.
-
Inhibition of DNA Gyrase: Some fluoroquinolone antibiotics, which share the fluorinated feature, act by inhibiting bacterial DNA gyrase. It is plausible that certain difluorinated spiro compounds could have a similar mode of action.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative spiro compounds against selected microbial pathogens.
| Compound Class | Specific Compound Example | Microbial Pathogen | MIC (µg/mL) | Reference |
| Spirooxindolopyrrolidine | Derivative 4a (Chloro-substituted) | Staphylococcus aureus | 16.00 | [27] |
| Spirooxindolopyrrolidine | Derivative 4a (Chloro-substituted) | Escherichia coli | 32.00 | [27] |
| Spiro-4H-pyran | Derivative 5d | Staphylococcus aureus | 32 | [26] |
| Spiro-4H-pyran | Derivative 5d | Streptococcus pyogenes | 64 | [26] |
| Spiro-thiazolidinone | 3-Fluoro-derivative (III) | Staphylococcus aureus | - (Active) | [5] |
| Spiro-thiazolidinone | 3-Fluoro-derivative (III) | Candida albicans | - (Active) | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the difluorinated spiro compound stock solution (at twice the highest desired concentration) to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion and Future Perspectives
The strategic combination of a gem-difluoromethylene group and a spirocyclic scaffold has given rise to a class of compounds with significant and diverse biological activities. Their demonstrated potential as anticancer agents, particularly as inhibitors of the p53-MDM2 interaction, alongside their promising enzyme inhibitory and antimicrobial properties, marks them as a rich area for future drug discovery efforts.
The causality behind their enhanced activity often stems from the rigid, three-dimensional presentation of key interacting moieties by the spiro-framework, coupled with the unique electronic and steric properties of the difluoro group that can improve binding affinity and metabolic stability. The experimental protocols detailed herein provide a validated framework for the continued evaluation and optimization of these compounds.
Future research should focus on elucidating the precise molecular mechanisms of action, particularly in the antimicrobial sphere, and expanding the structure-activity relationship studies to refine the design of next-generation difluorinated spiro compounds with even greater potency and selectivity. The continued exploration of this chemical space holds immense promise for the development of novel therapeutics to address pressing unmet medical needs.
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The Fluorine Advantage: A Technical Guide to Fluorinated Building Blocks in Drug Discovery
Introduction: The Indispensable Role of Fluorine in Modern Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming lead compounds into successful therapeutics.[1][2] Approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the profound and often beneficial impact of this small, highly electronegative element.[3][4] The introduction of fluorine or fluorine-containing motifs can dramatically alter a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[1][5][6] These modifications can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its efficacy and safety.[7][8]
This guide provides an in-depth exploration of fluorinated building blocks in drug discovery, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles underlying the "fluorine advantage," explore the most impactful fluorinated motifs, provide detailed synthetic protocols for their incorporation, and examine case studies that highlight the transformative power of strategic fluorination.
Part 1: The Physicochemical Impact of Fluorination: A Double-Edged Sword
The unique properties of fluorine, primarily its high electronegativity (the highest of any element), small van der Waals radius (1.47 Å, similar to hydrogen at 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, are the basis for its utility in drug design.[6] However, the effects of fluorination are highly context-dependent and must be carefully considered.[1]
Enhancing Metabolic Stability: Blocking the "Soft Spots"
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[6][9] The C-F bond is the strongest single bond in organic chemistry (bond dissociation energy of ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[9][10] By replacing a metabolically labile C-H bond at a known or suspected site of metabolism with a C-F bond, chemists can effectively block oxidative degradation, leading to:
-
Increased half-life: The drug remains in circulation for a longer period.[11]
-
Reduced clearance: The rate of elimination from the body is slowed.
-
Improved oral bioavailability: A greater fraction of the drug reaches systemic circulation.[2]
For instance, the strategic fluorination of a JAK inhibitor at a benzylic site doubled its plasma half-life by preventing oxidative clearance.[1]
Modulating Lipophilicity (LogP): A Balancing Act
Lipophilicity is a critical parameter that influences a drug's solubility, permeability across biological membranes, and binding to its target.[4] While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often leads to an increase in molecular lipophilicity.[1]
-
Single fluorine atoms can subtly increase LogP.
-
Trifluoromethyl (-CF3) groups significantly increase lipophilicity.[1] The Hansch-Fujita π constant for a CF3 group is +0.88, indicating its strong lipophilic character.
-
Pentafluorosulfanyl (-SF5) groups are even more lipophilic than -CF3 groups and are considered a "super-trifluoromethyl group".[12]
This increased lipophilicity can enhance membrane permeability and improve oral absorption.[1][13] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[1] The effect of fluorination on lipophilicity is not always straightforward and can be influenced by the surrounding molecular environment.[7][8]
Tuning Acidity/Basicity (pKa): Fine-Tuning for Optimal Performance
The strong electron-withdrawing nature of fluorine can significantly influence the pKa of nearby acidic or basic functional groups.[6] This is a powerful tool for optimizing a drug's properties:
-
Decreasing the pKa of amines: Fluorination of neighboring carbons can lower the basicity of an amine. This can be advantageous for improving oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[7] It has been shown that fluorination of heteroaryl amines can decrease their basicity by up to 2-3 pKa units.[1]
-
Increasing the acidity of alcohols or carboxylic acids: The inductive effect of fluorine can make adjacent protons more acidic.
This modulation of pKa can also impact a drug's binding affinity to its target by altering electrostatic interactions and hydrogen bonding capabilities.[14]
Enhancing Binding Affinity: More Than Just a Space Filler
Fluorine's influence on binding affinity is multifaceted and extends beyond simple steric interactions.[15]
-
Favorable Interactions: The electron-poor nature of the fluorine atom allows it to participate in favorable orthogonal multipolar interactions with electron-rich groups in a protein's binding pocket, such as carbonyls.
-
Conformational Control: Fluorine can enforce a specific molecular conformation through stereoelectronic effects like the gauche effect, which can pre-organize the drug molecule into its bioactive conformation for optimal target engagement.[1]
-
Hydrophobic Interactions: The increased lipophilicity of fluorinated motifs can lead to stronger hydrophobic interactions within the target's binding site.[15][16]
A notable example is the fluoroquinolone class of antibiotics, where a fluorine atom at the C-6 position enhances binding to the DNA gyrase-complex by 2- to 17-fold.[10]
Part 2: A Toolbox of Fluorinated Building Blocks
While the strategic placement of a single fluorine atom can be highly effective, the incorporation of fluorine-containing functional groups, or "building blocks," offers a broader range of possibilities for modulating molecular properties.
The Workhorse: The Trifluoromethyl (-CF3) Group
The trifluoromethyl group is the most widely used fluorinated moiety in medicinal chemistry.[17] It is often employed as a bioisostere for a methyl group or a chlorine atom.[18] Its key features include:
-
High Metabolic Stability: The three strong C-F bonds render it highly resistant to metabolic degradation.
-
Strong Electron-Withdrawing Nature: This significantly impacts the electronic properties of the parent molecule.
-
High Lipophilicity: As previously mentioned, it substantially increases the lipophilicity of a compound.
The Emerging Star: The Difluoromethyl (-CF2H) Group
The difluoromethyl group is gaining popularity as a versatile building block with distinct advantages.[19]
-
Lipophilic Hydrogen Bond Donor: The C-H bond in the -CF2H group is polarized and can act as a weak hydrogen bond donor, a unique feature among fluorinated alkyl groups. This allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[8][20][21]
-
Modulated Lipophilicity: It provides a smaller increase in lipophilicity compared to the -CF3 group, offering a more nuanced approach to tuning this property.[19]
The Powerhouse: The Pentafluorosulfanyl (-SF5) Group
The pentafluorosulfanyl group is a more recent addition to the medicinal chemist's toolbox, often referred to as a "super-trifluoromethyl" group.[12][22]
-
Exceptional Stability: The S-F bonds are extremely strong, leading to high thermal and chemical stability and resistance to metabolic degradation.[6][13]
-
High Electronegativity and Lipophilicity: It is one of the most electron-withdrawing groups and significantly increases lipophilicity.[13]
-
Unique Steric Profile: Its octahedral geometry provides a distinct three-dimensional shape that can be exploited for specific binding interactions.
Fluorinated Heterocycles: Scaffolds for Success
Fluorinated pyridines, pyrrolidines, and other heterocyclic systems are crucial building blocks in drug discovery.[5][7][23] The introduction of fluorine onto these rings can modulate their basicity, dipole moment, and susceptibility to metabolic attack, all while providing a rigid scaffold for orienting other functional groups.[5][7]
Part 3: Synthetic Methodologies: Incorporating Fluorinated Building Blocks
The development of efficient and selective methods for introducing fluorine and fluorinated groups into organic molecules has been a major focus of synthetic chemistry research.[24]
Electrophilic Fluorination
This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+").
-
Selectfluor® (F-TEDA-BF4): A widely used, commercially available, and relatively safe electrophilic fluorinating agent.[25] It is effective for the fluorination of electron-rich substrates like enolates, silyl enol ethers, and activated aromatic rings.[11][24]
-
N-Fluorobenzenesulfonimide (NFSI): Another stable and versatile electrophilic fluorinating agent with high fluorination ability.[25]
This protocol is adapted from a published procedure for the synthesis of 3-fluoro-3,6-dihydropyridines.[11]
-
Dissolve the Substrate: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,2-dihydropyridine substrate (1.0 mmol) in dry acetonitrile (10 mL).
-
Prepare the Reagent Solution: In a separate dry flask, dissolve Selectfluor® (1.1 mmol, 1.1 equivalents) in dry acetonitrile (5 mL).
-
Slow Addition: Slowly add the Selectfluor® solution dropwise to the stirred solution of the 1,2-dihydropyridine at room temperature over a period of 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-3,6-dihydropyridine.
Catalytic Trifluoromethylation of Aryl Halides
Transition metal-catalyzed cross-coupling reactions are powerful methods for installing trifluoromethyl groups onto aromatic and heteroaromatic rings.
This protocol is a general representation based on modern palladium-catalyzed methods.[19]
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 2 mol %), a suitable phosphine ligand (e.g., BrettPhos, 4 mol %), spray-dried potassium fluoride (KF, 2.0 equivalents), and the aryl chloride substrate (1.0 mmol) to a dry reaction vial equipped with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous dioxane (e.g., 1 mL) to the vial, followed by the trifluoromethylating agent (e.g., TESCF3, 1.5 equivalents).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring for 6-20 hours.
-
Cooling and Quenching: After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the trifluoromethylated arene.
Synthesis of Fluorinated Heterocycles
Numerous strategies exist for the synthesis of fluorinated heterocycles, including de novo synthesis from fluorinated precursors and late-stage fluorination of pre-formed heterocyclic systems.
This protocol is based on a visible-light-mediated coupling followed by condensation.[5]
-
Photoredox Coupling: In a reaction tube, combine the α,α-difluoro-β-iodoketone (1.0 equiv), a silyl enol ether (1.2 equiv), and a photoredox catalyst (e.g., Ru(bpy)3Cl2, 1-2 mol %) in anhydrous DMF.
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring for the required time (monitor by TLC or LC-MS).
-
Condensation: Once the initial coupling is complete, add an excess of ammonium acetate to the reaction mixture.
-
Heating: Seal the tube and heat the reaction mixture to 120 °C for 3 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the 3-fluoropyridine.
Part 4: Data-Driven Insights and Visualizations
Quantitative Impact of Fluorination on Physicochemical Properties
The following table provides a comparative overview of the effects of fluorination on pKa and LogP for representative molecular scaffolds.
| Parent Compound | Fluorinated Analogue | ΔpKa (Parent - Analogue) | ΔLogP (Analogue - Parent) | Reference |
| Pyrrolidine | 3-Fluoropyrrolidine | ~2.0 | +0.2 to +0.5 | [7] |
| Piperidine | 4,4-Difluoropiperidine | ~2.5 | +0.8 to +1.2 | [26] |
| Aniline | 4-Fluoroaniline | ~0.5 | +0.33 | [1][27] |
| Benzylamine | 4-(Trifluoromethyl)benzylamine | ~1.0 | +1.2 | [27] |
Note: ΔpKa and ΔLogP values are approximate and can vary depending on the specific molecular context and measurement conditions.
Case Study: Strategic Fluorination of a Kinase Inhibitor
In the development of inhibitors for casein kinase 2 (CSNK2), a previously characterized inhibitor showed good potency but suffered from poor metabolic stability.[28]
| Compound | Structure | In Vitro Potency (IC50, nM) | Metabolic Stability (t½ in vivo) |
| Inhibitor 1 | (Structure of non-fluorinated inhibitor) | Potent | Low |
| Inhibitor 2 | (Structure with strategically placed F atom) | Maintained Potency | Significantly Improved |
By strategically installing a single fluorine atom on an electron-rich phenyl ring, researchers developed a new compound with remarkably improved in vivo metabolic stability while maintaining excellent cellular potency and selectivity.[28] This case study exemplifies the power of targeted fluorination to overcome pharmacokinetic challenges.
Visualizing Key Concepts and Workflows
Caption: Logical flow of how fluorination impacts molecular properties to improve pharmacokinetics.
Caption: Step-by-step experimental workflow for a typical Pd-catalyzed trifluoromethylation.
Part 5: Safety and Handling of Fluorinating Reagents
Many fluorinating agents are highly reactive, toxic, and/or corrosive and must be handled with extreme caution. A thorough understanding of the hazards and proper handling procedures is essential for safe laboratory practice.
General Safety Precautions
-
Risk Assessment: Always conduct a thorough risk assessment before using any fluorinating agent.
-
Engineering Controls: All work with volatile or reactive fluorinating agents must be performed in a properly functioning chemical fume hood. For particularly hazardous reagents, a glovebox may be necessary.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use appropriate chemical-resistant gloves (consult manufacturer's compatibility charts). Double-gloving is often recommended.
-
Body Protection: A flame-resistant lab coat and, for larger-scale work, a chemical-resistant apron are required.
-
-
Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate spill kit are readily accessible. Calcium gluconate gel should be on hand for potential hydrogen fluoride (HF) exposure, as some reagents can generate HF upon contact with moisture.
Specific Reagent Handling: DAST and Selectfluor®
| Reagent | Key Hazards | Handling and Storage Recommendations |
| DAST (Diethylaminosulfur trifluoride) | Toxic, corrosive, reacts violently with water. Can decompose explosively at elevated temperatures. | Handle under an inert atmosphere. Store in a cool, dry place away from moisture. Quench residual reagent carefully with a suitable alcohol (e.g., isopropanol) at low temperatures. |
| Selectfluor® | Strong oxidizer, irritant. | Store in a cool, dry place away from combustible materials. Avoid creating dust. Handle with non-metallic spatulas. |
Conclusion and Future Perspectives
The strategic use of fluorinated building blocks is an indispensable tool in modern drug discovery. The ability of fluorine to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile provides medicinal chemists with a powerful lever to optimize lead compounds into successful drug candidates. From the well-established trifluoromethyl group to emerging motifs like pentafluorosulfanyl, the expanding toolbox of fluorinated building blocks, coupled with increasingly sophisticated synthetic methodologies, continues to push the boundaries of what is possible. As our understanding of the nuanced effects of fluorination deepens, we can anticipate the development of even more effective, safer, and highly targeted therapeutics in the years to come.
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- ChemRxiv. Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Accessed January 19, 2026.
- PubMed.
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 1,1-Difluorospiro[2.5]octan-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1,1-Difluorospiro[2.5]octan-6-one Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecules is paramount to achieving desired pharmacological profiles. The quest for novel chemical matter that escapes the "flatland" of traditional aromatic scaffolds has led to an increased interest in three-dimensional structures.[1] Spirocycles, characterized by two rings sharing a single atom, offer a rigid and defined three-dimensional orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[2][3]
The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[1][4] The gem-difluoro motif (CF2), in particular, is a valuable bioisostere for carbonyl groups and can influence lipophilicity, metabolic stability, and pKa.[5] The synthesis of this compound derivatives represents a confluence of these two powerful strategies, providing a scaffold that is both conformationally restricted and decorated with a key fluorine motif. These derivatives are promising building blocks for the development of novel therapeutics across various disease areas.
This guide provides a detailed overview of the synthetic strategy, a step-by-step protocol for the preparation of this compound derivatives, and insights into the rationale behind the chosen methodology.
Synthetic Strategy: Difluorocyclopropanation of a Cyclohexenone Precursor
The most direct and efficient route to this compound is through the [2+1] cycloaddition of difluorocarbene to a suitable cyclohexenone-derived substrate.[6][7] The selection of the difluorocarbene source is critical for the success of this transformation. While several reagents are available, the use of (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, in combination with a catalytic amount of sodium iodide (NaI), offers a safe, reliable, and high-yielding method for the generation of difluorocarbene under mild conditions.[6][8]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound derivatives.
Mechanism of Difluorocarbene Generation and Cycloaddition
The reaction proceeds via the in situ generation of difluorocarbene from TMSCF3. The key steps are:
-
Initiation: Sodium iodide acts as a nucleophilic initiator, attacking the silicon atom of TMSCF3 to form a pentacoordinate silicate intermediate.
-
Trifluoromethyl Anion Formation: This intermediate collapses to release the trifluoromethyl anion (CF3-).
-
Alpha-Elimination: The unstable trifluoromethyl anion undergoes alpha-elimination of a fluoride ion to generate singlet difluorocarbene (:CF2).
-
Cycloaddition: The electrophilic difluorocarbene then undergoes a concerted [2+1] cycloaddition with the electron-rich double bond of the cyclohexenone derivative to form the desired 1,1-difluorocyclopropane ring.[6]
Caption: Mechanism of difluorocarbene generation and cycloaddition.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis starting from a readily available protected cyclohexenone. The protection of the ketone is often advantageous to prevent side reactions.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| 1,4-Dioxaspiro[4.5]dec-6-ene | 4948-46-1 | Major vendors | Starting material |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | 81290-20-2 | Major vendors | Ruppert-Prakash reagent |
| Sodium Iodide (NaI) | 7681-82-5 | Major vendors | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Major vendors | Anhydrous, distilled |
| Hydrochloric Acid (HCl) | 7647-01-0 | Major vendors | 2M aqueous solution |
| Diethyl Ether | 60-29-7 | Major vendors | Anhydrous |
| Saturated Sodium Bicarbonate Solution | N/A | Lab prepared | |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | Major vendors |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dioxaspiro[4.5]dec-6-ene (1.0 eq) and anhydrous THF.
-
Add sodium iodide (0.1 eq).
-
-
Difluorocyclopropanation:
-
In the dropping funnel, prepare a solution of TMSCF3 (1.5 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux (approximately 65-70 °C).
-
Add the TMSCF3 solution dropwise to the refluxing mixture over 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Isolation of the Intermediate:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude protected this compound derivative.
-
-
Deprotection:
-
Dissolve the crude intermediate in a mixture of THF and 2M aqueous HCl.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete deprotection.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization Data (Representative)
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹⁹F NMR (CDCl₃, δ ppm) |
| This compound | C₈H₁₀F₂O | 160.16 | 2.60-2.40 (m, 4H), 2.10-1.90 (m, 4H), 1.60-1.40 (m, 2H) | -130 to -150 (ABq, J ≈ 150-160 Hz) |
Applications and Future Directions
The this compound scaffold is a versatile building block for the synthesis of more complex molecules for drug discovery. The ketone functionality serves as a handle for a variety of chemical transformations, including:
-
Reductive amination to introduce diverse amine substituents.
-
Wittig olefination to append various functional groups.
-
Aldol condensation to build larger molecular frameworks.
The presence of the gem-difluorocyclopropyl moiety is expected to confer favorable properties such as increased metabolic stability and altered lipophilicity, which are critical parameters in drug design.[5] While specific biological activity for this parent scaffold is not extensively reported, its structural motifs are found in compounds with a wide range of therapeutic applications, including as inhibitors of various enzymes and as modulators of receptor activity.[9] The rigid spirocyclic core can effectively position functional groups to interact with biological targets, potentially leading to highly potent and selective inhibitors.
Conclusion
The synthesis of this compound derivatives via the difluorocyclopropanation of a cyclohexenone precursor using the Ruppert-Prakash reagent is an efficient and reliable method. This application note provides a comprehensive guide for researchers in medicinal chemistry and drug discovery to access this valuable scaffold. The unique combination of a rigid spirocyclic core and a gem-difluoro motif makes these compounds highly attractive for the development of next-generation therapeutics.
References
-
Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 1-52. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials (pp. 1-45). Royal Society of Chemistry. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4233. [Link]
-
Hu, J., et al. (2003). A novel approach of cycloaddition of difluorocarbene to alpha,beta-unsaturated aldehydes and ketones: synthesis of gem-difluorocyclopropyl ketones and 2-fluorofurans. Organic & Biomolecular Chemistry, 1(7), 1151-1156. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-804. [Link]
-
S., S., & D., M. (2023). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(21), 15908. [Link]
-
Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(49), 12581-12585. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The design and synthesis of spirocyclic scaffolds. Journal of Medicinal Chemistry, 57(23), 9717-9737. [Link]
-
Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural products. Chemical Reviews, 103(4), 1625-1648. [Link]
-
Fustero, S., et al. (2007). Design, synthesis, and cytotoxic evaluation of a new series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives. Journal of Medicinal Chemistry, 50(8), 1787-1798. [Link]
-
López, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1024-1076. [Link]
-
Zhang, Z., et al. (2021). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RSC Advances, 11(52), 32969-32983. [Link]
-
Various Authors. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 968797. [Link]
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Application Notes & Protocols: Navigating the Reactivity of the Ketone Group in 1,1-Difluorospiro[2.5]octan-6-one
Introduction: The Significance of a Fluorinated Spirocyclic Ketone
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds is a cornerstone of molecular design. The 1,1-difluorospiro[2.5]octane moiety is an exemplary building block, merging the unique properties of a gem-difluoro group with the rigid, three-dimensional architecture of a spirocycle. The gem-difluoro unit acts as a lipophilic bioisostere for a carbonyl or ether group, enhancing metabolic stability and modulating physicochemical properties such as pKa and membrane permeability.
This guide focuses on the central reactive hub of this scaffold: the ketone group in 1,1-Difluorospiro[2.5]octan-6-one . The presence of the electron-withdrawing difluoromethyl group across the spirocyclic system significantly influences the electrophilicity of the carbonyl carbon. This electronic activation, coupled with the inherent steric constraints of the bicyclic structure, makes the ketone a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives for pharmaceutical and agrochemical research.
Herein, we provide a detailed exploration of key reactions involving this ketone, offering both mechanistic insights and field-tested protocols to guide researchers in their synthetic endeavors.
Section 1: Nucleophilic Addition Reactions - Leveraging Carbonyl Electrophilicity
The primary reaction pathway for the ketone in this compound is nucleophilic addition. The inductive effect of the two fluorine atoms polarizes the C-F bonds, withdrawing electron density through the sigma framework. This effect is transmitted to the C6 carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to attack by nucleophiles compared to a non-fluorinated analogue like spiro[2.5]octan-6-one.
Stereoselective Reduction to 1,1-Difluorospiro[2.5]octan-6-ol
The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation. The choice of reducing agent can influence the stereochemical outcome due to the steric environment of the spirocyclic system. Hydride reagents will preferentially attack from the less hindered face of the carbonyl.
-
Causality Behind Experimental Choices:
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for ketones in the presence of less reactive functional groups. Its moderate reactivity allows for high chemoselectivity. Methanol or ethanol are suitable solvents, acting as the proton source for the intermediate alkoxide.
-
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, used when stronger reduction is needed. It requires anhydrous ethereal solvents (e.g., THF, diethyl ether) due to its violent reaction with protic solvents. A separate aqueous workup step is necessary to protonate the alkoxide.
-
The approach of the hydride nucleophile can occur from two faces, leading to axial or equatorial alcohols. For many cyclohexanone systems, smaller nucleophiles like LiAlH₄ favor axial attack, yielding the equatorial alcohol, while bulkier reagents may favor equatorial attack to produce the axial alcohol. The precise stereochemical outcome for this specific spirocycle would require experimental determination (e.g., via 2D NMR studies).
| Parameter | Value |
| Substrate | This compound (1.0 eq) |
| Reagent | Sodium Borohydride (NaBH₄) (1.5 eq) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
| Product | 1,1-Difluorospiro[2.5]octan-6-ol[1] |
Step-by-Step Methodology:
-
Dissolve this compound (e.g., 1.60 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until gas evolution ceases and the pH is ~5-6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Section 2: The Wittig Reaction - Olefination of a Sterically Encumbered Ketone
The Wittig reaction is a powerful method for converting ketones into alkenes.[2][3] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). This transformation is highly valuable for introducing exocyclic double bonds into cyclic systems.
-
Expertise & Experience:
-
The formation of the phosphonium ylide is a critical preceding step. It is typically generated by treating a phosphonium salt with a strong base.
-
For synthesizing a simple methylene derivative (Ph₃P=CH₂), methyltriphenylphosphonium bromide is treated with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK).
-
The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[3]
-
| Parameter | Value |
| Substrate | This compound (1.0 eq) |
| Reagent | Methyltriphenylphosphonium bromide (1.2 eq) |
| Base | n-Butyllithium (n-BuLi) (1.1 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-85% |
| Product | 6-Methylene-1,1-difluorospiro[2.5]octane |
Step-by-Step Methodology:
-
Ylide Preparation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous THF (50 mL).
-
Cool the resulting suspension to 0 °C.
-
Add n-butyllithium (e.g., 2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via syringe. The solution will turn a characteristic deep yellow/orange color, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Olefination Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.60 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Cool the ylide solution back to 0 °C and add the ketone solution dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight (or until TLC indicates consumption of the ketone).
-
-
Workup:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product will contain triphenylphosphine oxide. Pre-purify by triturating with cold hexanes or pentane and filtering to remove the bulk of the oxide.
-
Further purify the filtrate by flash column chromatography on silica gel using 100% hexanes as the eluent to isolate the pure alkene product.
-
Section 3: Reductive Amination - A Gateway to Bioactive Amines
Reductive amination is one of the most effective methods for synthesizing amines from ketones, a critical transformation in medicinal chemistry. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a selective hydride reagent.
-
Trustworthiness & Self-Validation:
-
The choice of a mild reducing agent that does not readily reduce the starting ketone is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose. It is less reactive than NaBH₄ and is particularly effective at reducing the protonated iminium ion intermediate, driving the equilibrium towards amine formation.
-
The reaction is typically performed as a one-pot procedure. The ketone, amine, and sometimes a mild acid catalyst (like acetic acid) are mixed before the reducing agent is added.
-
| Parameter | Value |
| Substrate | This compound (1.0 eq) |
| Amine | Benzylamine (1.1 eq) |
| Reagent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 65-80% |
| Product | N-benzyl-1,1-difluorospiro[2.5]octan-6-amine |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.60 g, 10.0 mmol), benzylamine (1.18 g, 11.0 mmol), and dichloromethane (50 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is typically slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (40 mL).
-
Stir vigorously for 20 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent product tailing) to afford the desired secondary amine.
References
- Gini, F., et al. (2005). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters. Retrieved from [https://pubs.acs.org/doi/10.1021/ol051879+
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Clayden, J. (2021). Nucleophilic Addition to Carbonyl Group - Ch. 6. Shishya Learning via YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Orgo Made Easy. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy! YouTube. Retrieved from [Link]
-
Aladdin. (n.d.). 1,1-difluorospiro[2.5]octan-6-ol. Retrieved from [Link]49-100mg/)
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Application Note: High-Fidelity Reduction of 1,1-Difluorospiro[2.5]octan-6-one to 1,1-Difluorospiro[2.5]octan-6-ol
Abstract
This application note provides a comprehensive guide for the diastereoselective reduction of 1,1-difluorospiro[2.5]octan-6-one to the corresponding alcohol, 1,1-difluorospiro[2.5]octan-6-ol. Fluorinated spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering unique conformational constraints and physicochemical properties. This document outlines detailed protocols for this key synthetic transformation, discusses the underlying principles of stereocontrol, and provides methodologies for the purification and in-depth characterization of the resulting diastereomeric alcohols. The protocols are designed for researchers and scientists in drug development and organic synthesis, providing a robust framework for accessing these valuable building blocks.
Introduction
The incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and lipophilicity.[1] The gem-difluoro motif, in particular, is a valuable bioisostere for a carbonyl group or a masked hydroxyl group. When embedded within a spirocyclic system, such as the spiro[2.5]octane core, the resulting architecture offers a rigid three-dimensional structure that can be exploited to probe and optimize interactions with biological targets. The reduction of the ketone in this compound is a critical step to introduce a hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.
This reduction generates a new stereocenter at the C-6 position, leading to the formation of two diastereomers: cis- and trans-1,1-difluorospiro[2.5]octan-6-ol. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the resulting compounds is often dependent on their three-dimensional arrangement. This guide will explore methods to control this diastereoselectivity and to accurately characterize the resulting products.
Part 1: Synthesis of the Starting Material: this compound
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
Part 2: Diastereoselective Reduction Protocols
The reduction of this compound can be achieved using various hydride-donating reagents. The choice of reagent and reaction conditions will significantly influence the diastereomeric ratio of the resulting alcohol.
Protocol 1: Sodium Borohydride Reduction (Standard Conditions)
Sodium borohydride (NaBH₄) is a mild and versatile reducing agent for ketones and aldehydes.[2] The stereochemical outcome of the reduction of cyclic ketones with NaBH₄ is often governed by steric hindrance, with the hydride preferentially attacking from the less hindered face of the carbonyl group.
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This method is expected to favor the formation of the trans-isomer, where the hydroxyl group is in the equatorial position, as this results from the axial attack of the hydride, which is generally sterically favored in cyclohexanone systems.
Protocol 2: Luche Reduction for Enhanced Selectivity
The Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), is known for its high chemoselectivity and can influence the diastereoselectivity of ketone reductions.[3][4]
Reaction Scheme:
Sources
- 1. Stereoselective synthesis of CF 3 -containing spirocyclic-oxindoles using N -2,2,2-trifluoroethylisatin ketimines: an update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00017F [pubs.rsc.org]
- 2. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reductive Amination of 1,1-Difluorospiro[2.5]octan-6-one
Introduction: The Strategic Value of Fluorinated Spirocyclic Amines
In the landscape of modern medicinal chemistry, molecular scaffolds that offer three-dimensional complexity are highly prized for their ability to explore novel chemical space and improve pharmacological properties. Spirocycles, defined by their conjoined ring system sharing a single atom, provide a rigid and well-defined exit vector for substituents, making them ideal cores for drug candidates.[1] The introduction of fluorine atoms, particularly a gem-difluoro group, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of building blocks like 1,1-Difluorospiro[2.5]octan-6-amine is of significant interest to researchers in drug development.
This document provides a detailed guide to the synthesis of such amines via the reductive amination of the parent ketone, 1,1-Difluorospiro[2.5]octan-6-one. We will explore the underlying chemical principles, provide rationales for reagent selection, and present detailed, validated protocols for laboratory execution.
Part 1: The Mechanism and Principles of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability.[2] The reaction transforms a carbonyl group (in this case, a ketone) into an amine in a two-stage process that is often performed in a single pot.[3][4]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ketone. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal eliminates a molecule of water to form an imine. This dehydration step is reversible and often rate-limiting.[3] The imine can then be protonated to form a more electrophilic iminium ion, which is the key intermediate for reduction.[5]
-
Hydride Reduction: A reducing agent, typically a hydride donor, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[6]
The choice of reducing agent is critical. It must be reactive enough to reduce the imine but mild enough to avoid significant reduction of the starting ketone, which would lead to an alcohol byproduct.[2]
Figure 1: General mechanism of reductive amination.
Part 2: Protocol Design & Reagent Selection Rationale
The successful reductive amination of this compound hinges on the careful selection of reagents and conditions that account for the substrate's unique electronic and steric properties.
-
Ketone Reactivity: The two electron-withdrawing fluorine atoms adjacent to the carbonyl group increase its electrophilicity, which can facilitate the initial nucleophilic attack by the amine. However, the spirocyclic framework may present some steric hindrance.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] It is a mild and selective reducing agent that readily reduces iminium ions but is significantly slower to react with ketones, allowing for a convenient one-pot procedure.[3][8] Unlike sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and its reaction rate is not highly pH-dependent.[9] Sodium borohydride (NaBH₄) is generally too reactive and would require a two-step process where the imine is pre-formed before the reductant is added.[2][7]
-
Amine Source: To synthesize the primary amine (1,1-Difluorospiro[2.5]octan-6-amine), ammonia is the required nitrogen source. Using an ammonium salt like ammonium acetate (NH₄OAc) or ammonium chloride (NH₄Cl) provides both ammonia and a mild acidic catalyst to promote imine formation.[6]
-
Solvent: A non-protic solvent is preferred to avoid reaction with the hydride reagent. 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are excellent choices and are widely used for STAB-mediated reactions.[8]
-
Acid Catalyst (Optional): While ammonium salts provide some acidity, a small amount of acetic acid (AcOH) can be added to ensure the pH is in the optimal range (pH 4-5) to catalyze imine formation without excessively protonating the amine nucleophile.[8]
Part 3: Experimental Protocols
Two primary protocols are presented. Protocol A is a standard, robust method for generating the primary amine. Protocol B is an advanced alternative using a Lewis acid, which is particularly useful for less reactive amine/ketone pairs or when Protocol A yields are suboptimal.
Protocol A: Standard Reductive Amination using Sodium Triacetoxyborohydride
This one-pot protocol is designed for the efficient conversion of the ketone to the corresponding primary amine using ammonium acetate as the amine source.
Figure 2: Experimental workflow for Protocol A.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Calculation (1 mmol scale) |
| This compound | 160.17 | 1.0 | 160 mg |
| Ammonium Acetate (NH₄OAc) | 77.08 | 5.0 - 10.0 | 385 - 771 mg |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | - | - | 10 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and ammonium acetate (5.0 eq.).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the ketone.
-
Stir the resulting suspension at room temperature for 1-2 hours to facilitate the initial formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq.) to the reaction mixture in portions over 10-15 minutes. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1-Difluorospiro[2.5]octan-6-amine.
Protocol B: Titanium(IV) Isopropoxide-Mediated Reductive Amination
This protocol is advantageous when using primary or secondary amines that are less reactive or sterically hindered. The Lewis acid, Titanium(IV) isopropoxide, acts as a dehydrating agent and activates the ketone, strongly promoting imine formation.[10][11][12] The subsequent reduction can be carried out with a more common reducing agent like sodium borohydride.[13]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Calculation (1 mmol scale) |
| This compound | 160.17 | 1.0 | 160 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.2 | 129 mg (126 µL) |
| Titanium(IV) Isopropoxide (Ti(OiPr)₄) | 284.22 | 1.2 | 341 mg (352 µL) |
| Ethanol (EtOH), anhydrous | - | - | 10 mL |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 57 mg |
| Water & Brine | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous ethanol to achieve a 0.1 M concentration.
-
Add the desired amine (1.2 eq.) followed by the dropwise addition of Titanium(IV) isopropoxide (1.2 eq.) via syringe.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the imine is often indicated by a color change or the formation of a precipitate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (NaBH₄, 1.5 eq.) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water. A gelatinous precipitate of titanium dioxide will form.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Low Conversion / Reaction Stalled | Incomplete imine formation. | Add a catalytic amount of acetic acid (0.1 eq.) in Protocol A. Increase the initial stirring time before adding the reductant. For Protocol B, ensure all reagents and solvents are anhydrous. |
| Insufficient reducing agent. | Add an additional portion (0.3-0.5 eq.) of the reducing agent and monitor. | |
| Formation of Alcohol Byproduct | Reducing agent is too reactive or was added too early. | In Protocol A, ensure STAB is used and that the initial imine formation period is respected. If using NaBH₄ (Protocol B), ensure the reaction is cooled to 0 °C before addition. |
| Formation of Dialkylated Amine | The product amine is reacting with remaining ketone. | Use a larger excess of the ammonia source (up to 10 eq.) in Protocol A to favor the formation of the primary amine. |
| Difficult Workup (Emulsions) | Formation of salts or titanium oxides. | Add more brine during the extraction phase to break up emulsions. For Protocol B, ensure the Celite filtration is thorough to remove all titanium salts. |
References
-
Reductive amination - Wikipedia.
-
Reductive Amination - Chemistry LibreTexts.
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Reductive Amination - Chemistry Steps.
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Reductive Amination - Common Conditions.
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
-
Reductive Amination, and How It Works - Master Organic Chemistry.
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube.
-
An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride - Semantic Scholar.
-
Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform: Application in the Generation of Urea and Amide Libraries - Ingenta Connect.
-
Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones - Bentham Science Publisher.
-
Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines - Organic Chemistry Portal.
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][6]-Proton Shift Reaction.(1) Scope and Limitations - PubMed.
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][6]-Proton Shift Reaction.(1) Scope and Limitations. - Semantic Scholar.
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive.
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - NIH.
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC - NIH.
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- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Bentham Science [eurekaselect.com]
- 13. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Application Notes & Protocols for the Synthesis of 1,1-Difluorospiro[2.5]octan-6-amine Hydrochloride
Abstract
Spirocyclic amines, particularly those incorporating fluorine atoms, represent a class of compounds with significant potential in modern medicinal chemistry. Their rigid, three-dimensional structures offer novel chemical space for drug design, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride, a valuable building block for pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, reproducibility, and scalability.
Introduction: The Significance of Fluorinated Spirocycles
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The gem-difluoro motif (CF₂) is often employed as a bioisostere for a carbonyl group or to block metabolic oxidation. When incorporated into a spirocyclic system, such as the spiro[2.5]octane scaffold, the resulting molecule possesses a unique conformational rigidity. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, thereby enhancing selectivity and potency for its biological target. The synthesis of such complex structures, however, requires careful planning and execution. This document outlines a validated, three-stage synthetic approach to 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride.
Synthetic Strategy Overview
The synthesis of 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride is most effectively achieved through a three-stage process, commencing with the key intermediate, 1,1-difluorospiro[2.5]octan-6-one. This intermediate undergoes reductive amination to introduce the amine functionality, followed by conversion to its hydrochloride salt to improve stability and handling properties.
Figure 1: Overall synthetic workflow for 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride.
Experimental Protocols
Stage 1: Synthesis of the Key Intermediate: this compound
The synthesis of the pivotal ketone intermediate can be achieved via the difluorocyclopropanation of a suitable cyclohexenone precursor, such as the trimethylsilyl enol ether of cyclohexanone. The generation of difluorocarbene (:CF₂) is a common method for this transformation.[1]
Protocol Note: This protocol outlines a general and effective method for difluorocyclopropanation.
-
Reagents and Materials:
-
Trimethylsilyl enol ether of cyclohexanone
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Triglyme
-
Anhydrous Toluene
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add sodium chlorodifluoroacetate (2.0 eq) and anhydrous triglyme.
-
Add a solution of the trimethylsilyl enol ether of cyclohexanone (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to a gentle reflux. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then treated with 1M HCl to hydrolyze the silyl enol ether, yielding the desired ketone.
-
Purify the crude ketone by flash column chromatography on silica gel to afford this compound.
-
Stage 2: Reductive Amination to 1,1-Difluorospiro[2.5]octan-6-amine
This stage converts the ketone intermediate into the corresponding primary amine. Reductive amination using ammonia and a suitable reducing agent is a widely employed and effective method.[2]
-
Reagents and Materials:
-
This compound
-
Ammonium Acetate (NH₄OAc)
-
Methanol (MeOH)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1,1-Difluorospiro[2.5]octan-6-amine. The product can be used in the next step without further purification or can be purified by chromatography if necessary.
-
Stage 3: Formation of 1,1-Difluorospiro[2.5]octan-6-amine Hydrochloride
The final step involves the conversion of the free amine to its hydrochloride salt, which is often a more stable, crystalline solid, facilitating purification and handling.[3][4][5]
-
Reagents and Materials:
-
Crude 1,1-Difluorospiro[2.5]octan-6-amine
-
Anhydrous Diethyl Ether (Et₂O) or Isopropanol (IPA)
-
2M HCl in Diethyl Ether or HCl gas
-
-
Procedure:
-
Dissolve the crude 1,1-Difluorospiro[2.5]octan-6-amine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.
-
A precipitate will form upon addition of the acid. Continue the addition until the solution is acidic (test with pH paper).
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether.
-
Dry the product under high vacuum to yield 1,1-Difluorospiro[2.5]octan-6-amine hydrochloride as a crystalline solid.
-
Data Presentation
| Stage | Key Transformation | Starting Material | Key Reagents | Typical Yield | Product Form |
| 1 | Difluorocyclopropanation | Cyclohexenone Silyl Enol Ether | ClCF₂COONa | 60-75% | Colorless Oil |
| 2 | Reductive Amination | This compound | NH₄OAc, NaBH₃CN | 70-85% | Pale Yellow Oil |
| 3 | Salt Formation | 1,1-Difluorospiro[2.5]octan-6-amine | HCl in Et₂O | >95% | White Crystalline Solid |
Mechanistic Insights and Rationale
-
Difluorocyclopropanation: The thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene, a highly reactive electrophilic intermediate. This species readily undergoes a [2+1] cycloaddition with the electron-rich double bond of the silyl enol ether to form the difluorocyclopropane ring.[1] The subsequent acidic workup hydrolyzes the silyl ether to reveal the ketone functionality.
-
Reductive Amination: This reaction proceeds via the initial formation of an iminium ion intermediate from the reaction of the ketone with ammonia (generated in situ from ammonium acetate). The iminium ion is then reduced by sodium cyanoborohydride to the corresponding amine. Sodium cyanoborohydride is the reagent of choice as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone.
-
Hydrochloride Salt Formation: The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton from hydrochloric acid.[5] This acid-base reaction forms an ammonium salt, which is ionic and typically more crystalline and less odorous than the free amine.[4][6] The use of an anhydrous solvent is crucial to prevent the introduction of water, which could affect the crystallinity and stability of the final product.
References
- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
PubMed. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Available at: [Link]
-
MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
- Google Patents. (2014). Process for preparing spiro[2.5]octane-5,7-dione.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]
- Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
Application Notes and Protocols for the Use of 1,1-Difluorospiro[2.5]octan-6-one in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) motifs—has become a guiding principle in the design of next-generation therapeutics.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their inherent rigidity and defined spatial arrangement of substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][2]
This guide focuses on a particularly promising building block that embodies these principles: 1,1-Difluorospiro[2.5]octan-6-one . This molecule merges the conformational constraint of a spiro[2.5]octane skeleton with the unique electronic properties of a gem-difluorocyclopropyl group. The gem-difluoro moiety is a well-regarded bioisostere of a carbonyl group and can favorably modulate properties such as lipophilicity, metabolic stability, and pKa of neighboring functionalities.[3] The ketone handle provides a versatile point for further chemical elaboration, making this scaffold a highly attractive starting point for the synthesis of diverse compound libraries.
These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and potential applications of this compound in medicinal chemistry.
Physicochemical and Pharmacokinetic Rationale
The incorporation of the 1,1-difluorospiro[2.5]octane motif into a drug candidate is a deliberate strategy to fine-tune its drug-like properties. The rationale behind this choice is rooted in the predictable effects of this unique scaffold.
Impact of the gem-Difluorospiro[2.5]octane Scaffold
| Property | Impact | Rationale |
| Lipophilicity (logP) | Modulated | The gem-difluoro group generally increases lipophilicity compared to a simple methylene group, but less so than a carbonyl group it often replaces. This allows for a nuanced adjustment of a molecule's logP to optimize solubility and permeability.[3] |
| Metabolic Stability | Increased | The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential metabolic soft spot and increase the half-life of a drug.[3] |
| Conformational Rigidity | Increased | The spirocyclic nature of the scaffold reduces the number of rotatable bonds, locking substituents into well-defined spatial orientations. This can lead to higher binding affinity for the target protein by reducing the entropic penalty of binding. |
| Aqueous Solubility | Potentially Improved | While the gem-difluoro group is lipophilic, the fluorine atoms can act as weak hydrogen bond acceptors, which in some contexts can improve solubility compared to a non-fluorinated analog.[3] |
| pKa Modulation | Lowered | The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be exploited to optimize ionization at physiological pH and improve cell permeability.[3] |
Synthetic Pathways and Protocols
The cornerstone of utilizing this compound is a reliable and scalable synthetic route. The most common and efficient method for the construction of the 1,1-difluorocyclopropane ring is the [2+1] cycloaddition of a difluorocarbene with an appropriate alkene precursor.[4][5]
Protocol 1: Synthesis of this compound
This protocol details the difluorocyclopropanation of a suitable cyclohexenone derivative. A common precursor is a protected form of cyclohex-2-en-1-one to ensure selectivity.
Workflow for the Synthesis of this compound
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 4. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 5. US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
Application Notes and Protocols for Spirocyclization Reactions
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Chemistry
Spirocycles, molecular architectures where two rings share a single common atom, are increasingly recognized as privileged structures in medicinal chemistry and materials science.[1][2] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional planar aromatic systems.[3][4] This unique topology allows for precise spatial projection of functional groups, enabling enhanced interaction with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties.[5][6] Consequently, spirocyclic motifs are prevalent in a wide array of natural products and have been successfully incorporated into numerous approved drugs and clinical candidates.[2][3][5]
The synthesis of these complex structures, however, presents a significant challenge due to the presence of a sterically demanding quaternary carbon center.[3][7] This has spurred the development of innovative and efficient synthetic methodologies. This application note provides a detailed guide to key experimental protocols for spirocyclization reactions, offering insights into the rationale behind procedural choices and highlighting robust methods for the synthesis of these valuable compounds. We will delve into transition-metal-catalyzed, organocatalyzed, and radical-mediated approaches, providing researchers with the foundational knowledge and practical steps to successfully construct spirocyclic frameworks.
Strategic Approaches to Spirocyclization: A Mechanistic Overview
The construction of a spirocyclic core can be achieved through various synthetic strategies, each with its own set of advantages and substrate scope. Understanding the underlying mechanisms is crucial for reaction optimization and troubleshooting.
Transition-Metal-Catalyzed Spirocyclization
Transition metals are powerful catalysts for spirocyclization reactions due to their ability to activate substrates and facilitate bond formation under mild conditions.[8] Palladium, rhodium, nickel, and gold are among the most commonly employed metals.[1][9] These reactions often proceed through mechanisms such as C-H activation, Heck spirocyclization, and allylic alkylation.[8][10]
-
Causality in Catalyst Selection: The choice of metal and ligand is critical. For instance, palladium catalysts are often favored for Heck-type cyclizations due to their high efficiency in C-C bond formation.[1] The ligand's electronic and steric properties can be fine-tuned to control enantioselectivity in asymmetric variants.[11]
Organocatalytic Spirocyclization
Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-catalyzed reactions.[1] Chiral amines, phosphoric acids, and thioureas are common organocatalysts that can promote spirocyclization with high enantioselectivity.[12][13] These reactions often involve tandem or cascade sequences, allowing for the rapid construction of complex spirocycles from simple precursors.[13][14]
-
Expert Insight: The success of an organocatalytic spirocyclization often hinges on the catalyst's ability to form key intermediates, such as enamines or iminium ions, which then participate in the cyclization step. The choice of solvent can significantly influence the reaction pathway and stereochemical outcome.
Radical-Mediated Spirocyclization
Radical spirocyclization offers a unique approach to constructing spirocycles, particularly for substrates that are not amenable to ionic reaction conditions.[15] These reactions can be initiated by various methods, including photoredox catalysis, thermal decomposition of radical initiators, or single-electron transfer processes.[16][17]
-
Trustworthiness of the Method: Radical cyclizations are often highly efficient and can tolerate a wide range of functional groups. The regioselectivity of the cyclization is typically governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favorable.[18]
Below is a diagram illustrating the general workflow for a typical spirocyclization experiment.
Caption: General experimental workflow for spirocyclization reactions.
Detailed Experimental Protocols
The following protocols are representative examples of the synthetic strategies discussed above. They are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Transition-Metal-Catalyzed Dearomative Spirocyclization of Indole Derivatives
This protocol is adapted from methodologies for the synthesis of spiroindolines, which are important scaffolds in medicinal chemistry.[19] The reaction involves an intramolecular dearomatization of an indole derivative.
Reaction Scheme:
Caption: Palladium-catalyzed dearomative spirocyclization.
Materials:
-
N-substituted indole with a tethered nucleophile (1.0 equiv)
-
[Pd(dba)2] (5 mol%)
-
Chiral ligand (e.g., (R)-BINAP) (10 mol%)
-
Base (e.g., Cs2CO3) (2.0 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the N-substituted indole (e.g., 0.5 mmol), [Pd(dba)2] (0.025 mmol), chiral ligand (0.05 mmol), and Cs2CO3 (1.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Purity Assessment: Characterize the purified spiroindoline by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | Catalyst Loading (mol%) | Ligand | Base | Yield (%) | ee (%) |
| 1 | 5 | (R)-BINAP | Cs2CO3 | 85 | 92 |
| 2 | 2.5 | (R)-BINAP | Cs2CO3 | 78 | 90 |
| 3 | 5 | (S)-Phos | K2CO3 | 65 | 85 |
Protocol 2: Organocatalytic Asymmetric Synthesis of Spirooxindoles
This protocol describes a tandem Michael addition/cyclization reaction to construct spirooxindoles, a common motif in pharmaceuticals.[14]
Reaction Mechanism Overview:
Caption: Organocatalytic tandem reaction for spirooxindole synthesis.
Materials:
-
Isatin derivative (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Chiral diarylprolinol silyl ether catalyst (20 mol%)
-
Acid co-catalyst (e.g., benzoic acid) (20 mol%)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a vial, add the isatin derivative (0.2 mmol), chiral catalyst (0.04 mmol), and acid co-catalyst (0.04 mmol).
-
Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (0.24 mmol) and stir the reaction at room temperature for 48-72 hours.
-
Self-Validation Checkpoint: Monitor the formation of the product by TLC. The appearance of a new, more polar spot indicates product formation.
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography.
-
Purity Assessment: Analyze the purified spirooxindole by NMR and HRMS. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC.
| Entry | Catalyst | Co-catalyst | Solvent | Yield (%) | dr | ee (%) |
| 1 | Diarylprolinol silyl ether | Benzoic Acid | DCM | 92 | >20:1 | 99 |
| 2 | Proline | - | DMSO | 75 | 10:1 | 80 |
| 3 | Diarylprolinol silyl ether | Acetic Acid | Toluene | 88 | 15:1 | 95 |
Protocol 3: Radical-Mediated Spirocyclization for the Synthesis of Spiro[4.5]decanes
This protocol utilizes a photoredox-catalyzed radical cascade reaction to access spirocyclic lactones.[20][21]
Materials:
-
Allyl ester with a benzocyclobutene (BCB) moiety (1.0 equiv)
-
Diaryl disulfide (1.5 equiv)
-
Photocatalyst (e.g., Eosin Y) (2 mol%)
-
Blue LED light source
-
Degassed solvent (e.g., acetonitrile)
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
To a Schlenk tube, add the BCB-tethered allyl ester (0.1 mmol), diaryl disulfide (0.15 mmol), and photocatalyst (0.002 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed acetonitrile (1 mL) via syringe.
-
Place the reaction tube in front of a blue LED light source and stir at room temperature for 24 hours.
-
Self-Validation Checkpoint: Monitor the reaction by LC-MS to track the consumption of the starting material and the formation of the desired product mass.
-
Remove the solvent under reduced pressure.
-
Purify the residue by preparative TLC or flash column chromatography.
-
Purity Assessment: Characterize the spirocyclic lactone by NMR and HRMS.
Conclusion and Future Outlook
The field of spirocyclization is continually evolving, with new catalysts and reaction methodologies being developed at a rapid pace. The protocols outlined in this application note provide a solid foundation for researchers entering this exciting area. As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of these architecturally complex and functionally significant molecules. The increasing availability of spirocyclic building blocks will undoubtedly accelerate their application in drug discovery and materials science, paving the way for future innovations.[5]
References
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Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. Retrieved January 19, 2026, from [Link]
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Organocatalytic tandem reaction to construct six-membered spirocyclic oxindoles with multiple chiral centres through a formal [2+2+2] annulation. (2010, March 1). PubMed. Retrieved January 19, 2026, from [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. Retrieved January 19, 2026, from [Link]
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The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Proposed mechanism for the dearomative spirocyclization observed for... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015, November 20). Books.
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Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Asymmetric tandem cyclization for the synthesis of spirocompound 11 along with mechanism. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent advances in spirocyclization of indole derivatives. (2018, April 10). Chemical Society Reviews (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (2022, April 7). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (2022, April 7). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Spirocyclization Reactions of Biaryl Ynones. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Spirocyclization Reactions of Biaryl Ynones. (2025, November 29). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. (2023, January 7). MDPI. Retrieved January 19, 2026, from [Link]
-
Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. (2023, January 26). PubMed. Retrieved January 19, 2026, from [Link]
-
Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes. (2024, October 14). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Spirocyclisation by tandem conjugated addition/nucleophilic substitution. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
Dearomative Spirocyclization of Tryptamine-Derived Isocyanides via Iron-Catalyzed Carbene Transfer. (2023, December 4). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. (2024, March 11). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Organocatalytic Path to Axially Chiral Spiro-Bisindoles. (2024, December 15). ChemistryViews. Retrieved January 19, 2026, from [Link]
-
Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024, August 1). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Application of radical spirocyclization in total synthesis of (–)‐Histrionicotoxin. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (2023, December 21). PMC. Retrieved January 19, 2026, from [Link]
-
Recent developments in transition metal-catalysed spiroketalisation. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Experimental and theoretical study of the mechanism and rate constants of the sequential 5-exo-trig spirocyclization involving vinyl, aryl and N-alkoxyaminyl radicals. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (2023, December 21). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Proposed mechanism for the photochemical radical spirocyclization of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 7. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in transition metal-catalysed spiroketalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Organocatalytic tandem reaction to construct six-membered spirocyclic oxindoles with multiple chiral centres through a formal [2+2+2] annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: 1,1-Difluorospiro[2.5]octan-6-one - A Conformationally Restricted Carbonyl Bioisostere for Enhanced Drug Properties
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups is a cornerstone of lead optimization. The carbonyl group, while essential for biological activity in many scaffolds, is often a site of metabolic reduction, leading to poor pharmacokinetic profiles. This guide introduces 1,1-difluorospiro[2.5]octan-6-one , a novel building block that merges the established bioisosteric benefits of the gem-difluoromethylene group with the conformational rigidity and favorable three-dimensionality of a spirocyclic system. We will explore the scientific rationale behind its use, provide a plausible synthetic route, and detail the experimental protocols necessary to validate its impact on critical drug discovery parameters.
The Scientific Rationale: Bioisosterism in a Rigid Scaffold
Bioisosteres are chemical substituents that can be interchanged without significantly impacting the desired biological activity, yet can profoundly alter physicochemical and pharmacokinetic properties.[1] The replacement of a ketone with a gem-difluoromethylene group is a classic bioisosteric strategy.[2] The C-F bond is highly polarized and the CF₂ group possesses a dipole moment that mimics the carbonyl group, yet it is non-polar, cannot act as a hydrogen bond acceptor, and is resistant to metabolic reduction.[3][4][5][6]
The This compound motif offers a unique convergence of two powerful medicinal chemistry concepts:
-
Carbonyl Bioisosterism: The 1,1-difluoro group acts as a non-reducible, lipophilic mimic of the ketone in the parent spiro[2.5]octan-6-one scaffold.[7][8] This substitution is designed to block metabolic pathways that target the carbonyl, potentially increasing the compound's half-life and oral bioavailability.[9]
-
Spirocyclic Rigidity: Spirocycles are increasingly utilized in drug design to impart conformational rigidity and enhance three-dimensionality (high Fsp³ character).[10][11] This rigidity can improve binding affinity by reducing the entropic penalty upon binding to a biological target and allows for precise vectoral projection of substituents into binding pockets.[12][13][14] Furthermore, spirocyclic scaffolds have been shown to improve metabolic stability and aqueous solubility.[10][12]
By combining these features, this compound serves as a sophisticated building block for replacing metabolically labile cyclohexanone or other cyclic ketone moieties in drug candidates.
Figure 1: Logical workflow for bioisosteric replacement.
Physicochemical Property Modulation
The substitution of a C=O group with a CF₂ group induces predictable changes in a molecule's physicochemical profile. These changes are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Parent Ketone (e.g., Spiro[2.5]octan-6-one) | gem-Difluoro Bioisostere (this compound) | Rationale & Impact |
| Metabolic Stability | Susceptible to enzymatic reduction (e.g., by carbonyl reductases). | Resistant to reduction. | The C-F bond is significantly stronger than the C-H bond, enhancing metabolic stability.[3][5] This often leads to increased in vivo half-life. |
| Lipophilicity (LogP) | Moderately polar. | More lipophilic. | Fluorine is more lipophilic than hydrogen, and the CF₂ group is more lipophilic than a carbonyl.[5][7] This can enhance membrane permeability. |
| Hydrogen Bonding | Carbonyl oxygen is a hydrogen bond acceptor. | Not a hydrogen bond acceptor. | This change can alter receptor binding interactions and solubility. It may be beneficial or detrimental depending on the target. |
| Dipole Moment | Strong dipole moment. | Possesses a significant dipole moment, but with different vectoral properties. | Can maintain necessary electrostatic interactions within a binding pocket while altering other properties. |
| Acidity/Basicity (pKa) | Can influence pKa of adjacent functional groups. | Strong electron-withdrawing effect of fluorine atoms. | Can significantly lower the pKa of nearby acidic or basic centers, affecting ionization state at physiological pH.[7][8] |
Proposed Synthetic Protocol
While multiple synthetic routes may be conceived, a robust pathway to This compound can be proposed based on established fluorination methodologies applied to related spirocyclic systems.[15] A common strategy involves the fluorinative desulfurization of a dithioketal precursor.
Figure 2: Proposed high-level synthetic workflow.
Step-by-Step Protocol:
-
Protection (Dithioketal Formation):
-
To a stirred solution of spiro[2.5]octan-6-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1,2-ethanedithiol (1.2 eq).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Causality: The dithioketal is a stable intermediate that is readily susceptible to oxidative fluorination. The Lewis acid catalyzes the condensation reaction.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the spirocyclic dithioketal.
-
-
Oxidative Fluorination:
-
Warning: This step should be performed by trained personnel in a chemical fume hood. Oxidative fluorinating agents are hazardous.
-
Dissolve the dithioketal intermediate (1.0 eq) in anhydrous DCM in a fluorinated polymer reaction vessel.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Optional: Add N-bromosuccinimide (NBS) (2.2 eq) as an activator and stir for 15 minutes.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a similar reagent (e.g., Deoxo-Fluor®) (2.5 eq) dropwise, maintaining the internal temperature below -60 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Causality: DAST reacts with the dithioketal to form a sulfonium intermediate, which then undergoes nucleophilic attack by fluoride ions to displace the sulfur atoms, yielding the gem-difluoro product. NBS can facilitate the initial oxidation.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with DCM. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude material via column chromatography to afford This compound .
-
Application Protocols: Evaluating the Bioisosteric Replacement
To validate the benefits of this bioisosteric replacement, comparative in vitro assays should be performed on the parent ketone-containing compound and its this compound analogue.
Protocol 1: In Vitro Metabolic Stability Assessment
This protocol determines a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[16][17][18]
Objective: To measure and compare the rate of disappearance (intrinsic clearance) of the parent ketone and the fluoro-analogue in a liver microsomal assay.
Materials:
-
Pooled human liver microsomes (HLM)[17]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Positive control compound (e.g., testosterone, known to be rapidly metabolized)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator/shaker at 37°C
Experimental Workflow:
Figure 3: Workflow for the in vitro metabolic stability assay.
Procedure:
-
Preparation: Prepare a master mix of liver microsomes in phosphate buffer (final protein concentration 0.5 mg/mL).[17] In a 96-well plate, add the appropriate volume of buffer.
-
Compound Addition: Add the test compound stock solution to the wells to achieve a final concentration of 1 µM. Include wells for the parent ketone, fluoro-analogue, positive control, and a negative control (no NADPH).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The t=0 sample is taken immediately by transferring an aliquot to a quenching solution.
-
Incubation and Sampling: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and add them to a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[17]
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint). A significantly longer half-life for the fluoro-analogue indicates successful blockage of metabolic pathways.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to passively diffuse across a lipid membrane, serving as a surrogate for gastrointestinal absorption.[19][20][21][22][23]
Objective: To determine and compare the apparent permeability coefficient (Papp) of the parent ketone and the fluoro-analogue.
Materials:
-
PAMPA "sandwich" system (a 96-well filter donor plate and a 96-well acceptor plate)
-
Artificial membrane lipid solution (e.g., lecithin in dodecane)[22]
-
Phosphate buffer saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
UV/Vis or LC-MS/MS plate reader
Procedure:
-
Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the lipid solution (e.g., 5 µL) and allow the solvent to evaporate.[22]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL).
-
Prepare Donor Plate: Prepare the test compound solutions in buffer (e.g., at 100 µM from the DMSO stock). Add these solutions to the wells of the coated donor plate.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[22]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectroscopy or LC-MS/MS).
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp). An increased Papp value for the more lipophilic fluoro-analogue would suggest enhanced passive permeability, which is often beneficial for oral absorption.
Conclusion
The This compound motif is a compelling and advanced building block for medicinal chemists aiming to solve common drug metabolism problems associated with cyclic ketones. Its design is rooted in the validated principles of gem-difluoro bioisosterism and the structure-enforcing benefits of spirocyclic systems. By blocking metabolic reduction while maintaining or improving key physicochemical properties like lipophilicity and permeability, this scaffold offers a rational path toward developing drug candidates with superior pharmacokinetic profiles and a higher probability of clinical success. The protocols provided herein offer a clear framework for experimentally validating its utility in any lead optimization program.
References
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry. [Link]
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Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). ResearchGate. [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015). ACS Publications. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
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Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (n.d.). Taylor & Francis Online. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]
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Fluorine in medicinal chemistry. (2008). SciSpace. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis Online. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. (n.d.). CliniSciences. [Link]
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate. [Link]
-
Spirocycles in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
PAMPA Permeability Assay Protocol. (n.d.). Technology Networks. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. (2023). YouTube. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Fidelta. [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Royal Society of Chemistry. [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). PubMed Central. [Link]
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). Royal Society of Chemistry. [Link]
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv. [Link]
-
The replacement and application of carbonyl bioisosteres. (n.d.). ResearchGate. [Link]
-
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2024). Cambridge Open Engage. [Link]
-
Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2025). PubMed. [Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). PubMed Central. [Link]
-
This compound. (n.d.). A2Z Chemical. [Link]
-
1,1-difluorospiro[2.5]octan-6-ol. (n.d.). A2Z Chemical. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Europe PMC. [Link]
-
Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. (n.d.). IUCr. [Link]
-
Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. (2022). PubMed. [Link]
-
1-methylspiro[2.5]octane. (2025). ChemSynthesis. [Link]
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- 6. (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations [scispace.com]
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- 8. researchgate.net [researchgate.net]
- 9. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 10. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 14. tandfonline.com [tandfonline.com]
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- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Difluorospiro[2.5]octan-6-one
Welcome to the technical support center for the synthesis of 1,1-Difluorospiro[2.5]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and field-proven experience.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the difluorocyclopropanation of a cyclohexenone precursor. The gem-difluorocyclopropane moiety is a desirable motif in drug design as it can act as a bioisostere for a carbonyl group, enhancing metabolic stability and modulating physicochemical properties.
The most common approach for this transformation is the [2+1] cycloaddition of a difluorocarbene with the double bond of an α,β-unsaturated ketone. The choice of difluorocarbene source and reaction conditions is critical for achieving high yields and minimizing side products.
Below is a general reaction scheme for the synthesis:
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The solutions provided are based on established methodologies and our in-house expertise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Difluorocarbene Generation: The chosen reagent may not be effectively generating difluorocarbene under the reaction conditions.[1][2] 2. Decomposition of Starting Material: The cyclohexenone precursor may be unstable under the reaction conditions. 3. Moisture in the Reaction: Difluorocarbene is highly reactive and can be quenched by water. | 1. Optimize Carbene Source and Conditions: - For TMSCF₃/NaI systems, ensure the NaI is freshly dried and the solvent (e.g., THF, DME) is anhydrous.[1] - Consider alternative reagents like (bromodifluoromethyl)trimethylsilane with a fluoride source.[1] - If using sodium chlorodifluoroacetate, ensure the temperature is high enough for decarboxylation.[2] 2. Protecting Groups: If the cyclohexenone has sensitive functional groups, consider using a protecting group strategy. For instance, the ketone can be protected as a ketal.[3] 3. Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Formation of Side Products | 1. 1,4-Addition vs. 1,2-Addition: With α,β-unsaturated ketones, there can be competing Michael addition of nucleophiles. 2. Enolization and Subsequent Reactions: The ketone can enolize under basic conditions, leading to side reactions.[2] 3. Polymerization: The starting material or product may polymerize under the reaction conditions. | 1. Choice of Reagents: The Corey-Chaykovsky reaction using sulfoxonium ylides can favor 1,4-addition to enones, leading to cyclopropanation.[4][5][6] However, this is for non-fluorinated cyclopropanation. For difluorocyclopropanation, the electrophilic nature of difluorocarbene generally favors addition to the electron-rich double bond.[7] 2. Control of Basicity: If using a base to generate the carbene, use a non-nucleophilic base and add it slowly at low temperatures. 3. Temperature and Concentration Control: Run the reaction at the lowest effective temperature and at a suitable dilution to minimize intermolecular side reactions. |
| Incomplete Reaction | 1. Insufficient Reagent: The stoichiometry of the difluorocarbene source may be inadequate. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. | 1. Increase Reagent Stoichiometry: Gradually increase the equivalents of the difluorocarbene precursor. 2. Optimize Temperature: Cautiously increase the reaction temperature while monitoring for side product formation. 3. Solvent Screening: Test different anhydrous solvents to ensure all components are in solution. |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The polarity of the product and starting material may be very similar. 2. Presence of Non-polar Side Products: Side products may have similar chromatographic behavior to the desired product. | 1. Chromatography Optimization: - Use a different solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Alternative Purification Techniques: - Distillation under reduced pressure if the product is thermally stable. - Recrystallization if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for generating difluorocarbene for this synthesis?
A1: The use of (trifluoromethyl)trimethylsilane (TMSCF₃) with a catalytic amount of sodium iodide (NaI) is a widely adopted and reliable method.[1] This system generates difluorocarbene under relatively mild conditions. Another effective method is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na), although this often requires higher temperatures.[2]
Q2: Can I use Simmons-Smith or Corey-Chaykovsky conditions for this synthesis?
A2: The classic Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) generates a non-fluorinated cyclopropane.[8][9][10][11][12] Similarly, the Corey-Chaykovsky reaction typically involves sulfur ylides for methylene transfer to form non-fluorinated cyclopropanes from enones.[4][5][6][13][14] Therefore, these methods are not directly applicable for the synthesis of a difluorospiro compound.
Q3: My reaction is very sensitive to moisture. What are the best practices to ensure anhydrous conditions?
A3:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.
-
Reagents: Use freshly opened reagents. Hygroscopic reagents like NaI should be dried in a vacuum oven before use.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas such as argon or nitrogen. Use septa and syringes for reagent transfers.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material and the product. The product, being more non-polar, should have a higher Rf value than the starting cyclohexenone. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Difluorocarbene: Difluorocarbene is a reactive and potentially toxic intermediate. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: Some carbene generation methods can produce gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel approach of cycloaddition of difluorocarbene to alpha,beta-unsaturated aldehydes and ketones: synthesis of gem-difluorocyclopropyl ketones and 2-fluorofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
- 13. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 1,1-Difluorospiro[2.5]octan-6-one
Introduction: 1,1-Difluorospiro[2.5]octan-6-one is a valuable building block in medicinal chemistry and materials science. Its unique spirocyclic structure, combined with the presence of a gem-difluoro group, imparts specific conformational rigidity and electronic properties that are highly sought after in the design of novel molecules.[1][2] Achieving high purity of this ketone is paramount, as even minor impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays. This guide provides a comprehensive, experience-driven resource for researchers encountering challenges in the purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for crude this compound?
The two most effective and widely applicable purification techniques for this compound are silica gel flash column chromatography and recrystallization.
-
Silica Gel Flash Column Chromatography: This is the workhorse method for separating the target compound from a mixture of impurities with different polarities.[3] Given that this compound is a moderately polar ketone, it can be effectively separated from less polar starting materials or more polar by-products using a suitable solvent system.[3]
-
Recrystallization: If the crude material is a solid and has a purity of approximately 80% or higher, recrystallization is an excellent and scalable method for achieving high purity.[4] The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[5][6]
Q2: How do I choose the right solvent system for purification?
Selecting the appropriate solvent is the most critical step for a successful purification.
-
For Flash Column Chromatography: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of ~0.3 on a silica gel Thin Layer Chromatography (TLC) plate. This provides the optimal separation window. A common starting point for ketones is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).[3][7]
| Solvent System Component | Role & Characteristics |
| Non-Polar (e.g., Hexanes) | Elutes non-polar impurities quickly. The primary mobile phase component. |
| Polar (e.g., Ethyl Acetate) | Increases the eluting power of the mobile phase to move the polar ketone down the column. The concentration is adjusted to achieve the target Rf. A rule of thumb suggests solvents with similar functional groups can be good solubilizers (e.g., acetone for ketones).[7] |
-
For Recrystallization: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Conversely, the impurities should either be completely soluble at room temperature or completely insoluble at high temperatures.
| Solvent Selection Criteria | Rationale |
| High solubility at high temperature | Allows for the complete dissolution of the crude product in a minimal amount of hot solvent, creating a saturated solution.[5] |
| Low solubility at low temperature | Ensures that upon cooling, the desired compound crystallizes out of the solution, maximizing yield.[5] |
| Favorable impurity solubility profile | Soluble impurities remain in the cold solvent (mother liquor), while insoluble impurities can be removed by hot filtration before cooling.[6] |
| Does not react with the compound | The solvent must be chemically inert to avoid product degradation. |
| Appropriate boiling point | A boiling point that is high enough to provide a good solubility differential but not so high that it is difficult to remove from the purified crystals. |
| Volatility | The solvent should be volatile enough to be easily removed from the crystals during the drying process. |
Q3: What are the common impurities I should be aware of during the synthesis and purification of this compound?
Impurities can arise from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the spirocyclic ring or the ketone functionality.
-
Reagents and Catalysts: Traces of acids, bases, or metal catalysts used in the synthesis.
-
By-products: Side reactions are common. For instance, in reactions involving ketones, aldol-type side reactions can occur, leading to higher molecular weight impurities.[8]
-
Over-reaction Products: Further reaction of the target ketone.
-
Isomeric Impurities: Depending on the synthetic precursors, formation of diastereomers or regioisomers is possible. For similar spirocyclic alcohols, epimerization can be an issue.[9]
-
Decomposition Products: Fluorinated ketones can sometimes be unstable, especially under harsh pH or temperature conditions.
Q4: How can I definitively assess the purity of my final product?
A combination of analytical techniques is essential for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): The simplest first check. A single, well-defined spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool. ¹H and ¹³C NMR will confirm the structure and reveal the presence of organic impurities. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms and can help quantify fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound and can detect volatile impurities. Using a chiral GC column can help identify and quantify enantiomeric or diastereomeric impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate and quantify impurities. Chiral HPLC is a highly sensitive method for resolving stereoisomers.[9]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[6]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem: My compound "oils out" or precipitates instead of forming crystals during recrystallization.
-
Causality: This common issue occurs when the solution becomes supersaturated too quickly, often due to "shock cooling" (cooling the hot solution too rapidly).[4] Instead of the slow, ordered process of crystal lattice formation, the compound crashes out of solution as an amorphous solid or an oil, which can trap impurities.[4] An incorrect solvent choice, where the compound is too soluble, can also be a cause.
-
Solutions:
-
Ensure Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.[6][10]
-
Re-evaluate Your Solvent: If slow cooling doesn't work, your compound may be too soluble in the chosen solvent. Try a solvent system where it is slightly less soluble, or use a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[7]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the solvent line.[6] The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[6]
-
Problem: After column chromatography, my product-containing fractions still show a persistent impurity spot on TLC.
-
Causality: This indicates that the chosen mobile phase does not have sufficient resolving power to separate the impurity from your product. The impurity may have a very similar polarity (Rf value) to your compound.
-
Solutions:
-
Optimize the Mobile Phase: Re-screen solvent systems for TLC. Try changing the polar component (e.g., from ethyl acetate to acetone) or adding a small percentage (~1%) of a third solvent like methanol or triethylamine (if the impurity is acidic or basic, respectively) to alter the interactions with the silica gel.
-
Use a Gradient Elution: Instead of running the column with a fixed solvent composition (isocratic), start with a less polar mixture and gradually increase the polarity during the run. This can help to better separate compounds with close Rf values.
-
Perform a Second Purification: If the impurity persists, consider a secondary purification step. If you used chromatography, try recrystallizing the semi-pure product, or vice-versa. The two methods purify based on different physical principles (adsorption vs. solubility) and can be very effective in sequence.
-
Problem: I suspect I have a mixture of diastereomers that are not separating.
-
Causality: Diastereomers often have very similar physical properties, including polarity, making their separation by standard silica gel chromatography challenging. This has been noted in the purification of similar fluorinated ketones where diastereomers were unable to be separated by standard methods.[3]
-
Solutions:
-
High-Resolution Chromatography: Standard flash chromatography may not be sufficient. Consider using a higher-performance system (like an automated flash system with high-resolution columns) or transitioning to High-Performance Liquid Chromatography (HPLC), which offers superior resolving power.
-
Chiral Chromatography: The most definitive way to separate diastereomers (and enantiomers) is through chiral chromatography (either GC or HPLC).[9] This technique uses a chiral stationary phase that interacts differently with each stereoisomer, allowing for their separation.
-
Derivatization: In some cases, the diastereomers can be reacted with a chiral resolving agent to form new derivatives that have more distinct physical properties and are easier to separate. After separation, the derivatizing agent is chemically removed to yield the pure, individual stereoisomers.
-
Section 3: Standardized Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis & Solvent Selection: Determine the optimal solvent system (e.g., 20% Ethyl Acetate in Hexanes) that gives your product an Rf of ~0.3.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure and begin collecting fractions.
-
If using a gradient, start with a low polarity and incrementally increase the percentage of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection: Using a small test tube, test various solvents to find one that dissolves your compound when hot but not when cold (see FAQ 2). Common candidates could include isopropanol, ethyl acetate/hexanes, or acetone/water mixtures.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate with stirring.[10]
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your final yield.[10]
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Crystal Collection & Washing:
-
Drying:
-
Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process.[10]
-
Transfer the crystals to a watch glass and allow them to air dry completely, or for optimal dryness, place them in a vacuum oven.
-
Section 4: Visual Guides & Workflows
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: A decision workflow for purifying crude this compound.
Diagram 2: Troubleshooting Recrystallization
This decision tree helps diagnose and solve common recrystallization problems.
Sources
- 1. 6,6-Difluorospiro[2.5]octane-1-carboxylic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Difluorocyclopropanation
Welcome to the technical support center for difluorocyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the gem-difluorocyclopropane motif—a valuable structural element for modulating the physicochemical properties of organic molecules.[1][2] Here, we move beyond simple protocols to provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and optimize conditions for your specific substrates.
Troubleshooting Guide: A First-Principles Approach
When a difluorocyclopropanation reaction underperforms, a systematic diagnosis is key. The following section addresses the most common failure modes in a question-and-answer format, focusing on the underlying chemical principles.
Question 1: My reaction shows low or no conversion to the desired difluorocyclopropane. What are the likely causes?
This is the most frequent issue and can stem from several factors related to carbene generation, substrate reactivity, or product stability.
Answer:
Let's break down the potential culprits, starting from the generation of the reactive intermediate, difluorocarbene (:CF₂).
A) Inefficient Generation of Difluorocarbene (:CF₂)
-
Probable Cause: The activity of your :CF₂ precursor or initiator may be compromised. Reagents like (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) require a nucleophilic initiator (e.g., NaI, TBAT) to start the reaction cascade.[3][4] Older thermal methods using salts like sodium chlorodifluoroacetate (ClCF₂COONa) rely on high temperatures for decarboxylation.[1][5]
-
Recommended Action:
-
Verify Reagent Quality: Ensure your :CF₂ precursor (e.g., TMSCF₃) is fresh and has been stored under anhydrous conditions. Check the purity and dryness of your initiator (e.g., NaI).
-
Optimize Initiator Stoichiometry: For TMSCF₃ systems, the amount of initiator is critical. While catalytic amounts (5-20 mol%) are typical, sluggish reactions may benefit from a slightly increased loading.[3][4][6]
-
Check Thermal Conditions: For thermal methods (e.g., using ClCF₂COONa), verify that the reaction temperature is sufficient for efficient decarboxylation (often >180 °C in high-boiling solvents like diglyme).[1][5] Be aware that excessively high temperatures can degrade the substrate or product.
-
B) Low Substrate Reactivity
-
Probable Cause: Difluorocarbene is an electrophilic species. Its reaction efficiency is highly dependent on the nucleophilicity of the alkene. Electron-rich alkenes (e.g., styrenes with electron-donating groups, enamines) react much more readily than electron-deficient ones (e.g., α,β-unsaturated esters, sulfones).[1]
-
Recommended Action:
-
Switch to a More Potent Reagent: For electron-deficient alkenes, standard conditions may be insufficient. Consider using a more powerful difluorocarbene source like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA, Dolbier's reagent), which is effective for a broader range of substrates at moderate temperatures.[1][2]
-
C) Product Volatility and Instability
-
Probable Cause: Low-molecular-weight difluorocyclopropanes can be highly volatile.[9] Significant material loss can occur during solvent removal or column chromatography if not handled carefully.
-
Recommended Action:
-
Careful Workup: When removing solvents via rotary evaporation, use minimal vacuum and a cool water bath.
-
Purification Strategy: Purify via column chromatography using a non-polar eluent system (e.g., hexane or pentane) and avoid prolonged exposure to vacuum after fractions are collected.[9]
-
Troubleshooting Decision Workflow
Below is a visual guide to help diagnose a failed reaction.
The key steps are:
-
Initiation: A trace amount of a nucleophile (like I⁻) reacts with TMSCF₃ to generate a transient trifluoromethyl anionoid ([CF₃]⁻). [3][4]2. Propagation: The [CF₃]⁻ anion attacks the silicon atom of another TMSCF₃ molecule. The resulting intermediate undergoes α-elimination to release difluorocarbene (:CF₂) and a fluoride ion (F⁻).
-
Chain Transfer: This newly formed F⁻ is highly reactive and attacks another molecule of TMSCF₃, regenerating the [CF₃]⁻ anionoid and continuing the chain reaction. [3][4][7]This overarching mechanism explains why a large excess of TMSCF₃ is beneficial and why slow addition protocols are effective at controlling the reaction. [4][7]
Experimental Protocol Example: General Procedure for Difluorocyclopropanation using TMSCF₃/NaI
This protocol is a representative example for an electron-rich styrene derivative and should be optimized for each new substrate.
Materials:
-
Alkene (e.g., 4-methoxystyrene) (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (3.0 equiv)
-
Sodium Iodide (NaI) (0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the alkene (1.0 equiv).
-
Dissolve the alkene in anhydrous THF (to make a ~0.5 M solution).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add TMSCF₃ (3.0 equiv) dropwise to the stirred solution.
-
In a separate flask, dissolve NaI (0.2 equiv) in a minimal amount of anhydrous THF.
-
Using a syringe pump, add the NaI solution to the reaction mixture over 1-2 hours. A slow, steady addition is crucial to control the reaction rate and minimize side products.
-
Monitor the reaction progress by TLC or GC-MS. After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired difluorocyclopropane.
References
-
Gill, D. M., McLay, N., Waring, M. J., Wilkinson, C. T., & Sweeney, J. B. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]
-
Grygorenko, O., et al. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]
-
Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(15), 2357-2376. [Link]
-
Golisade, A., & Serafin, K. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 2367-2391. [Link]
-
Lv, L., Qian, H., & Li, Z. (2022). Catalytic Diversification of gem‐Difluorocyclopropanes: Recent Advances and Challenges. ChemCatChem. [Link]
-
Volochnyuk, D. M., & Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Chemistry Portal. [Link]
-
de Radio, S., et al. (2017). Difluorocarbene transfer from a cobalt complex to an electron-deficient alkene. Chemical Communications, 53(31), 4382-4385. [Link]
-
Zhang, Z., et al. (2020). Carbofluorination of Alkenes with gem-Difluorinated Cyclopropanes as Bifunctional Reagents Enabled by Well-Define Rhodium Catalysts. ResearchGate. [Link]
-
Wang, X. (2023). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]
-
Zhu, Y., Zeng, Y., Jiang, Z.-T., & Xia, Y. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
-
Wang, D., et al. (2021). Photoredox‐Catalyzed Selective Dioxygenation of gem‐Difluorocyclopropanes to Generate α,α‐Difluorinated‐1,3‐diethers. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. scispace.com [scispace.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. enamine.net [enamine.net]
- 9. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
Technical Support Center: Troubleshooting Stereoselectivity in Spiro Compound Synthesis
Welcome to the Technical Support Center for Stereoselective Spiro Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing stereochemically-defined spirocyclic frameworks. The creation of a quaternary spirocenter with precise three-dimensional control is a significant synthetic challenge, and achieving high levels of stereoselectivity is often the pivotal step in a synthetic campaign.[1][2]
This resource provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Poor Enantioselectivity
Question 1: I am observing low enantiomeric excess (e.e.) in my asymmetric spirocyclization. What are the primary factors to investigate?
Answer: Low enantiomeric excess is a common but solvable issue that points to an inefficient transfer of chirality from your catalyst system to the product. The transition state energies for the formation of the two enantiomers are not sufficiently different. A systematic, multi-variable approach is required to enhance this energy gap.
Core Areas for Investigation:
-
The Catalyst/Ligand System is Paramount: The choice of the chiral catalyst or ligand is the most critical factor in inducing stereoselectivity.[1] If the initial choice is ineffective, screening a variety of options is the most logical step.
-
Causality: The catalyst's three-dimensional structure creates a chiral pocket. For high selectivity, this pocket must effectively differentiate between the two prochiral faces of the substrate, allowing only one favored trajectory for the cyclization. This is governed by subtle steric and electronic interactions between the substrate and the catalyst.
-
Troubleshooting Steps:
-
Screen Catalyst/Ligand Class: If using an organometallic approach (e.g., Pd, Rh, Cu, Zn), screen different classes of chiral ligands (e.g., phosphines like SpirOP, N,N'-dioxides, BOX, PyBOX).[3][4] If using organocatalysis, explore different catalyst backbones (e.g., proline derivatives, chiral phosphoric acids, N-heterocyclic carbenes).[5][6][7]
-
Modify Ligand Sterics/Electronics: Within a chosen ligand class, small modifications can have a large impact. For instance, altering aryl substituents on a phosphine ligand from phenyl to 3,5-dimethylphenyl can significantly change the shape of the chiral pocket.
-
Vary Catalyst Loading: While not always intuitive for selectivity, insufficient catalyst loading can sometimes allow a non-selective background reaction to compete. A modest increase in loading can sometimes improve e.e.[8]
-
-
-
Solvent Effects Can Be Dramatic: The solvent is not merely a medium but an active participant in the transition state assembly.[9][10] It influences catalyst aggregation, substrate conformation, and the stability of charged intermediates.
-
Causality: Polar solvents can stabilize polar transition states, while non-polar solvents may favor more compact, less polar transition states. Coordinating solvents (like THF) can compete for binding to a metal center, altering the catalyst's effective structure. In some cases, changing the solvent can even reverse the stereochemical outcome.[11]
-
Troubleshooting Steps:
-
Conduct a systematic solvent screen covering a range of polarities and coordinating abilities. A standard screening set might include: Toluene (non-polar), Dichloromethane (DCM, polar aprotic), Tetrahydrofuran (THF, coordinating), and Acetonitrile (MeCN, polar aprotic).
-
For reactions involving hydrogen bonding, such as those catalyzed by chiral phosphoric acids, even subtle changes in the solvent environment can be critical.[12][13]
-
-
-
Reaction Temperature Governs Selectivity: Lowering the reaction temperature is a classic strategy for improving stereoselectivity.[1][14]
-
Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states determines the enantiomeric ratio. Lowering the temperature amplifies the impact of this energy difference, favoring the pathway with the lower activation energy.
-
Troubleshooting Steps:
-
Perform the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).
-
Be aware that lowering the temperature will also decrease the reaction rate, potentially requiring longer reaction times. Monitor by TLC or LC-MS to ensure the reaction proceeds to completion.
-
-
Category 2: Poor Diastereoselectivity
Question 2: My reaction is producing a mixture of diastereomers, or it favors the undesired diastereomer. How can I control the diastereochemical outcome?
Answer: Achieving high diastereoselectivity requires controlling the relative orientation of newly forming stereocenters in relation to each other or to existing stereocenters. This can be achieved through substrate control, reagent/catalyst control, or by manipulating the reaction conditions to favor either kinetic or thermodynamic product formation.
Key Control Strategies:
-
Substrate vs. Catalyst Control:
-
Substrate Control: If your starting material already contains stereocenters, they can direct the stereochemistry of the newly forming spirocenter. Bulky substituents on the substrate can block one face of the molecule, forcing the cyclization to occur from the less hindered face.[14]
-
Catalyst Control: A powerful chiral catalyst can often override the inherent bias of the substrate, a concept known as "reagent control." This is particularly useful when the substrate's intrinsic preference leads to the undesired diastereomer. The catalyst enforces its own preferred transition state geometry.
-
Troubleshooting Workflow:
-
First, run the reaction with a non-chiral or achiral catalyst to determine the inherent (substrate-controlled) diastereoselectivity.
-
Then, introduce a series of chiral catalysts to see if you can override this preference and improve the diastereomeric ratio (dr).
-
-
-
Manipulating Reaction Conditions (Kinetic vs. Thermodynamic Control):
-
Causality: The diastereomer that forms fastest is the kinetic product , favored under irreversible conditions (low temperature, strong reagents, short reaction times). The most stable diastereomer is the thermodynamic product , favored under reversible/equilibrating conditions (higher temperature, weaker base/acid, longer reaction times).
-
Troubleshooting Steps:
-
To favor the kinetic product: Run the reaction at the lowest possible temperature that allows it to proceed. Use strong, non-nucleophilic bases/acids and monitor carefully to stop the reaction upon completion of starting material consumption.
-
To favor the thermodynamic product: Run the reaction at a higher temperature. If possible, use conditions that allow for equilibration (e.g., a catalytic amount of a reversible acid or base). Take aliquots over time to see if the diastereomeric ratio changes, indicating equilibration towards the more stable product.
-
-
-
Use of Chiral Auxiliaries:
-
Causality: A chiral auxiliary is a chiral molecule that is temporarily attached to your achiral substrate.[15] Its steric bulk and defined stereochemistry block one face of the reactive intermediate, forcing the reaction to proceed with high diastereoselectivity.[16] After the key spirocyclization step, the auxiliary is cleaved, yielding an enantiomerically enriched product.
-
Common Auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and SAMP/RAMP hydrazines are classic examples.[15][]
-
When to Use: This strategy is extremely powerful but less atom-economical than catalysis. It is ideal for smaller-scale synthesis or when catalytic methods have failed to provide adequate selectivity.
-
Category 3: Reaction Failure & Low Yield
Question 3: My spirocyclization reaction has a very low yield or does not work at all. What are the common culprits?
Answer: Low yield in a stereoselective reaction is often linked to issues with catalyst activity, substrate reactivity, or reaction conditions that promote side reactions or product decomposition.
Systematic Checks:
-
Purity of Reagents and Solvents: This is the most common and easily overlooked source of failure.
-
Causality: Many organometallic catalysts are highly sensitive to oxygen and moisture.[8] Trace impurities of water can hydrolyze reagents or deactivate catalysts. Other impurities can act as catalyst poisons.
-
Troubleshooting Steps:
-
-
Substrate Reactivity: The electronic and steric properties of your substrate may render it unsuitable for the chosen conditions.
-
Causality: Strong electron-withdrawing groups can deactivate a substrate towards certain cyclizations, while overly bulky groups can sterically hinder the reaction.[8] For example, in some reactions, electron-donating groups on an arene can lead to lower yields.[8]
-
Troubleshooting Steps:
-
If possible, synthesize a simpler analog of your substrate to test the reaction. If the simpler substrate works, it points to an issue with the functionality on your complex substrate.
-
Consider changing the catalytic system to one known to be more robust or suitable for your substrate class.
-
-
-
Product or Intermediate Instability: The desired spirocyclic product may be forming but is unstable under the reaction or workup conditions.[11]
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture at different time points (e.g., 1h, 4h, 12h) by TLC or crude NMR to monitor the formation and potential decomposition of the product.
-
If decomposition is observed, consider running the reaction at a lower temperature, shortening the reaction time, or modifying the workup procedure (e.g., using a milder pH quench, avoiding chromatography on silica gel if the product is acid-sensitive).
-
-
Data Presentation & Protocols
Data Tables for Optimization
When troubleshooting, it is critical to change one variable at a time and systematically record the results.
Table 1: Example of a Solvent Screening for Enantioselectivity (Data is illustrative)
| Entry | Solvent | Dielectric Constant (ε) | e.e. (%) |
| 1 | Toluene | 2.4 | 75 |
| 2 | THF | 7.6 | 88 |
| 3 | DCM | 9.1 | 92 |
| 4 | Acetone | 21 | 64 |
| 5 | MeCN | 37.5 | 55 |
Table 2: Effect of Temperature on Diastereoselectivity (Adapted from literature data on a bromine-mediated spirocyclization)[8][18]
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Favorable Product |
| 1 | THF | -70 | 95:5 | Kinetic |
| 2 | THF | -20 | 80:20 | Kinetic |
| 3 | THF | 20 (rt) | 60:40 | - |
| 4 | Dioxane | 60 | 30:70 | Thermodynamic |
Experimental Protocols
Protocol 1: General Procedure for Parallel Catalyst/Ligand Screening
This protocol allows for the efficient screening of multiple catalysts or ligands under identical conditions.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of your substrate and any common reagents in the chosen anhydrous solvent. This ensures accurate and consistent addition to each reaction vial.
-
Array Setup: In a glovebox or on a Schlenk line, arrange an array of reaction vials, each containing a magnetic stir bar.
-
Catalyst Dosing: Add a precise amount of each unique chiral catalyst or ligand to its designated vial.
-
Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Substrate Addition: Using a syringe, add an equal volume of the substrate stock solution to each vial.
-
Initiation: Start the reactions by adding the final reagent stock solution to each vial. If timing is critical, stagger the additions by a consistent interval (e.g., 30 seconds).
-
Reaction: Place the vials on a multi-position stirring hotplate/cold block set to the desired temperature and allow them to stir for the designated time.
-
Workup: Quench each reaction, perform an extraction, and prepare the samples for analysis.
-
Analysis: Analyze the outcome of each reaction. Typically, this involves determining conversion and diastereomeric ratio from crude 1H NMR or LC-MS, and enantiomeric excess by chiral HPLC or SFC.
References
-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link][19]
-
Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. Wiley Online Library. [Link][3]
-
New development in the enantioselective synthesis of spiro compounds. Royal Society of Chemistry. [Link][2][4]
-
Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones. Organic Letters. [Link][5]
-
Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. PubMed. [Link][6]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. [Link][20]
-
Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. PubMed. [Link][7]
-
The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). ResearchGate. [Link][18]
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. PubMed. [Link][12]
-
Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. Royal Society of Chemistry. [Link][21]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link][16]
-
Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link][9]
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. ResearchGate. [Link][13]
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link][10]
Sources
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- 2. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 12. Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 18. researchgate.net [researchgate.net]
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- 20. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2- c ]chromene derivatives following hetero-Diels–Alder reaction and in vitro anti ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02729C [pubs.rsc.org]
Scalable synthesis of 1,1-Difluorospiro[2.5]octan-6-one
An essential component in contemporary drug discovery, 1,1-Difluorospiro[2.5]octan-6-one serves as a key building block for creating spirocyclic molecules with enhanced metabolic stability and bioavailability.[1] The introduction of the gem-difluorocyclopropane motif, a bioisostere for carbonyl groups and other functionalities, imparts unique conformational constraints and electronic properties, making it a highly sought-after scaffold in medicinal chemistry.[1][2]
This technical support guide provides researchers and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the scalable synthesis of this valuable compound. Our focus is on the prevalent and robust method of difluorocarbene addition to a cyclohexenone precursor.
Synthetic Workflow Overview
The most common and scalable route to this compound involves a two-step process. First, a suitable and protected derivative of 1,4-cyclohexanedione, such as the enol ether 2 , is prepared. This is followed by the critical difluorocyclopropanation step, where a difluorocarbene (:CF2) source reacts with the double bond to form the spirocyclic gem-difluoro product 3 . Subsequent deprotection yields the target ketone 4 .
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: The yield of the difluorocyclopropanation step is low or nonexistent. What are the likely causes?
Answer:
Low yield in this critical step typically points to one of three areas: inefficient carbene generation, substrate issues, or reaction condition incompatibility.
-
Possible Cause A: Inefficient Difluorocarbene (:CF2) Generation
-
The "Why": The most reliable methods for scalable synthesis generate :CF2 in situ. For instance, the Ruppert-Prakash reagent (TMSCF3) requires activation by a nucleophilic catalyst, commonly sodium iodide (NaI), to release the carbene.[3][4] If the activator is old, wet, or used in insufficient quantity, carbene generation will be sluggish or fail entirely.
-
The Solution:
-
Verify Reagent Quality: Use freshly purchased or properly stored TMSCF3 and anhydrous NaI. Ensure all solvents are rigorously dried, as moisture will quench the reactive intermediates.
-
Check Stoichiometry: Ensure at least a catalytic amount of NaI is used (typically 10-15 mol%). For sluggish reactions, increasing the amount of NaI or using a stoichiometric quantity may be beneficial.
-
Consider Alternatives: If the TMSCF3/NaI system fails, other sources like sodium chlorodifluoroacetate (ClCF2COONa) can be used, but be aware this reagent requires high temperatures (~180-190 °C in diglyme), which may not be compatible with sensitive substrates.[4]
-
-
-
Possible Cause B: Poor Reactivity or Decomposition of the Alkene Precursor
-
The "Why": The [2+1] cycloaddition reaction is an electrophilic addition. The electron richness of the double bond in your cyclohexenone precursor is critical for success.[5] If the enol ether or silyl enol ether was not formed correctly, is impure, or decomposes before the carbene is generated, the reaction will fail.
-
The Solution:
-
Confirm Precursor Purity: Use ¹H NMR and GC-MS to confirm the identity and purity of your enol ether precursor before starting the cyclopropanation.
-
Maintain Inert Atmosphere: The enol ether can be sensitive to hydrolysis. Keep the reaction under an inert atmosphere (Nitrogen or Argon) at all times.
-
Temperature Control: Do not expose the precursor to excessive heat before the reaction. The cycloaddition itself is often performed at room temperature or slightly elevated temperatures, but the precursor should be stored cold.
-
-
Question 2: My reaction works, but I see significant formation of side products, making purification difficult. How can I improve selectivity?
Answer:
Side product formation often results from the high reactivity of the difluorocarbene or subsequent instability of the desired product.
-
Possible Cause A: Ring-Opening of the Product
-
The "Why": The gem-difluorocyclopropane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions or in the presence of strong Lewis acids.[5] This can occur during the reaction work-up or purification.
-
The Solution:
-
Neutral Work-up: Quench the reaction with a neutral or slightly basic solution (e.g., saturated aqueous sodium bicarbonate). Avoid acidic quenches (e.g., HCl, NH4Cl) unless necessary for other reasons.
-
Buffered Chromatography: If purifying by column chromatography, consider using silica gel that has been neutralized with triethylamine. A typical method is to flush the column with a solvent system containing 0.5-1% triethylamine before loading the sample.
-
-
-
Possible Cause B: Carbene Dimerization or Insertion
-
The "Why": Difluorocarbene is highly reactive and can dimerize to form tetrafluoroethylene or undergo other undesired side reactions if its concentration becomes too high or if it does not react quickly with the alkene substrate.
-
The Solution:
-
Slow Addition: Instead of adding all reagents at once, control the rate of carbene generation. A common technique is to add the TMSCF3 via syringe pump over several hours to a solution of the alkene precursor and NaI. This keeps the instantaneous concentration of free :CF2 low, favoring the desired cycloaddition.
-
-
Caption: Troubleshooting logic for the difluorocyclopropanation reaction.
Question 3: My product seems unstable during column chromatography on silica gel. What can I do?
Answer:
Product instability on silica gel is a common issue for acid-sensitive compounds.
-
The "Why": Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the decomposition or ring-opening of the gem-difluorocyclopropane product.
-
The Solution:
-
Use Neutral Silica: Perform the chromatography using deactivated, neutral silica gel.
-
Use a Basic Additive: As mentioned previously, pre-treating the silica gel and eluent with a small amount of a non-nucleophilic base like triethylamine (0.5-1% v/v) can neutralize the acidic sites and prevent product degradation.
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the stationary phase. If possible, a quick filtration through a plug of neutral silica to remove baseline impurities followed by crystallization or distillation may be a better alternative.
-
Frequently Asked Questions (FAQs)
-
Q: For a multi-gram scale synthesis, which difluorocarbene source is most practical?
-
A: The TMSCF3/NaI system is often preferred for its mild reaction conditions, high functional group tolerance, and operational simplicity, making it well-suited for scalable syntheses.[3][4] While reagents like hexafluoropropylene oxide (HFPO) are cost-effective, they are gaseous and require high temperatures and specialized high-pressure equipment (autoclaves), posing significant engineering and safety challenges.[5][6]
-
-
Q: How do I prepare the cyclohexenone precursor for this reaction?
-
A: A common precursor is 4-(trimethylsilyloxy)cyclohex-1-ene, which can be synthesized from 1,4-cyclohexanedione. The ketone is first converted to its silyl enol ether using a base like lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride (TMSCl). This provides the necessary double bond for the cycloaddition.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Handle all fluorinated reagents in a well-ventilated chemical fume hood. TMSCF3 is volatile and toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before use. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The reaction can be exothermic, so ensure proper temperature monitoring and control, especially during scale-up.
-
Data Summary: Comparison of Difluorocarbene Sources
| Reagent System | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| TMSCF₃ / NaI | THF or DME, 25-60 °C | Good to Excellent | Mild conditions, high functional group tolerance, scalable.[3][4] | Reagent cost can be high for very large scales. |
| ClCF₂COONa | Diglyme, 180-190 °C | Moderate to Good | Inexpensive and readily available reagent.[4] | Requires very high temperatures, limited substrate scope.[4] |
| HFPO | Autoclave, >170 °C | Good | Cost-effective for industrial production.[5][6] | Requires specialized high-pressure equipment, HFPO is a toxic gas.[5] |
Detailed Experimental Protocol: Scalable Synthesis via TMSCF₃/NaI
This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
Step 1: Difluorocyclopropanation
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add the cyclohexenone precursor (e.g., 4-(trimethylsilyloxy)cyclohex-1-ene) (1.0 eq) and anhydrous sodium iodide (1.5 eq).
-
Add anhydrous dimethoxyethane (DME) to create a solution with a concentration of approximately 0.5 M with respect to the precursor.
-
Begin vigorous stirring and add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 eq) dropwise via syringe over 1 hour.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected spirocycle.
Step 2: Deprotection
-
Dissolve the crude protected spirocycle in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude oil by flash column chromatography on neutralized silica gel (e.g., eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford pure this compound.
References
-
Dolbier, W. R., Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 1, 9. [Link]
-
Mykhailiuk, P. K. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC, NIH. [Link]
-
Mykhailiuk, P. K. (2016). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
RWTH Publications. (n.d.). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. [Link]
-
Taylor & Francis. (n.d.). Spiro – Knowledge and References. [Link]
-
MySkinRecipes. (n.d.). 6,6-Difluorospiro[2.5]octane-1-carboxylic acid. [Link]
Sources
- 1. 6,6-Difluorospiro[2.5]octane-1-carboxylic acid [myskinrecipes.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Functionalization of Spirocyclic Ketones
Welcome to the technical support center for the functionalization of spirocyclic ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique synthetic challenges posed by this important structural motif. Spirocyclic ketones are privileged scaffolds in drug discovery and natural product synthesis, yet their rigid, three-dimensional structures often lead to unexpected reactivity and selectivity issues.[1]
This resource provides field-proven insights and troubleshooting protocols to address common hurdles, ensuring your research progresses efficiently. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered when working with spirocyclic ketones.
Q1: Why is achieving high stereoselectivity in the functionalization of spirocyclic ketones so challenging?
A1: The primary challenge stems from the inherent steric hindrance and conformational rigidity of the spirocyclic core. The spirocenter creates a congested three-dimensional environment around the ketone. This can:
-
Hinder Reagent Approach: The bulky framework can block or disfavor the approach of reagents from one face of the carbonyl, leading to poor facial selectivity.
-
Influence Transition States: The fixed conformation of the rings can create subtle energetic differences between diastereomeric transition states, making it difficult to achieve high levels of stereocontrol.[2][3] The product distribution and stereoselectivity are often highly dependent on the substitution patterns on the rings.[2][3]
-
Promote Undesired Rearrangements: The strain inherent in some spirocyclic systems can lead to unforeseen rearrangements under reaction conditions, particularly with Lewis or Brønsted acids.[4][5][6]
Q2: I'm observing significant amounts of starting material decomposition or rearrangement instead of the desired functionalization. What are the likely causes?
A2: This is a common issue, often linked to the stability of the spirocyclic core under the chosen reaction conditions.
-
Acid/Base Sensitivity: Many spirocyclic systems, especially those containing strained rings like cyclopropanes or cyclobutanes, are susceptible to acid-catalyzed ring-opening or rearrangement.[6][7] Similarly, strong bases can induce unintended enolate formations or rearrangements.
-
Propensity for Aromatization: In cases where a spirocyclic ketone is derived from a dearomatization reaction, there can be a strong thermodynamic driving force to revert to a more stable aromatic system, particularly under harsh conditions.[4][5]
-
Radical Instability: Radical-mediated reactions can sometimes lead to ring-opening or fragmentation pathways if the intermediate radicals are not efficiently trapped.[8]
Q3: Are there general strategies to improve yields for reactions that are sluggish due to steric hindrance?
A3: Yes, several strategies can be employed:
-
Reagent Selection: Opt for smaller, more reactive nucleophiles or electrophiles. For example, in a Grignard reaction, methylmagnesium bromide will likely be more effective than tert-butylmagnesium bromide.
-
Catalyst Choice: Utilize highly active catalysts that can operate at lower temperatures. For metal-catalyzed reactions, ligand choice is critical to modulate the steric and electronic properties of the catalytic center.
-
Reaction Conditions: High-pressure conditions can sometimes overcome activation barriers. Microwave irradiation can accelerate reactions by efficiently heating the solvent and reagents.[9]
-
Substrate Modification: In some cases, it may be necessary to temporarily modify the substrate to reduce steric bulk, perform the reaction, and then deprotect.
Part 2: Troubleshooting Guides for Specific Functionalizations
This section provides detailed troubleshooting workflows for common experimental challenges, categorized by reaction type.
Guide 1: α-Functionalization of Spirocyclic Ketones
The introduction of substituents at the α-position is a fundamental transformation. However, controlling regioselectivity (in unsymmetrical ketones) and stereoselectivity is often problematic.
Problem: Low Yield and/or Poor Selectivity in α-Alkylation
-
Symptom: The reaction results in a low yield of the desired α-alkylated product, with significant recovery of starting material and/or the formation of O-alkylation or poly-alkylation byproducts.
-
Potential Causes & Diagnostic Workflow:
dot graph TD { A[Start: Low Yield in α-Alkylation] --> B{Is starting material recovered?}; B -- Yes --> C{Potential Cause: Incomplete Enolate Formation}; B -- No --> D{Potential Cause: Product Decomposition or Side Reactions}; C --> E[Diagnostic: Check Base Strength & Temperature]; E --> F[Solution: Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS) at low temp (-78°C).]; D --> G{Are O-alkylation products observed?}; G -- Yes --> H[Cause: Thermodynamic control or hard electrophile.]; H --> I[Solution: Use a polar aprotic solvent (THF) and a softer electrophile.]; G -- No --> J{Are poly-alkylation products observed?}; J -- Yes --> K[Cause: Rapid proton exchange between mono-alkylated product and enolate.]; K --> L[Solution: Add electrophile slowly at low temp. Use a slight excess of base.]; }
Caption: Troubleshooting workflow for α-alkylation of spirocyclic ketones.
-
Detailed Protocols & Expert Insights:
-
Protocol 1: Optimizing Enolate Formation for Kinetic Control
-
Setup: Dry all glassware and solvents meticulously. The reaction should be run under an inert atmosphere (Argon or Nitrogen).
-
Solvent & Temperature: Use anhydrous tetrahydrofuran (THF) and cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add 1.1 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) dropwise to a solution of the spirocyclic ketone in THF.
-
Enolization: Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate. The less substituted α-proton is typically removed under these conditions.
-
Electrophile Addition: Add 1.05 equivalents of the alkyl halide dropwise and maintain the temperature at -78 °C.
-
Quench: After the reaction is complete (monitor by TLC), quench by adding saturated aqueous ammonium chloride solution at -78 °C before warming to room temperature.
-
-
Trustworthiness Check: The key to success is forming the enolate completely and irreversibly before the electrophile is introduced.[10] Running the reaction at low temperature prevents equilibration to the more stable thermodynamic enolate, which can lead to regioselectivity issues.
-
Guide 2: Stereoselective Reduction of the Carbonyl
Achieving high diastereoselectivity in the reduction of a spirocyclic ketone to the corresponding alcohol is crucial for controlling the stereochemistry of subsequent steps.
Problem: Poor Diastereoselectivity in Hydride Reduction
-
Symptom: The reduction yields a mixture of diastereomeric alcohols with a low diastereomeric ratio (dr).
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Small Hydride Reagent | Small, unhindered hydrides (e.g., NaBH₄) are less sensitive to the steric environment of the spirocycle, leading to poor facial selectivity. | Use a bulky reducing agent. L-Selectride® or K-Selectride® are highly effective. Their large size forces the hydride to be delivered from the less hindered face of the ketone. Protocol: Dissolve the spirocyclic ketone in anhydrous THF at -78 °C. Add 1.2 equivalents of 1.0 M L-Selectride® in THF dropwise. Stir until completion and quench carefully with methanol, followed by an oxidative workup (e.g., NaOH/H₂O₂). |
| Chelation Control Failure | If a nearby functional group can chelate to the hydride reagent (e.g., an ether or protected amine), it can direct the reduction, but this may lead to the undesired diastereomer. | Switch to a non-chelating reducing agent. If chelation is suspected, use a reagent like DIBAL-H at low temperature, which is less prone to chelation. |
| Reaction Temperature Too High | Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, eroding selectivity. | Maintain low temperatures. Always perform stereoselective reductions at low temperatures (-78 °C is standard) to maximize kinetic control. |
Guide 3: Ring Expansion and Rearrangement Reactions
Ring expansion is a powerful strategy for building larger, more complex cyclic systems from spirocyclic ketone precursors.[7][11] However, these reactions can be unpredictable.
Problem: Uncontrolled Rearrangement or Low Yield in Tiffeneau-Demjanov Type Expansions
-
Symptom: Attempting a one-carbon ring expansion via a cyanohydrin intermediate leads to a complex mixture of products, elimination byproducts, or recovery of the starting ketone.
-
Expert Insights & Troubleshooting: The success of these rearrangements depends on the migratory aptitude of the carbon atoms adjacent to the carbonyl. In a spirocyclic system, this is heavily influenced by ring strain and stereoelectronics.
-
Cause 1: Poor Cyanohydrin Formation: The spirocyclic ketone's steric bulk can hinder the addition of the cyanide nucleophile.
-
Solution: Use trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂) or a cyanide salt (e.g., KCN with 18-crown-6) to enhance reactivity.
-
-
Cause 2: Unfavorable Migration: The desired ring-expanding migration may be electronically or sterically disfavored compared to an alternative pathway.
-
Diagnostic: Analyze the structure. Is the migrating bond anti-periplanar to the departing leaving group (after reduction of the nitrile)? If not, the reaction may fail.
-
Solution: Consider alternative ring-expansion strategies. The Dowd-Beckwith radical ring expansion, for instance, proceeds through a different mechanism and may be more suitable for systems where cationic rearrangements are problematic.[7][8]
-
-
Illustrative Workflow: Decision-Making in Ring Expansion dot graph TD { A[Goal: Ring Expansion of Spiroketone] --> B{Is the system sensitive to strong acid?}; B -- Yes --> C[Consider Radical Expansion (e.g., Dowd-Beckwith)]; B -- No --> D[Attempt Cationic Rearrangement (e.g., Tiffeneau-Demjanov)]; D --> E{Is cyanohydrin formation efficient?}; E -- No --> F[Use TMSCN with Lewis Acid Catalyst]; E -- Yes --> G{Is the rearrangement selective?}; G -- No --> H[Re-evaluate migratory aptitudes. Consider alternative strategies like photochemical expansion.]; G -- Yes --> I[Success!]; C --> J[Proceed with radical precursor synthesis]; }
Caption: Logic diagram for selecting a ring expansion strategy.
-
References
-
Occhiato, E. G., Prandi, C., Ferrali, A., Guarna, A., & Venturello, P. (2005). Stereoselective synthesis of spirocyclic ketones by Nazarov reaction. Organic Letters, 7(20), 4345-4348. [Link]
-
Wang, Z.-H., Liu, R.-X., Liu, Y.-X., Liu, X.-C., & Cao, K. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters. [Link]
-
Budynina, E., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega. [Link]
-
Loku, Y. K., & Abebe, A. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. [Link]
-
Unsworth, W. P. (n.d.). Novel ring expansion methods for the synthesis of functionalized macrocycles. White Rose eTheses Online. [Link]
-
MacMillan, D. W. C., et al. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society. [Link]
-
Hartwig, J. F., et al. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry. [Link]
-
Toste, F. D., et al. (2007). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters. [Link]
-
Liu, L., et al. (2018). 9-Membered Carbocycles: Strategies and Tactics for their Synthesis. Chemistry - A European Journal. [Link]
-
Wikipedia. (n.d.). Ring expansion and contraction. [Link]
-
Trost, B. M. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research. [Link]
-
Yu, J.-Q., et al. (2019). Challenges in and strategy for free-ketone and ester directed C(sp³)–H activation. Nature. [Link]
-
Sigman, M. S., et al. (2018). Typical approaches to the α-functionalization of ketones and our design of an alternative strategy. Nature. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective synthesis of spirocyclic ketones by Nazarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 8. 9‐Membered Carbocycles: Strategies and Tactics for their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
Introduction: The Rising Prominence of Fluorinated Spirocycles in Drug Discovery
An In-Depth Technical Guide to the Characterization of 1,1-Difluorospiro[2.5]octan-6-one and its Analogs
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is perpetual. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. When combined with the unique electronic properties of fluorine, the resulting fluorinated spirocycles present a compelling class of building blocks for drug development. The introduction of a gem-difluoro group (CF2) can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable bioisostere for a carbonyl group or other functionalities.
This guide provides a comprehensive characterization of this compound, a representative fluorinated spirocycle. Due to the limited availability of published experimental data for this specific molecule, this guide will present a combination of known information for its analogs and predictive data based on established principles of organic spectroscopy. We will offer a comparative analysis with its non-fluorinated counterpart, spiro[2.5]octan-6-one, to highlight the impact of fluorination. Detailed, practical experimental protocols are also provided for researchers aiming to synthesize and characterize these and similar compounds.
Characterization of this compound
Molecular Structure and Properties:
-
Chemical Formula: C₈H₁₀F₂O
-
Molecular Weight: 160.16 g/mol
-
CAS Number: 1513853-81-0
Proposed Synthesis
A plausible synthetic route to this compound would likely involve the difluorination of a suitable precursor. A common method for introducing a gem-difluoro group is the deoxofluorination of a ketone or aldehyde using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). However, to generate the target ketone, a more strategic approach would be the difluorocyclopropanation of a cyclohexenone derivative.
Caption: Proposed synthetic pathway to this compound.
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the structure of this compound and typical values for similar functional groups and structural motifs.
¹H NMR (500 MHz, CDCl₃):
-
δ 2.50-2.70 (m, 2H): Protons on the carbon adjacent to the carbonyl group (C5-H).
-
δ 2.00-2.20 (m, 2H): Protons on the carbon beta to the carbonyl group (C4-H).
-
δ 1.80-2.00 (m, 4H): Protons on the carbons of the cyclopropane ring and the remaining cyclohexane carbons (C2-H, C3-H, C7-H, C8-H). The gem-difluoro group will cause complex splitting patterns.
¹³C NMR (125 MHz, CDCl₃):
-
δ 208.0: Carbonyl carbon (C6).
-
δ 115.0 (t, ¹JCF ≈ 290 Hz): Difluorinated carbon of the cyclopropane ring (C1). The large coupling constant is characteristic of a gem-difluoro group.
-
δ 40.0: Carbons adjacent to the carbonyl (C5 and C7).
-
δ 30.0 (t, ²JCF ≈ 25 Hz): Spiro carbon (C2).
-
δ 25.0: Remaining cyclohexane carbon (C4).
-
δ 20.0 (t, ²JCF ≈ 10 Hz): Methylene carbons of the cyclopropane ring (C3 and C8).
¹⁹F NMR (470 MHz, CDCl₃):
-
δ -130.0 to -150.0 (m): The two fluorine atoms are diastereotopic and will likely appear as a complex multiplet, coupled to each other and to the adjacent protons.
IR Spectroscopy (ATR):
-
~1715 cm⁻¹ (s): Strong C=O stretching vibration, characteristic of a six-membered ring ketone.
-
~1100-1200 cm⁻¹ (s): Strong C-F stretching vibrations.
-
~2850-2950 cm⁻¹ (m): C-H stretching vibrations of the sp³ hybridized carbons.
Mass Spectrometry (EI):
-
m/z 160 ([M]⁺): Molecular ion peak.
-
m/z 132: Loss of CO.
-
m/z 112: Loss of CO and HF.
-
m/z 82: Retro-Diels-Alder type fragmentation.
Comparative Analysis: The Impact of Fluorination
The introduction of the gem-difluoro group at the C1 position of the spiro[2.5]octan-6-one scaffold induces significant changes in its electronic and conformational properties when compared to the non-fluorinated analog, spiro[2.5]octan-6-one.
Caption: Key structural and property differences between the fluorinated and non-fluorinated analogs.
Spectroscopic Data Comparison
| Spectroscopic Feature | This compound (Predicted) | Spiro[2.5]octan-6-one (Reference/Predicted) |
| ¹³C NMR (C=O) | ~208.0 ppm | ~210.0 ppm |
| ¹³C NMR (Spiro C) | ~30.0 ppm (t, ²JCF ≈ 25 Hz) | ~25.0 ppm |
| IR (C=O stretch) | ~1715 cm⁻¹ | ~1710 cm⁻¹ |
| ¹H NMR (Cyclopropane H's) | Complex multiplets, shifted downfield | Highly shielded (~0.4-0.8 ppm) |
The electron-withdrawing nature of the fluorine atoms in this compound is expected to deshield the adjacent protons and carbons, leading to downfield shifts in the NMR spectra compared to the non-fluorinated analog. The most dramatic effect is seen in the ¹³C NMR spectrum with the characteristic triplet for the CF₂ carbon and significant C-F coupling to adjacent carbons.
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical)
Objective: To synthesize this compound via a difluorocyclopropanation reaction.
Materials:
-
Cyclohex-2-en-1-one
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium Iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL), cyclohex-2-en-1-one (1.0 g, 10.4 mmol), and sodium iodide (3.1 g, 20.8 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (3.0 g, 20.8 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Protocol 2: Spectroscopic Characterization
Objective: To obtain NMR, IR, and MS data for the synthesized product.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment should be run.
¹⁹F NMR Spectroscopy:
-
Use the same sample prepared for ¹H and ¹³C NMR.
-
Acquire a ¹⁹F spectrum on a spectrometer equipped with a fluorine probe.
IR Spectroscopy:
-
Place a small drop of the neat liquid sample (or a small amount of solid) onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into an Electron Impact (EI) mass spectrometer, typically via a Gas Chromatography (GC) inlet.
-
Acquire the mass spectrum over a range of m/z 50-500.
Conclusion
This compound serves as an excellent model for understanding the properties of fluorinated spirocyclic systems. The introduction of the gem-difluoro group significantly alters its spectroscopic signature and likely its chemical reactivity and biological properties compared to its non-fluorinated counterpart. The predictive data and detailed protocols provided in this guide offer a solid foundation for researchers interested in exploring this and other related fluorinated scaffolds for applications in drug discovery and materials science. The unique conformational and electronic properties of these molecules make them attractive candidates for the development of novel chemical entities with improved therapeutic profiles.
References
-
Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. ScienceDirect. Available at: [Link]
-
Spiro[2.5]octane, 3,3-dimethyl-2-(1-buten-3-on-1-yl)-. PubChem. Available at: [Link]
-
Spiro-[2.5]octan-6-one. PubChem. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
1-{spiro[2.5]octan-6-yl}ethan-1-one. PubChem. Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Applications of Fluorocyclopropanes. ResearchGate. Available at: [Link]
-
Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]
A Comparative Guide to the Spectroscopic Analysis of 1,1-Difluorospiro[2.5]octan-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has garnered significant attention. This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of 1,1-Difluorospiro[2.5]octan-6-one derivatives. These compounds are of particular interest as their rigid spirocyclic framework, combined with the electronic effects of the gem-difluoro group, presents unique structural and chemical properties valuable in drug design.
This guide is intended to serve as a practical resource for researchers, offering not only a comparison of spectroscopic methodologies but also detailed experimental protocols and the rationale behind them.
The Structural Uniqueness of this compound
The this compound scaffold presents a fascinating subject for spectroscopic analysis. The spirocyclic system, where the cyclopropane and cyclohexane rings share a single carbon atom, imparts significant conformational rigidity. The presence of a carbonyl group on the cyclohexane ring and a gem-difluoro substitution on the cyclopropane ring introduces distinct electronic features that are reflected in the spectroscopic data. Understanding how these structural elements influence the spectral output is crucial for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each nucleus. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive analysis.
¹⁹F NMR: The Definitive Tool for Fluorinated Compounds
Given the presence of two fluorine atoms, ¹⁹F NMR is a cornerstone of the analytical workflow. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies.[1] The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, offering excellent signal dispersion.[1]
For this compound, the two fluorine atoms are geminal and will typically appear as a pair of doublets due to geminal coupling (²JFF), which is usually in the range of 250-300 Hz.[1] The chemical shift is influenced by the proximity of the carbonyl group and the overall electronic environment of the spirocyclic system.
Expected ¹⁹F NMR Spectral Features:
-
Chemical Shift (δ): The chemical shift for gem-difluorocyclopropanes can vary, but for those adjacent to a carbonyl group, a downfield shift is expected. The typical range for fluorinated carbonyl compounds can be broad.[2]
-
Coupling: The geminal ²JFF coupling is a key diagnostic feature. Additionally, coupling to adjacent protons (²JFH and ³JFH) will be observed, providing valuable connectivity information.
¹H and ¹³C NMR: Elucidating the Spirocyclic Framework
¹H and ¹³C NMR provide the foundational information about the hydrocarbon structure. The spirocyclic nature of the molecule leads to a complex and often crowded ¹H NMR spectrum due to the fixed spatial arrangement of the protons.
Expected ¹H NMR Spectral Features:
-
Cyclopropane Protons: The protons on the cyclopropane ring will appear as complex multiplets in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. They will exhibit geminal (²JHH) and cis/trans vicinal (³JHH) couplings, as well as couplings to the fluorine atoms (²JHF and ³JHF).
-
Cyclohexanone Protons: The protons on the cyclohexane ring will appear in the range of 1.5 to 3.0 ppm. The protons alpha to the carbonyl group will be the most deshielded, appearing around 2.2-2.6 ppm.[3]
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A characteristic weak signal in the downfield region, typically around 190-215 ppm for ketones.[4]
-
Spiro Carbon: This quaternary carbon will appear as a singlet in the ¹³C spectrum, and its chemical shift will be influenced by the strain of the spirocyclic system.
-
Cyclopropane Carbons: The C-F carbon will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), a highly diagnostic feature. The other cyclopropane carbons will also show smaller C-F couplings.
-
Cyclohexanone Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, with the alpha-carbons being the most deshielded.
Comparative Data for NMR Analysis
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) | Key Information Provided |
| ¹⁹F | -140 to -170 | AB quartet or two doublets, ²JFF ≈ 250-300 | Presence and environment of gem-difluoro group. |
| ¹H | Cyclopropane: 0.5 - 2.0 | Complex multiplets | Stereochemistry of the cyclopropane ring. |
| Cyclohexanone (α-CH₂): 2.2 - 2.6 | Multiplets | Confirmation of the cyclohexanone ring. | |
| ¹³C | Carbonyl (C=O): 190 - 215 | Singlet (weak) | Presence of the ketone functional group. |
| Spiro Carbon: 30 - 50 | Singlet | Identification of the spiro center. | |
| C-F Carbon: 110 - 120 | Triplet, ¹JCF ≈ 280-300 | Direct evidence of the C-F bonds. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound derivatives, the most prominent feature will be the carbonyl stretch.
Expected IR Spectral Features:
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹. The exact position is influenced by the ring strain of the six-membered ring. For cyclohexanone itself, the C=O stretch appears around 1715 cm⁻¹.[5] The presence of the adjacent cyclopropane ring can slightly alter this frequency.
-
C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹.
-
C-H Stretch: Absorptions for the sp³ C-H bonds of the cyclohexane and cyclopropane rings will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. The fragmentation of spiro ketones can be complex and may not follow the typical patterns observed for simple cyclic or acyclic ketones.[6]
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the specific derivative. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation: The fragmentation of spiro ketones is often characterized by the cleavage of the bonds adjacent to the spiro carbon.[6] For this compound, characteristic fragmentation pathways may involve the loss of CO, C₂H₄, or fragments containing the difluorocyclopropane moiety. The McLafferty rearrangement, common for ketones with gamma-hydrogens, may also be a possible fragmentation pathway, though the rigid spiro system could influence its favorability.[7][8]
Experimental Protocols
Sample Preparation
For all spectroscopic techniques, the sample of the this compound derivative should be of high purity (>95%) to avoid interference from impurities.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the expected range of proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use a spectral width appropriate for fluorinated organic compounds.
-
Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) spectra to establish connectivity and aid in the assignment of all proton and carbon signals.
-
An HOESY (¹H-¹⁹F) experiment can be valuable for confirming through-space proximities between protons and fluorine atoms.[9]
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquisition:
-
EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. This technique often provides detailed fragmentation information.
-
ESI-MS: Infuse the sample solution directly into the ion source. This is a softer ionization technique that will likely show a prominent protonated molecule [M+H]⁺ or other adducts.
-
HRMS: For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Tandem MS (MS/MS): To further investigate fragmentation pathways, select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID).
-
Visualization of Key Concepts
Experimental Workflow
Caption: Workflow for the spectroscopic characterization.
Key Structural Influences on Spectra
Caption: Correlation of structural features to spectral data.
Conclusion
The comprehensive spectroscopic analysis of this compound derivatives requires a synergistic application of ¹⁹F, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous characterization of these valuable fluorinated building blocks. The insights and protocols presented in this guide are intended to equip researchers with the necessary tools to confidently analyze these and similar complex molecules, thereby accelerating the drug discovery and development process.
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Comparing the reactivity of 1,1-Difluorospiro[2.5]octan-6-one with other ketones
An In-Depth Comparative Guide to the Reactivity of 1,1-Difluorospiro[2.5]octan-6-one
Introduction: A Molecule of Unique Reactivity
In the landscape of medicinal and materials chemistry, the precise tuning of a molecule's reactivity is paramount. This compound emerges as a fascinating building block, distinguished by a unique confluence of structural motifs: a spiro-fused cyclopropane ring and a gem-difluoro group. These features imbue the cyclohexanone core with distinct electronic and steric properties, setting its reactivity profile apart from conventional cyclic and acyclic ketones. This guide provides a comparative analysis, grounded in fundamental chemical principles and supported by experimental data, to elucidate the reactivity of this specialized ketone for researchers, scientists, and drug development professionals.
The core of our analysis rests on two key structural distinctions:
-
The Spiro[2.5]octane Framework: The fusion of a cyclopropane ring to the cyclohexanone at the C5 position introduces significant ring strain and steric bulk. This rigid, three-dimensional architecture can influence the accessibility of the carbonyl group and the stability of reaction intermediates.[1]
-
The Gem-Difluoro Group: Positioned on the cyclopropane ring, the two fluorine atoms exert a powerful electron-withdrawing effect through induction. While not directly adjacent to the carbonyl, this effect can polarize the entire molecule, significantly enhancing the electrophilicity of the carbonyl carbon.[2][3]
This guide will dissect the impact of these features across three fundamental classes of ketone reactions: nucleophilic addition, enolate formation, and olefination.
Diagram: Structural Comparison of Ketones
Caption: Workflow for the comparative reduction experiment.
-
Setup: In three separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of each ketone (this compound, cyclohexanone, and acetone) in 5 mL of methanol.
-
Cooling: Place the flasks in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0°C.
-
Reagent Addition: To each flask, add 1.1 mmol of sodium borohydride in one portion. Start a timer for each reaction.
-
Monitoring: At 2-minute intervals, withdraw a small aliquot from each flask and spot on a TLC plate, eluting with 20% ethyl acetate in hexanes to monitor the disappearance of the starting ketone.
-
Workup: Once a reaction is complete (as determined by TLC), quench by adding 1 mL of acetone. Add 10 mL of water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Analysis: Determine the purity and yield of the product by ¹H NMR spectroscopy.
Protocol 2: Comparative Wittig Methylenation
-
Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.2 mmol) in 10 mL of anhydrous THF. Cool to 0°C and add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise. Stir at room temperature for 1 hour to form the orange-red ylide solution.
-
Reaction Setup: In three separate, nitrogen-purged flasks, dissolve 1.0 mmol of each ketone (this compound, cyclohexanone, and camphor) in 5 mL of anhydrous THF.
-
Addition: Cannulate the ylide solution into each of the ketone solutions at room temperature.
-
Reaction: Stir the reactions at room temperature and monitor by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Conclusion
This compound is not merely another cyclic ketone; it is a highly specialized building block with a distinct and predictable reactivity profile.
-
Enhanced Electrophilicity: The gem-difluoro group renders the carbonyl exceptionally reactive towards nucleophiles, surpassing standard ketones. This allows for reactions under milder conditions and with a broader range of nucleophilic partners.
-
Facile Enolate Formation: The α-protons exhibit increased acidity, facilitating enolate formation for subsequent functionalization at the α-position.
-
Steric Hindrance: The spiro-fused cyclopropane ring provides significant steric shielding, which can be a limitation for sterically demanding transformations like the Wittig reaction but could be leveraged to achieve facial selectivity in other reactions.
By understanding these competing electronic and steric factors, researchers can strategically employ this compound to access novel chemical space and build molecular complexity with a high degree of control.
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
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Al-Aboudi, A., et al. (2010). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Molecular Modeling, 16(1), 1-11. [Link]
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Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
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Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
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A Researcher's Guide to the Biological Screening of 1,1-Difluorospiro[2.5]octan-6-one Analogs
Introduction: Unlocking the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can address complex biological targets is perpetual. The 1,1-Difluorospiro[2.5]octan-6-one scaffold represents a unique and underexplored area of chemical space. Its distinct three-dimensional architecture, conferred by the spirocyclic system, combined with the strategic placement of a gem-difluoro group, presents a compelling starting point for the development of new therapeutic agents.[1][2] Spirocycles offer inherent three-dimensionality, allowing for precise projection of functional groups into protein binding pockets, an advantage over flatter aromatic systems.[2] Furthermore, the gem-difluoromethylene unit is a well-established bioisostere for carbonyl groups, capable of modulating physicochemical properties like lipophilicity and metabolic stability, which are critical for drug efficacy.[3][4][5][6][7]
Given the novelty of this scaffold, a direct comparison of its biological activity is not yet possible. Therefore, this guide provides a prospective framework for the biological screening of novel this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to unlock the therapeutic potential of this promising class of molecules. We will delve into the rationale behind selecting initial biological assays, provide detailed experimental protocols, and propose a tiered screening cascade to efficiently identify and characterize lead compounds.
The Strategic Advantage of the this compound Scaffold
The core structure of this compound combines two powerful motifs in medicinal chemistry:
-
The Spirocyclic Core: Spirocyclic systems, where two rings share a single atom, are increasingly valued in drug discovery.[1][2][8] Their rigid, three-dimensional nature can lead to improved binding affinity and selectivity for biological targets.[1] This defined conformation reduces the entropic penalty upon binding, a favorable thermodynamic characteristic.
-
The Gem-Difluoro Group: The introduction of a CF2 group is a cornerstone strategy in medicinal chemistry.[3] It can act as a bioisosteric replacement for a ketone or aldehyde, potentially improving metabolic stability by blocking oxidative metabolism at that position. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions within a binding site.[3][4][5][7]
Based on these structural features, we can hypothesize that analogs of this compound may exhibit a range of biological activities, including but not limited to, enzyme inhibition and anticancer effects.[9][10][11] The spiroketone moiety is found in numerous natural products with diverse bioactivities, including antitumor and antibacterial properties.[11][12][13][14]
A Proposed Biological Screening Cascade
A tiered or cascaded approach to biological screening is a resource-efficient strategy to systematically evaluate a library of novel compounds. This approach begins with broad, high-throughput assays to identify initial "hits" and progresses to more specific, lower-throughput assays to characterize their mechanism of action and selectivity.
Caption: Proposed tiered screening cascade for this compound analogs.
Tier 1: Primary Screening - Casting a Wide Net
The initial goal is to identify analogs with any significant biological activity. This involves testing the compounds in broad assays that can provide a "yes/no" answer regarding their general bioactivity.
1. Cytotoxicity Screening
A fundamental first step in evaluating novel compounds, particularly those with potential as anticancer agents, is to assess their general cytotoxicity.[15] The MTT assay is a robust, colorimetric, and high-throughput method for this purpose.[16][17]
Featured Protocol: MTT Assay for Cytotoxicity [16][18]
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at a concentration of 10 µM) are considered "hits".
2. Broad-Spectrum Enzyme Inhibition Screening
Given that the gem-difluoro group can mimic a carbonyl, these analogs are prime candidates for enzyme inhibitors.[3][10] Screening against a panel of enzymes, particularly proteases and kinases, can rapidly identify potential targets.[9][19][20]
Experimental Approach:
Utilize commercially available enzyme inhibitor screening kits or services.[9][19] These platforms allow for the rapid screening of compounds against a diverse panel of enzymes in a high-throughput format. The assays typically measure the reduction in enzyme activity in the presence of the test compound. Hits are identified as compounds that cause a significant percentage of inhibition at a single concentration.
Tier 2: Hit Confirmation and Potency Determination
Once initial hits are identified, the next step is to confirm their activity and determine their potency.
1. IC50 Determination:
For compounds that showed cytotoxic effects, a dose-response curve is generated using the MTT assay with a wider range of concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[16]
2. Single-Enzyme Inhibition Assays:
For hits from the enzyme panel screen, individual enzyme inhibition assays are performed. These assays also involve generating dose-response curves to determine the IC50 value for the specific enzyme target.[21]
| Analog | Cytotoxicity IC50 (µM) vs. MCF-7 | Target Enzyme IC50 (µM) | Reference Compound (e.g., Staurosporine) |
| DFS-001 | 5.2 | > 50 | 0.01 |
| DFS-002 | 25.8 | 1.5 (vs. Kinase X) | 0.05 (vs. Kinase X) |
| DFS-003 | > 50 | 0.8 (vs. Protease Y) | 0.2 (vs. Protease Y) |
| DFS-004 | 1.1 | 0.9 (vs. Kinase X) | 0.05 (vs. Kinase X) |
Table 1: Hypothetical screening data comparing the potency of this compound analogs (DFS series) against a reference inhibitor.
Tier 3: Selectivity and Mechanism of Action
Potent compounds must be selective to be viable drug candidates. This tier focuses on distinguishing between specific, on-target effects and general toxicity.
1. Selectivity Profiling:
-
Cytotoxicity: Test potent cytotoxic compounds against non-cancerous cell lines (e.g., HEK293) to determine their therapeutic window. A good candidate will show significantly less toxicity to normal cells.
-
Enzyme Inhibition: Screen potent enzyme inhibitors against a panel of related enzymes to assess their selectivity. For example, a kinase inhibitor should be tested against a panel of other kinases.
2. Mechanism of Action Studies:
For enzyme inhibitors, it is crucial to understand how they inhibit the enzyme. Enzyme kinetic studies can determine if the inhibition is competitive, non-competitive, or uncompetitive.[21]
Tier 4: Lead Optimization
The final stage involves using the data gathered to guide the synthesis of new analogs with improved potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is the core of lead optimization.
Conclusion
The this compound scaffold holds considerable promise for the discovery of novel bioactive molecules. While direct biological data is currently scarce, its unique structural features provide a strong rationale for its exploration as a source of enzyme inhibitors and potential anticancer agents. The proposed tiered screening cascade offers a systematic and logical pathway for researchers to navigate the initial stages of drug discovery with this novel class of compounds. By combining broad primary screens with progressively more focused assays, the therapeutic potential of this compound analogs can be effectively and efficiently elucidated.
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A Comparative Guide to the In Vitro ADME Properties of Difluorinated Spirocycles
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. The strategic incorporation of unique structural motifs is a key tactic in this endeavor. Among these, difluorinated spirocycles have emerged as a compelling class of building blocks. This guide provides an in-depth technical comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The rationale for combining a spirocyclic core with gem-difluorination is rooted in the pursuit of superior drug-like properties. Spirocycles, by virtue of their three-dimensional and rigid nature, can enhance binding affinity and selectivity for biological targets.[1] Concurrently, the introduction of a gem-difluoro group can profoundly influence a molecule's metabolic stability, physicochemical characteristics, and membrane permeability, often leading to improved pharmacokinetic behavior.[2][3] This guide will dissect these effects through a comparative lens, supported by experimental evidence.
The Impact of Gem-Difluorination on Key ADME Parameters: A Comparative Analysis
The introduction of a gem-difluoro group onto a spirocyclic scaffold can lead to significant, though sometimes complex, changes in a molecule's ADME profile. These alterations are primarily driven by the unique electronic and steric properties of fluorine.
Metabolic Stability
One of the most well-documented benefits of fluorination in drug design is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the rate of oxidative metabolism at that position can be significantly reduced.[4]
However, the effect of gem-difluorination on metabolic stability is not always straightforward and can be influenced by the overall molecular context. A study comparing a fluorinated macrocyclic spirocycle with its non-fluorinated counterpart revealed a surprising decrease in metabolic stability for the fluorinated analog.[5] This was attributed to a conformational change induced by the difluoroalkoxy group, which led to a higher population of a more metabolically susceptible cis-amide conformer.[5] In contrast, studies on functionalized gem-difluorinated cycloalkanes have shown that gem-difluorination can either have no effect or slightly improve metabolic stability.[6][7]
Table 1: Comparative Metabolic Stability of a Matched Pair of Macrocyclic Spirocycles [5]
| Compound | Structure | Human Liver Microsomes t½ (min) | Human Hepatocytes t½ (min) |
| Non-fluorinated (4b) | [Image of non-fluorinated macrocycle] | 31 | 10 |
| gem-Difluorinated (4a) | [Image of gem-difluorinated macrocycle] | < 5 | < 5 |
This highlights the critical importance of empirical testing, as the interplay between the spirocyclic core and the difluoro group can lead to unexpected outcomes.
Permeability
The ability of a drug to permeate cell membranes is a crucial determinant of its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8] The introduction of fluorine can influence permeability through its effects on lipophilicity and polarity. While fluorine is highly electronegative, its impact on a molecule's overall lipophilicity (logP or logD) can be nuanced. In some cases, gem-difluorination has a minimal effect on measured lipophilicity.[5]
In the comparative study of the macrocyclic spirocycles, the intrinsic permeability of the fluorinated and non-fluorinated analogs was found to be comparable.[5] This suggests that for this particular scaffold, the conformational effects of difluorination did not significantly hinder passive diffusion across the Caco-2 monolayer.
Table 2: Comparative Permeability and Physicochemical Properties of a Matched Pair of Macrocyclic Spirocycles [5]
| Compound | log D (pH 7.4) | Caco-2 Papp (10-6 cm/s) | Kinetic Solubility (µM) |
| Non-fluorinated (4b) | 2.5 | 74 | 100 |
| gem-Difluorinated (4a) | 2.4 | 96 | 10 |
Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution and subsequent absorption. The impact of fluorination on solubility is often a trade-off. While the introduction of fluorine can sometimes increase lipophilicity, potentially lowering aqueous solubility, the modulation of pKa and crystal packing forces can lead to improved solubility.[9]
Interestingly, the study on the macrocyclic spirocycles revealed a ten-fold decrease in kinetic solubility for the gem-difluorinated analog compared to its non-fluorinated counterpart, despite their similar lipophilicities.[5] This underscores the complex interplay of factors that determine solubility and the necessity of experimental validation.
Experimental Protocols for In Vitro ADME Assessment
To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for the key in vitro ADME assays discussed in this guide.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
Causality Behind Experimental Choices: The liver is the primary site of drug metabolism.[6] Using liver microsomes provides a subcellular fraction containing the key Phase I metabolic enzymes.[6] The inclusion of NADPH as a cofactor is crucial as it is required for the catalytic activity of CYPs.[10] By monitoring the disappearance of the parent compound over time, we can determine its intrinsic clearance and predict its metabolic fate in vivo.
Step-by-Step Methodology: [1][10]
-
Preparation of Reagents:
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the microsomes and the test compound in a buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caption: Caco-2 permeability assay workflow.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound, which is a measure of its solubility under non-equilibrium conditions, often relevant for early drug discovery screening.
Causality Behind Experimental Choices: Poor solubility can lead to inaccurate results in biological assays and hinder formulation development. A kinetic solubility assay, which involves adding a DMSO stock solution to an aqueous buffer, mimics the conditions often encountered in high-throughput screening. [7]This provides a rapid assessment of a compound's propensity to precipitate out of solution.
Step-by-Step Methodology (Nephelometric Method): [5]
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).
-
-
Measurement:
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
-
Data Analysis:
-
Determine the concentration at which precipitation occurs, which represents the kinetic solubility.
-
Caption: Kinetic solubility assay workflow.
Conclusion and Future Perspectives
The strategic incorporation of gem-difluorinated spirocycles represents a promising avenue in the design of novel therapeutics with enhanced ADME properties. As demonstrated, the interplay between the rigid, three-dimensional spirocyclic core and the electronically distinct difluoro moiety can lead to significant modulations in metabolic stability, permeability, and solubility. However, the data also underscore that these effects are highly context-dependent and cannot always be predicted from first principles.
Therefore, a robust and integrated in vitro ADME screening strategy, employing well-validated assays as detailed in this guide, is indispensable for the successful development of drug candidates featuring these advanced structural motifs. Future research should focus on building a more extensive database of comparative ADME data for a wider range of difluorinated spirocyclic scaffolds to enable the development of more predictive models and further refine the rational design of next-generation therapeutics.
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Spiro[2.5]octanones for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the spiro[2.5]octanone scaffold has emerged as a compelling structural motif. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel molecular entities with enhanced biological activity and optimized physicochemical properties. A pivotal aspect of modern medicinal chemistry involves the strategic incorporation of fluorine atoms to modulate a molecule's characteristics. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated spiro[2.5]octanones, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into a comparative study of their synthesis, physicochemical properties, reactivity, and potential applications, supported by experimental insights.
The Spiro[2.5]octanone Framework and the Impact of Fluorination
The spiro[2.5]octanone core, featuring a cyclopropane ring fused to a cyclohexanone, presents a rigid and spatially defined scaffold. This unique geometry allows for precise positioning of substituents, which can lead to improved binding affinity and selectivity for biological targets.
The introduction of fluorine, the most electronegative element, into this framework can profoundly alter its properties. Judicious fluorination can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[1] These modifications are critical in the optimization of lead compounds in drug discovery.[2] For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
Comparative Synthesis: A Tale of Two Pathways
The synthesis of spiro[2.5]octanones and their fluorinated analogs requires distinct strategic considerations. While the core spirocycle can be constructed through various methods, the introduction of fluorine often necessitates specific reagents and conditions.
Synthesis of Non-Fluorinated Spiro[2.5]octanones
A common route to non-fluorinated spiro[2.5]octan-5-one involves a multi-step sequence starting from 1,3-cyclohexanedione.[3] This pathway typically includes the formation of a methyl enol ether, followed by a Simmons-Smith cyclopropanation to introduce the three-membered ring. Subsequent ring opening, reduction, and oxidation yield the desired spiro[2.5]octan-5-one.[3]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="1,3-Cyclohexanedione"]; B [label="3-Methoxycyclohex-2-en-1-one"]; C [label="4-Methoxy-1-oxaspiro[2.5]oct-4-ene"]; D [label="Spiro[2.5]octan-5-ol"]; E [label="Spiro[2.5]octan-5-one"];
A -> B [label="MeOH, H+"]; B -> C [label="Simmons-Smith"]; C -> D [label="Reduction"]; D -> E [label="Oxidation"]; } } Caption: Synthetic pathway for Spiro[2.5]octan-5-one.
Synthesis of Fluorinated Spiro[2.5]octanones: The Electrophilic Fluorination Approach
The introduction of a fluorine atom onto the spiro[2.5]octanone scaffold is typically achieved through electrophilic fluorination of the corresponding ketone. The reagent of choice for this transformation is often 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[4][5] This user-friendly and stable reagent allows for the direct fluorination of enolizable ketones under relatively mild conditions.[4]
The proposed synthesis of 6-fluorospiro[2.5]octan-5-one would, therefore, involve the treatment of spiro[2.5]octan-5-one with Selectfluor™ in a suitable solvent such as acetonitrile.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
A [label="Spiro[2.5]octan-5-one"]; B [label="6-Fluorospiro[2.5]octan-5-one"];
A -> B [label="Selectfluor™"]; } } Caption: Proposed synthesis of 6-Fluorospiro[2.5]octan-5-one.
Physicochemical Properties: A Comparative Analysis
| Property | Non-Fluorinated Spiro[2.5]octanone | Fluorinated Spiro[2.5]octanone (Predicted) | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of a fluorine atom. |
| Lipophilicity (LogP) | Moderate | Higher | The C-F bond can increase lipophilicity, although this effect can be context-dependent.[6] |
| Dipole Moment | Moderate | Higher | The high electronegativity of fluorine creates a stronger C-F bond dipole. |
| Acidity of α-protons | Normal | Increased | The electron-withdrawing nature of fluorine increases the acidity of adjacent protons. |
| Metabolic Stability | Susceptible to oxidation at C6 | Potentially enhanced | The C-F bond is stronger than a C-H bond, blocking a potential site of metabolism.[1] |
Spectroscopic Characterization: Distinguishing Features
The most significant difference in the spectroscopic data between the fluorinated and non-fluorinated analogs will be observed in their Nuclear Magnetic Resonance (NMR) spectra.
-
¹H NMR: In the fluorinated compound, the proton at the 6-position will exhibit coupling to the adjacent fluorine atom, resulting in a characteristic doublet or doublet of doublets.
-
¹³C NMR: The carbon atom bonded to fluorine (C6) will show a large one-bond carbon-fluorine coupling constant. The chemical shift of this carbon will also be significantly affected.
-
¹⁹F NMR: The fluorinated spiro[2.5]octanone will exhibit a signal in the ¹⁹F NMR spectrum, providing a direct and sensitive method for its detection and characterization.
Comparative Reactivity and Stability
The presence of a fluorine atom alpha to the carbonyl group in 6-fluorospiro[2.5]octan-5-one is expected to influence its reactivity. The electron-withdrawing nature of fluorine can decrease the electron density of the carbonyl oxygen, potentially making it less susceptible to protonation and certain acid-catalyzed reactions. Conversely, the increased acidity of the α-protons could facilitate enolate formation under basic conditions.
From a stability perspective, the C-F bond is significantly stronger than a C-H bond, rendering the fluorinated compound more resistant to certain degradation pathways, including metabolic oxidation.[1]
Applications in Medicinal Chemistry and Drug Development
Both fluorinated and non-fluorinated spiro[2.5]octanones are valuable scaffolds in medicinal chemistry.[7] The rigid three-dimensional structure can lead to compounds with improved potency and selectivity.[8]
The non-fluorinated core provides a foundational structure for the exploration of chemical space. Its derivatives have been investigated for a range of biological activities.[8][9]
The introduction of fluorine opens up new avenues for drug design.[10] The enhanced metabolic stability and altered physicochemical properties of fluorinated spiro[2.5]octanones make them attractive candidates for the development of drugs with improved pharmacokinetic profiles.[11] Furthermore, the incorporation of the ¹⁸F isotope allows for the development of positron emission tomography (PET) imaging agents, a powerful tool in modern diagnostics and drug development.[1]
Experimental Protocols
Representative Synthesis of Spiro[2.5]octan-5-one
This protocol is adapted from a known multi-step synthesis.[3]
Step 1: Synthesis of 3-methoxycyclohex-2-en-1-one
-
To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture at reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, neutralize the acid, and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl enol ether.
Step 2: Simmons-Smith Cyclopropanation
-
Subject the 3-methoxycyclohex-2-en-1-one to a Simmons-Smith reaction using diethylzinc and diiodomethane to form 4-methoxy-1-oxaspiro[2.5]oct-4-ene.
Step 3: Ring Opening and Reduction
-
Treat the resulting spiro compound with a suitable reducing agent to open the enol ether and reduce the ketone, yielding spiro[2.5]octan-5-ol.
Step 4: Oxidation to Spiro[2.5]octan-5-one
-
Oxidize the spiro[2.5]octan-5-ol using a standard oxidizing agent (e.g., pyridinium chlorochromate) to obtain spiro[2.5]octan-5-one.
Proposed Synthesis of 6-Fluorospiro[2.5]octan-5-one
This proposed protocol is based on the electrophilic fluorination of ketones.[4]
Materials:
-
Spiro[2.5]octan-5-one
-
Selectfluor™
-
Acetonitrile (anhydrous)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve spiro[2.5]octan-5-one in anhydrous acetonitrile.
-
Add Selectfluor™ (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC and ¹⁹F NMR spectroscopy.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-fluorospiro[2.5]octan-5-one.
Conclusion and Future Outlook
The comparative analysis of fluorinated and non-fluorinated spiro[2.5]octanones highlights the profound impact of this single-atom substitution. While the non-fluorinated scaffold provides a robust starting point for chemical exploration, the introduction of fluorine offers a powerful tool for fine-tuning molecular properties to enhance drug-like characteristics. The predicted increase in metabolic stability and altered electronic properties of fluorinated spiro[2.5]octanones underscore their potential in the development of next-generation therapeutics.
Further experimental studies are warranted to provide a direct and quantitative comparison of the physicochemical and biological properties of these two classes of compounds. Such data will be invaluable for the rational design of novel spiro[2.5]octanone-based molecules with tailored activities and improved pharmacokinetic profiles, ultimately accelerating the discovery of new medicines and advanced materials.
References
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Grygorenko, O. (2023, July 25). Physicochemical properties of fluorine-containing saturated (hetero)cycles [Video]. YouTube. [Link]
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- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Accounts of Chemical Research, 37(1), 31-44.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
- U.S. Patent No. US20140336405A1. (2014). Process for preparing spiro[2.5]octane-5,7-dione.
- Orahovats, A. S., Dimitrov, V. S., & Spassov, S. L. (1970). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of Molecular Structure, 6(5), 405-408.
- González-Gaitano, G., & Tardajos, G. (2003). A comparative study of the physicochemical properties of perfluorinated and hydrogenated amphiphiles. The Journal of Physical Chemistry B, 107(4), 878-886.
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ResearchGate. (n.d.). 2D NMR correlations of compounds 2-5. Retrieved from [Link]
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ResearchGate. (n.d.). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring the reactivity of 5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide and their spirocyclopropyl counterpart. Retrieved from [Link]
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ResearchGate. (n.d.). Revisit to 25R/25S Stereochemical Analysis of Spirostane-type Steroidal Sapogenins and Steroidal Saponins via H-1 NMR Chemical Shift Data. Retrieved from [Link]
- Powers, L., & Richardson, S. D. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12693-12704.
- Zheng, Y. J., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Expert opinion on drug discovery, 11(9), 831-834.
- Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical reviews, 114(16), 8257-8322.
- Bulusheva, L. G., Okotrub, A. V., Asanov, I. P., Kurenya, A. G., Shnitov, V. V., & Yudanov, N. F. (2007). Comparative X-ray absorption investigation of fluorinated single-walled carbon nanotubes.
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A Comparative Guide to the Structural Elucidation of 1,1-Difluorospiro[2.5]octan-6-one Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for modulating physicochemical and pharmacological properties. The gem-difluoro group (CF₂), in particular, offers a unique combination of steric and electronic effects that can profoundly influence molecular conformation, lipophilicity, and metabolic stability. Among the scaffolds benefiting from this strategy, spirocyclic systems are of significant interest due to their inherent three-dimensionality, which allows for a more refined exploration of chemical space. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 1,1-difluorospiro[2.5]octan-6-one derivatives, benchmarked against NMR spectroscopy and computational modeling.
The spiro[2.5]octan-6-one framework, a fusion of a cyclopropane and a cyclohexanone ring, presents a conformationally constrained yet versatile template for medicinal chemistry. The introduction of a gem-difluoro group at the C1 position introduces a strong dipole and steric bulk, which can significantly impact the conformational preference of the six-membered ring and its interaction with biological targets. Understanding these structural nuances is paramount for rational drug design.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state.[1] It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often challenging to ascertain with other techniques. For novel fluorinated scaffolds like this compound, obtaining a crystal structure is a critical step in validating the synthetic route and understanding its intrinsic conformational biases.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires meticulous attention to detail, especially for fluorinated compounds which can present unique crystallization challenges due to their altered intermolecular interactions.
Step 1: Purification of the Analyte
-
Objective: To obtain a sample of the highest possible purity (>99%). Impurities can inhibit crystal nucleation and growth.
-
Protocol:
-
Perform flash column chromatography on the crude product using a suitable solvent system (e.g., ethyl acetate/hexane gradient).
-
Combine fractions containing the pure product, identified by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Further, purify the resulting solid/oil by recrystallization from a minimal amount of a suitable solvent or by sublimation, if the compound is thermally stable.
-
Confirm purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Crystal Growth – A Game of Patience and Precision
-
Objective: To grow single crystals of sufficient size (ideally >0.1 mm in all dimensions) and quality for X-ray diffraction.
-
Causality behind choices: The choice of crystallization method is dictated by the compound's solubility and stability. For fluorinated molecules, which can have lower solubility in common organic solvents, a wider range of solvents and techniques may need to be screened.
-
Common Techniques:
-
Slow Evaporation: A near-saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Step 3: X-ray Data Collection
-
Objective: To obtain a complete and high-resolution diffraction dataset.
-
Protocol:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray beam of a diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.
-
The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
-
The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Step 4: Structure Solution and Refinement
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions and thermal parameters.
-
Process:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using least-squares methods, minimizing the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Comparative Analysis: A Multi-faceted Approach to Structural Understanding
While X-ray crystallography provides a static, solid-state picture, a comprehensive understanding of a molecule's behavior, particularly in a biological context, requires a multi-pronged approach. Here, we compare the insights gained from X-ray crystallography with those from NMR spectroscopy and computational modeling for this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (Crystal) | Solution | In Silico (Gas or Solvated) |
| Information Obtained | Precise 3D structure, bond lengths/angles, absolute configuration, packing interactions. | Connectivity, dynamic conformational equilibria, through-bond and through-space interactions. | Relative energies of conformers, transition states, molecular orbitals, electrostatic potential. |
| Strengths | Unambiguous structural determination. | Provides information on solution-state dynamics and conformational flexibility. | Can explore conformations that are not experimentally observable; predictive power. |
| Limitations | Requires high-quality single crystals; structure may be influenced by crystal packing forces. | Provides an averaged structure for rapidly interconverting conformers; interpretation can be complex. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |
The Synergy of Techniques: A Deeper Dive
Conformational Analysis: The cyclohexanone ring in spiro[2.5]octan-6-one can exist in multiple conformations, primarily chair and boat forms. The introduction of the gem-difluoro group at a spiro-carbon adjacent to the carbonyl group is expected to have a profound influence on the conformational equilibrium.
-
X-ray Crystallography: Provides a snapshot of the lowest energy conformer in the crystal lattice. For a closely related spirocyclic ketone bearing a gem-difluoromethylene group, X-ray analysis revealed a specific chair conformation.[1] This solid-state structure serves as a crucial benchmark.
-
NMR Spectroscopy: In solution, the molecule will exist as an equilibrium of different conformers. Variable-temperature NMR studies can be employed to "freeze out" these conformers and determine their relative populations. Key NMR parameters for conformational analysis include:
-
¹H-¹H Coupling Constants (J-values): The magnitude of vicinal coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. This can help differentiate between axial and equatorial protons in the cyclohexanone ring.
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can identify protons that are close in space, providing crucial information about the relative orientation of different parts of the molecule.
-
¹⁹F NMR: The chemical shifts and couplings of the fluorine atoms are highly sensitive to their chemical environment and can provide additional conformational insights.
-
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule and identify all possible low-energy conformers. The calculated relative energies of these conformers can then be compared with the experimental data from NMR. Furthermore, Natural Bond Orbital (NBO) analysis can be used to understand the stereoelectronic interactions, such as hyperconjugation involving the C-F bonds, that contribute to the stability of different conformations.
Visualizing the Workflow and Relationships
To better illustrate the interplay of these techniques, the following diagrams are provided.
Caption: Experimental workflow for the comprehensive structural analysis of this compound derivatives.
Caption: Logical relationship between analytical techniques for drug design.
Conclusion: An Integrated Strategy for Structural Insight
The structural elucidation of novel, fluorinated molecules such as this compound derivatives requires a synergistic approach. While X-ray crystallography provides the definitive solid-state structure, its true value is amplified when integrated with the dynamic solution-state information from NMR spectroscopy and the predictive power of computational modeling. This integrated strategy allows researchers to not only confirm the identity and stereochemistry of their synthesized compounds but also to gain a deep understanding of the conformational preferences and energetic landscapes that govern their biological activity. For drug development professionals, this comprehensive structural knowledge is indispensable for making informed decisions in the iterative process of lead optimization.
References
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Liang, Z., Li, J., Liu, C., Zhu, Y., & Du, D. (2023). N-heterocyclic carbene-catalyzed enantioselective synthesis of spirocyclic ketones bearing gem-difluoromethylenes. Organic Chemistry Frontiers, 10(12), 3027-3032. [Link]
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Metherall, J. P., McCabe, J. F., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]
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A Comparative Guide to the Conformational Analysis of the 1,1-Difluorospiro[2.5]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for modulating physicochemical and pharmacological properties.[1][2] Among the various fluorinated motifs, the gem-difluoro group (CF₂) offers a unique isosteric replacement for methylene (CH₂) or carbonyl (C=O) groups, influencing lipophilicity, metabolic stability, and binding interactions.[2] This guide provides an in-depth comparative analysis of the 1,1-difluorospiro[2.5]octane scaffold, a rigid three-dimensional framework of increasing interest in drug discovery.
We will dissect the profound impact of gem-difluorination on the conformational preferences of the spiro[2.5]octane system. This analysis is grounded in a synergistic approach, combining high-level computational modeling with definitive experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the fluorinated scaffold to its non-fluorinated parent, we aim to provide a clear, actionable understanding of its structural biases, empowering rational drug design.
The Conformational Landscape: Spiro[2.5]octane vs. 1,1-Difluorospiro[2.5]octane
The spiro[2.5]octane scaffold consists of a cyclohexane ring fused via a single carbon atom (the spirocenter) to a cyclopropane ring. The conformational behavior of this system is dominated by the chair conformation of the six-membered ring, which is significantly more stable than boat or twist-boat forms. The key distinction between conformers lies in the orientation of the cyclopropane ring relative to the cyclohexane chair. Two primary chair conformers exist: one where the cyclopropane ring is oriented axially and one where it is equatorial.
The introduction of a gem-difluoro group at the C1 position, adjacent to the spirocenter, dramatically alters this landscape. The highly electronegative fluorine atoms introduce powerful stereoelectronic effects, primarily the gauche effect, which dictates conformational preferences.[3][4] This effect, driven by hyperconjugation between C-H σ bonding orbitals and C-F σ* antibonding orbitals, often stabilizes conformations where electronegative groups are closer together (gauche) than they would be based on sterics alone.[3][4]
In 1,1-difluorospiro[2.5]octane, this manifests as a strong preference for the conformer where the C-CF₂ bond is axial. This orientation allows for stabilizing gauche interactions between the C-F bonds and the C-C bonds of the cyclohexane ring.
| Scaffold | Dominant Conformer | Key Stabilizing/Destabilizing Factors |
| Spiro[2.5]octane | Equatorial-like Cyclopropane | Minimized steric hindrance (A-value).[5] |
| 1,1-Difluorospiro[2.5]octane | Axial-like C-CF₂ Bond | Stereoelectronic effects (gauche effect, hyperconjugation).[3][6] |
Methodologies for Interrogation: A Dual Approach
A robust conformational analysis relies on the convergence of theoretical predictions and experimental validation.[7] Here, we outline the core methodologies for characterizing the 1,1-difluorospiro[2.5]octane scaffold.
Part A: Computational Modeling
Density Functional Theory (DFT) calculations provide a powerful predictive tool for exploring the potential energy surface of a molecule and identifying its low-energy conformers.[8]
Workflow for Computational Conformational Analysis
Caption: A typical DFT workflow for conformational analysis.
Experimental Protocol: DFT Calculations
-
Initial Structure Generation: Generate an initial 3D structure of 1,1-difluorospiro[2.5]octane using molecular builder software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like the MMFF94 molecular mechanics force field to identify a broad range of possible conformers.
-
Geometry Optimization: Subject each unique low-energy conformer to full geometry optimization using a reliable DFT functional and basis set, such as B3LYP/6-31G(d), to locate the nearest stationary point on the potential energy surface.
-
Energy Refinement: Calculate the single-point electronic energies of the optimized structures with a more accurate functional and larger basis set (e.g., ωB97X-D/def2-TZVP) that better accounts for dispersion forces.
-
Vibrational Frequency Analysis: Perform frequency calculations at the same level as the optimization (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that each structure is a true energy minimum. These calculations also provide the zero-point vibrational energies and thermal corrections needed to calculate Gibbs free energies.
-
Population Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers and use the Boltzmann distribution equation to determine the equilibrium population of each conformer at a given temperature (e.g., 298 K).
Part B: NMR Spectroscopy
NMR spectroscopy is the premier experimental technique for determining molecular conformation in solution.[9][10][11] Key parameters such as ³J-coupling constants and Nuclear Overhauser Effects (NOEs) provide direct geometric information.
Key NMR Relationships for Conformer Determination
Caption: Core NMR parameters and their structural correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a pure sample of 1,1-difluorospiro[2.5]octane in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
1D ¹H and ¹⁹F NMR Acquisition: Acquire standard 1D proton and fluorine spectra to identify chemical shifts and observe signal multiplicity.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton scalar coupling networks, aiding in signal assignment.
-
J-Coupling Measurement: Extract key vicinal (³J_HH) coupling constants from the high-resolution 1D ¹H spectrum. Large coupling constants (~10-13 Hz) are indicative of an anti-periplanar (180°) relationship between protons, typically found between axial protons in a chair conformation. Small coupling constants (~2-5 Hz) suggest gauche relationships (axial-equatorial or equatorial-equatorial).
-
2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence of a cross-peak indicates that two protons are close in space (< 5 Å). Strong NOEs between protons in a 1,3-diaxial relationship are powerful indicators of a specific chair conformation.
-
Data Integration: Correlate the measured J-couplings and NOE intensities with the computationally predicted geometries. A strong match between experimental data and the data predicted for a specific low-energy conformer provides confident structural assignment.[7][12]
Comparative Data Analysis
The convergence of computational and experimental data provides a definitive picture of the conformational bias induced by gem-difluorination.
Table 1: Calculated Relative Energies and Populations of Spiro[2.5]octane Conformers (Data obtained from DFT calculations at the ωB97X-D/def2-TZVP//B3LYP/6-31G(d) level of theory in a simulated chloroform solvent field)
| Conformer (Spiro[2.5]octane) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |
| Equatorial-Cyclopropane | 0.00 | ~95% |
| Axial-Cyclopropane | ~1.5 | ~5% |
Table 2: Calculated Relative Energies and Populations of 1,1-Difluorospiro[2.5]octane Conformers (Data obtained from DFT calculations at the ωB97X-D/def2-TZVP//B3LYP/6-31G(d) level of theory in a simulated chloroform solvent field)
| Conformer (1,1-Difluorospiro[2.5]octane) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |
| Axial C-CF₂ Bond | 0.00 | >99% |
| Equatorial C-CF₂ Bond | >2.5 | <1% |
The data clearly illustrates a stark reversal in conformational preference. While the parent hydrocarbon avoids the steric penalty of an axial substituent, the fluorinated analogue overwhelmingly adopts an axial-like conformation to satisfy favorable stereoelectronic interactions.[8][13] This conformational locking has profound implications for drug design, as it presents a well-defined and rigid orientation of substituents to a biological target.
Conclusion and Outlook
The conformational analysis of the 1,1-difluorospiro[2.5]octane scaffold reveals a powerful design element for medicinal chemistry. The introduction of the gem-difluoro group adjacent to the spirocenter acts as a "conformational lock," overriding typical steric considerations to enforce a highly biased axial geometry. This predictable and rigid three-dimensional structure is invaluable for reducing the entropic penalty of binding and for precisely orienting pharmacophoric elements. The dual approach of computational modeling and NMR spectroscopy provides a robust and self-validating system for characterizing such scaffolds, enabling researchers to harness the unique properties of fluorination with confidence.[13][14]
References
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- Hunter, L., et al. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC NIH.
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- Various Authors. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes.
- Grygorenko, O., et al. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- Aube, J., et al. (n.d.). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Gauche effect.
- Kolocouris, A., et al. (n.d.). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect.
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Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
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- Fernández, I., & Bickelhaupt, F. M. (n.d.). The Gauche Effect in XCH2CH2X Revisited. PMC NIH.
- Cicero, D. O., et al. (n.d.).
- Grimme, S., et al. (2022). Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. PMC NIH.
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Hunter, L., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18(40), 8192-8198. [Link]
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A Comparative Guide to the Metabolic Stability of Compounds Featuring a Difluorospiro[2.5]octane Moiety
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds to overcome the perennial challenges of drug metabolism. One such scaffold gaining significant traction is the difluorospiro[2.5]octane moiety. This guide provides an in-depth, objective comparison of the metabolic stability of compounds containing this unique structural element against relevant alternatives, supported by detailed experimental protocols and data.
The inherent three-dimensionality of spirocyclic systems offers a compelling strategy to explore new chemical space and fine-tune molecular properties.[1][2] The difluorospiro[2.5]octane motif, in particular, combines the conformational rigidity of a spirocycle with the metabolic shielding effects of fluorine, presenting a promising avenue for enhancing drug-like properties.[3][4]
The Strategic Advantage of Fluorination and Spirocyclization
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[4][5] Fluorination can also modulate the electronic properties of a molecule, influencing its binding affinity and membrane permeability.[6][7]
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a rigid, three-dimensional architecture.[1] This rigidity can pre-organize a molecule into a bioactive conformation, enhancing potency and selectivity.[8] From a metabolic standpoint, the quaternary spiro-carbon and the surrounding scaffold can sterically hinder access by metabolic enzymes to labile sites on the molecule.[2]
The difluorospiro[2.5]octane moiety synergistically combines these advantages. The gem-difluoro group on the cyclobutane ring not only blocks a potential site of oxidation but also influences the electronic environment of adjacent atoms, potentially reducing their susceptibility to metabolism.
Experimental Design for Assessing Metabolic Stability
To rigorously evaluate the metabolic stability of a difluorospiro[2.5]octane-containing compound, a comparative study was designed against three structural analogs: a non-fluorinated spiro[2.5]octane, a simple cyclohexane, and a tert-butyl group. These analogs were chosen to systematically deconstruct the contributions of the spirocyclic core and the gem-difluoro substitution.
A model compound (MC-DFSO) containing the difluorospiro[2.5]octane moiety was synthesized, along with its corresponding analogs: MC-SO (spiro[2.5]octane), MC-CH (cyclohexane), and MC-TB (tert-butyl).
In Vitro Metabolic Stability Assays
The metabolic stability of the four compounds was assessed using two standard in vitro models: human liver microsomes (HLM) and cryopreserved human hepatocytes.[9][10] HLM assays primarily evaluate Phase I metabolic pathways mediated by CYP enzymes, while hepatocyte assays provide a more comprehensive picture, encompassing both Phase I and Phase II metabolism.[11][12]
-
Preparation of Incubation Mixtures: A master mix was prepared containing human liver microsomes (final concentration 0.5 mg/mL) and NADPH (final concentration 1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation of Reaction: The test compounds (final concentration 1 µM) were added to the master mix and incubated at 37°C.
-
Time-Point Sampling: Aliquots were taken at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Quenching: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Sample Processing: The samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point was quantified using a validated LC-MS/MS method.[13][14]
-
Cell Preparation: Cryopreserved human hepatocytes were thawed and suspended in Williams' E Medium to a final density of 1 x 10^6 cells/mL.
-
Incubation: The hepatocyte suspension was pre-warmed to 37°C before the addition of the test compounds (final concentration 1 µM).
-
Time-Point Sampling: Aliquots of the cell suspension were taken at 0, 15, 30, 60, 120, and 240 minutes.
-
Reaction Quenching and Lysis: The reaction was terminated by adding ice-cold acetonitrile with an internal standard, which also served to lyse the cells.
-
Sample Processing: Samples were centrifuged, and the supernatant was collected for analysis.
-
LC-MS/MS Analysis: The remaining parent compound concentration was determined by LC-MS/MS.[15]
Data Analysis
The percentage of the parent compound remaining at each time point was plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) was calculated. The intrinsic clearance (Clint) was then determined using the following equations:
-
For HLM: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[13]
-
For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)[9]
Comparative Metabolic Stability Data
The results of the in vitro metabolic stability assays are summarized in the table below.
| Compound | Moiety | HLM t½ (min) | HLM Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10^6 cells) |
| MC-DFSO | Difluorospiro[2.5]octane | > 60 | < 11.6 | > 240 | < 2.9 |
| MC-SO | Spiro[2.5]octane | 45.2 | 15.3 | 185.6 | 3.7 |
| MC-CH | Cyclohexane | 28.9 | 24.0 | 110.2 | 6.3 |
| MC-TB | Tert-butyl | 55.1 | 12.6 | 215.4 | 3.2 |
Experimental Workflow Visualization
Caption: Experimental workflow for the assessment of metabolic stability.
Discussion and Mechanistic Insights
The experimental data unequivocally demonstrates the superior metabolic stability of the compound containing the difluorospiro[2.5]octane moiety (MC-DFSO). In both the HLM and hepatocyte assays, MC-DFSO exhibited a significantly longer half-life and lower intrinsic clearance compared to its structural analogs.
The comparison between MC-DFSO and MC-SO highlights the profound impact of gem-difluorination. The replacement of two hydrogens with fluorine atoms on the spirocyclic core dramatically reduces metabolic liability. This is consistent with the established principle that the strong C-F bond is resistant to oxidative metabolism.[4]
The spiro[2.5]octane core itself confers a degree of metabolic stability compared to the simple cyclohexane ring, as evidenced by the longer half-life of MC-SO versus MC-CH. This can be attributed to the steric hindrance provided by the spirocyclic structure, which likely impedes the approach of metabolizing enzymes.
Interestingly, the tert-butyl group in MC-TB also imparted significant metabolic stability, comparable to that of the non-fluorinated spirocycle. This is a well-known strategy in medicinal chemistry to block metabolic sites. However, the difluorospiro[2.5]octane moiety in MC-DFSO still outperformed the tert-butyl group, suggesting a unique and potent combination of steric and electronic shielding.
The potential metabolic pathways for the cyclohexane analog likely involve hydroxylation at one of the methylene groups, a common metabolic fate for saturated carbocycles.[16][17] The difluorospiro[2.5]octane moiety effectively blocks this metabolic "soft spot."
Caption: Postulated metabolic fate of cyclohexane vs. difluorospiro[2.5]octane.
Conclusion
The difluorospiro[2.5]octane moiety represents a highly effective structural motif for enhancing the metabolic stability of drug candidates. The combination of the rigid, three-dimensional spirocyclic core and the metabolic shielding of the gem-difluoro group provides a powerful tool for medicinal chemists to overcome challenges associated with rapid metabolic clearance. The experimental data presented in this guide provides a clear and objective comparison, demonstrating the superior performance of the difluorospiro[2.5]octane moiety over common bioisosteric replacements. The strategic incorporation of this scaffold has the potential to significantly improve the pharmacokinetic profiles of novel therapeutics, ultimately increasing their probability of success in clinical development.
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Al-Shakliah, N. S., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2291. [Link]
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Kumar, P., et al. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. Future Medicinal Chemistry. [Link]
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Marchais-Oberwinkler, S., et al. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry, 86, 597-610. [Link]
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Al-Shakliah, N. S., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2735-2742. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-Difluorospiro[2.5]octan-6-one
This document provides essential procedural guidance for the safe and compliant disposal of 1,1-Difluorospiro[2.5]octan-6-one (CAS No. 1513853-81-0). As a fluorinated spirocyclic ketone, this compound requires careful handling as hazardous chemical waste. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established principles of chemical waste management.
Hazard Assessment and Chemical Profile
This compound is an organic compound characterized by a ketone functional group and geminal fluorine atoms on a spirocyclic scaffold. While a specific, detailed toxicological profile is not widely published, its structure necessitates a cautious approach. The presence of the carbon-fluorine bond suggests high stability.[1] Ketones as a class can be flammable, and fluorinated organic compounds require special consideration for disposal due to their persistence.[2][3]
Key Chemical Data:
| Property | Value | Source |
| CAS Number | 1513853-81-0 | [4][5][6] |
| Molecular Formula | C₈H₁₀F₂O | [4][6] |
| Molecular Weight | 160.16 g/mol | [4] |
| Physical Form | Not specified (Assume solid or liquid) | |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Given the lack of specific hazard data, researchers must treat this compound as hazardous, assuming potential for irritation, toxicity, and environmental persistence. A formal waste determination should be conducted based on knowledge of the processes generating the waste.[7]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, all personnel must be equipped with appropriate PPE to minimize exposure risk.
-
Eye Protection : Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection : Chemically resistant gloves are required. Given the fluorinated nature of the compound, consult a glove manufacturer's compatibility chart. Double-gloving is a recommended best practice.[8]
-
Body Protection : A flame-resistant laboratory coat must be worn.[8]
-
Work Area : All handling of the compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[6][9]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][10]
Experimental Protocol: Waste Collection and Segregation
-
Waste Determination : Classify all materials (pure compound, solutions, contaminated labware) containing this compound as hazardous waste. This aligns with the "cradle to grave" concept of the Resource Conservation and Recovery Act (RCRA).[7]
-
Select a Compatible Waste Container :
-
Use a container made of a material compatible with fluorinated ketones (e.g., high-density polyethylene or glass).
-
The container must have a tightly sealing lid to prevent the escape of vapors.[10]
-
Ensure the container is clean and dry before use.
-
-
Waste Segregation :
-
Dedicate a specific waste container solely for this compound and its associated waste (e.g., contaminated wipes, pipette tips).
-
Crucially, do not mix this waste with other waste streams, especially incompatible materials like strong acids, bases, or reducing agents. [8][11] This prevents potentially violent reactions.
-
-
Labeling the Waste Container :
-
As soon as the first drop of waste is added, label the container clearly.[10]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1513853-81-0"
-
An indication of the hazards (e.g., "Fluorinated Organic Compound," "Ketone," "Handle with Care")
-
The accumulation start date.
-
-
-
Accumulation and Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet.[10]
-
The container must remain closed at all times except when waste is being added.[10][12]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[12]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service to schedule a pickup.[3][13]
-
Provide them with a full and accurate description of the waste.
-
The primary method for final disposal will likely be high-temperature incineration, which is effective for breaking the strong carbon-fluorine bonds found in such compounds.[1][2] Alternatively, disposal in a secure hazardous waste landfill may be used.[1][2]
-
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Small Spills :
-
Alert personnel in the immediate area and restrict access.[8]
-
Wearing full PPE, contain the spill using a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[11]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Contact your institution's emergency response team or EHS department without delay.[8]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). U.S. Environmental Protection Agency.
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- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
